molecular formula C4H8ClNO B1583870 N-(2-Chloroethyl)acetamide CAS No. 7355-58-0

N-(2-Chloroethyl)acetamide

Cat. No.: B1583870
CAS No.: 7355-58-0
M. Wt: 121.56 g/mol
InChI Key: HSKNJSHFPPHTAQ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)acetamide is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 121.56 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Chloroethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30247. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Chloroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)acetamide
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InChI

InChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSKNJSHFPPHTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90223746
Record name Acetamide, N-(2-chloroethyl)-
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Molecular Weight

121.56 g/mol
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CAS No.

7355-58-0
Record name N-(2-Chloroethyl)acetamide
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Record name Acetamide, N-(2-chloroethyl)-
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Record name 7355-58-0
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Record name Acetamide, N-(2-chloroethyl)-
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Record name N-(2-chloroethyl)acetamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Substituted-2-chloroacetamides from Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration of the synthesis of N-substituted-2-chloroacetamides, a pivotal class of chemical intermediates. This guide is tailored for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of this fundamental chemical transformation.

Introduction: Context and Clarification

N-substituted-2-chloroacetamides are versatile bifunctional molecules widely employed as building blocks in organic synthesis.[1] Their utility stems from two reactive centers: the amide linkage and the alkyl chloride. The chlorine atom is susceptible to nucleophilic substitution, enabling the facile introduction of various functional groups.[2] This reactivity profile has made them indispensable intermediates in the production of pharmaceuticals, agrochemicals—most notably herbicides like alachlor and metolachlor—and other specialty chemicals.[1]

This guide focuses on the direct acylation of primary and secondary amines using chloroacetyl chloride. It is important to clarify a key nomenclatural point: the reaction of an amine with chloroacetyl chloride (ClCH₂COCl) yields an N-substituted-2-chloroacetamide , not an N-substituted-acetamide. The latter would be derived from acetyl chloride (CH₃COCl). This guide will detail the synthesis of the chloroacetamide product, which is the direct and logical outcome of the specified starting material.

Pillar 1: The Underlying Chemistry - Mechanism of Acylation

The formation of an N-substituted-2-chloroacetamide from an amine and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is highly reliable but requires careful control due to the reactivity of the acid chloride and the production of a corrosive byproduct.

The Mechanism Unveiled:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated to yield the final, neutral N-substituted-2-chloroacetamide product. This step generates one equivalent of hydrochloric acid (HCl).

The Critical Role of a Base: The generation of HCl is a crucial consideration. The acid will protonate any unreacted starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to the reaction mixture to neutralize the HCl as it forms. Common choices include:

  • A tertiary amine: Triethylamine (TEA) or pyridine are often used as non-nucleophilic bases.

  • An inorganic base: Sodium bicarbonate, sodium acetate, or potassium carbonate can be employed, often in a two-phase system.[2]

  • Excess starting amine: Using two equivalents of the starting amine allows one to act as the nucleophile and the second to act as the base. This is a viable but less atom-economical approach.

A study by Singh et al. highlights the use of sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can significantly accelerate the reaction rate, suggesting a catalytic role beyond simple acid scavenging.[3][4]

Synthesis Workflow Figure 2: Experimental Workflow Setup 1. Assemble & Dry Glassware Charge 2. Charge Amine, Base, & Solvent (DCM) Setup->Charge Inert Atmosphere (N₂) Cool 3. Cool to 0-5 °C Charge->Cool Add 4. Add Chloroacetyl Chloride Solution Dropwise Cool->Add Maintain T < 10 °C React 5. Stir at Room Temp (Monitor by TLC) Add->React Workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Reaction Complete Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Workup->Dry Purify 8. Recrystallize Product Dry->Purify Analyze 9. Characterize (NMR, IR, MP) Purify->Analyze

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(2-Chloroethyl)acetamide as a Monofunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloroethyl)acetamide is a monofunctional alkylating agent belonging to the class of 2-haloethylamines. Its cytotoxic and genotoxic effects are primarily attributed to its ability to covalently modify biological macromolecules, with deoxyribonucleic acid (DNA) being the principal target. This technical guide provides a comprehensive overview of the mechanism of action of N-(2-Chloroethyl)acetamide, detailing the chemical transformations that lead to its reactivity, its interaction with DNA, and the cellular consequences of the resulting DNA damage. Furthermore, this guide outlines established experimental protocols for the characterization of its alkylating activity and biological effects, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to N-(2-Chloroethyl)acetamide and its Class

Alkylating agents are a cornerstone of cancer chemotherapy and a subject of significant interest in toxicology and chemical biology.[1][2] These electrophilic compounds react with nucleophilic sites in cells, leading to the formation of covalent adducts.[3] The cytotoxicity of many alkylating agents is mediated through their interaction with DNA, which can disrupt essential cellular processes such as replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

N-(2-Chloroethyl)acetamide (CAS 7355-58-0) is a member of the nitrogen mustard family of alkylating agents.[4] Structurally, it features an acetamide group linked to a 2-chloroethyl moiety.[5] Unlike bifunctional nitrogen mustards, which possess two reactive chloroethyl groups and can form DNA interstrand cross-links, N-(2-Chloroethyl)acetamide is a monofunctional agent, capable of forming a single covalent bond with its target.[6] The acetamide group, being electron-withdrawing, modulates the reactivity of the chloroethyl group, distinguishing its chemical properties from other nitrogen mustards.[7] Understanding the nuanced mechanism of this monofunctional agent is critical for elucidating its biological activity and for the rational design of novel therapeutic agents.

The Core Mechanism: From Inert Precursor to Reactive Electrophile

The chemical reactivity of N-(2-Chloroethyl)acetamide is not inherent but arises from a crucial intramolecular transformation under physiological conditions. This process can be dissected into two key steps:

Intramolecular Cyclization: The Formation of the Aziridinium Ion

The journey from a relatively stable molecule to a potent alkylating agent begins with an intramolecular cyclization reaction. The nitrogen atom of the acetamide, acting as a nucleophile, attacks the adjacent carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered heterocyclic ring known as an aziridinium ion.[8][9] This positively charged intermediate is a powerful electrophile, primed to react with available nucleophiles.[7]

The rate of this cyclization is a critical determinant of the compound's biological activity and is influenced by factors such as pH and the electronic properties of the substituents on the nitrogen atom.[7] The electron-withdrawing nature of the acetyl group in N-(2-Chloroethyl)acetamide delocalizes the nitrogen's lone pair, thereby reducing its nucleophilicity and slowing the rate of aziridinium ion formation compared to nitrogen mustards with electron-donating substituents.[7]

Caption: Mechanism of N-(2-Chloroethyl)acetamide alkylation.

Nucleophilic Attack: The Alkylation of Biological Targets

Once formed, the highly reactive aziridinium ion is susceptible to attack by a variety of biological nucleophiles. While it can react with amino acid residues in proteins and other cellular components, its most significant interactions from a cytotoxic standpoint are with the nucleic acids, DNA and RNA.[10]

The nucleophilic centers in DNA include the nitrogen and oxygen atoms of the purine and pyrimidine bases. For many monofunctional alkylating agents, the N7 position of guanine is the most frequent site of alkylation.[11] The reaction of the aziridinium ion with the N7 of guanine results in the formation of a stable covalent adduct, N-(2-acetamidoethyl)-7-guanine. This adduct disrupts the normal structure and function of DNA, leading to the biological consequences discussed in the following section. Other potential sites of alkylation on DNA bases include the N3 of adenine and the O6 of guanine.[12]

Cellular Consequences of DNA Alkylation

The formation of DNA adducts by N-(2-Chloroethyl)acetamide triggers a cascade of cellular responses, ultimately culminating in cytotoxicity in susceptible cells.

  • Disruption of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription.[1]

  • Induction of DNA Repair Pathways: Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents. The primary pathway for the repair of N7-guanine and N3-adenine adducts is the Base Excision Repair (BER) pathway.[13] However, if the DNA damage is extensive, these repair mechanisms can become overwhelmed.

  • Activation of Cell Cycle Checkpoints and Apoptosis: Persistent DNA damage activates cell cycle checkpoints, halting cell division to allow time for repair.[14] If the damage is irreparable, the cell is directed towards apoptosis, or programmed cell death, a crucial mechanism for eliminating genetically unstable cells.[14] The cytotoxicity of monofunctional alkylating agents is often dependent on a functional mismatch repair (MMR) system, which can, in some contexts, contribute to the processing of alkylated bases into cytotoxic lesions.[10][13]

Experimental Protocols for Studying N-(2-Chloroethyl)acetamide

A thorough investigation of the alkylating properties and biological effects of N-(2-Chloroethyl)acetamide necessitates a combination of analytical and cell-based assays.

Quantification of DNA Alkylation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of DNA adducts.[15][16]

Step-by-Step Protocol:

  • Cell Treatment: Expose cultured cells to varying concentrations of N-(2-Chloroethyl)acetamide for a defined period.

  • DNA Isolation: Isolate genomic DNA from treated and control cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[15]

  • LC-MS/MS Analysis: Separate the deoxynucleosides using reverse-phase HPLC and analyze by tandem mass spectrometry. The specific N-(2-acetamidoethyl)-7-deoxyguanosine adduct can be identified and quantified based on its unique mass-to-charge ratio and fragmentation pattern.[15]

  • Data Analysis: Construct a standard curve using a synthesized N-(2-acetamidoethyl)-7-deoxyguanosine standard to quantify the level of the adduct in the experimental samples.

G cluster_workflow Mass Spectrometry Workflow for DNA Adduct Quantification A Cell Treatment with N-(2-Chloroethyl)acetamide B Genomic DNA Isolation A->B C Enzymatic Hydrolysis to Deoxynucleosides B->C D LC-MS/MS Analysis C->D E Adduct Identification and Quantification D->E

Caption: Workflow for DNA adduct analysis by LC-MS/MS.

The comet assay is a versatile and sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of DNA alkylation and the subsequent repair processes.[17][18]

Step-by-Step Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[4]

  • Cell Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[4]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[4]

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA, containing strand breaks, will migrate from the nucleus towards the anode, forming a "comet tail."[19]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize using a fluorescence microscope.[19]

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Assessment of Cytotoxicity

The cytotoxic potential of N-(2-Chloroethyl)acetamide is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cell lines.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2-Chloroethyl)acetamide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[1]

Quantitative Data Summary

The cytotoxic activity of chloroacetamide derivatives can vary significantly depending on the cell line and the specific chemical structure. While specific IC50 values for N-(2-Chloroethyl)acetamide are not extensively reported in publicly available literature, data from related chloroacetamide compounds provide a basis for expected potency.

Compound Cell Line Cancer Type IC50 (µM) Reference Compound
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLaCervical Cancer1.3 ± 0.14Doxorubicin
AcetochlorHepG2Liver Cancer>100 (at 72h)Not specified
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamideHeLaCervical Cancer~3.16Cisplatin

Note: This table presents data for structurally related compounds to illustrate the range of cytotoxicities observed for this class of molecules. The cytotoxic potential of N-(2-Chloroethyl)acetamide should be experimentally determined for the specific cell lines of interest.[1][20][21]

Conclusion and Future Directions

N-(2-Chloroethyl)acetamide serves as a model monofunctional alkylating agent, exerting its biological effects through a well-defined mechanism of intramolecular cyclization to a reactive aziridinium ion, followed by covalent modification of DNA. This guide has provided a detailed examination of this mechanism, from the initial chemical transformation to the ultimate cellular consequences. The experimental protocols outlined herein offer a robust framework for the continued investigation of this and other alkylating agents.

Future research in this area may focus on several key aspects:

  • Comprehensive Adduct Profiling: Utilizing advanced mass spectrometry techniques to identify the full spectrum of DNA and protein adducts formed by N-(2-Chloroethyl)acetamide.

  • Elucidation of Repair Pathway Engagement: Investigating the kinetics and efficiency of different DNA repair pathways in response to the specific adducts formed by this compound.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of N-(2-Chloroethyl)acetamide to better understand how modifications to the acetamide and ethylamine backbone influence reactivity, target specificity, and cytotoxicity.

A deeper understanding of the molecular mechanisms of monofunctional alkylating agents like N-(2-Chloroethyl)acetamide will undoubtedly contribute to the development of more effective and selective therapeutic strategies.

References

  • Azqueta, A., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols.
  • Bignold, L. P. (2006). The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. Biomarker Insights.
  • Collins, A. R. (2014). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents.
  • Gedik, C. M., & Collins, A. (2005). The comet assay: a review. Doğuş Üniversitesi Dergisi.
  • Kaina, B., et al. (2010).
  • Langie, S. A., et al. (2015). The comet assay: a powerful tool for human biomonitoring. Bioessays.
  • McGill University. (2015). Comet Assay Protocol.
  • Møller, P. (2020). The basic principles of DNA damage detection by the alkaline comet assay. Mutagenesis.
  • Oncohema Key. (2016).
  • Powis, G. (1987). Metabolism and action of alkylating agents. Pharmacology & Therapeutics.
  • Stiborova, M., et al. (2016). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the American Society for Mass Spectrometry.
  • Tice, R. R., & Strauss, G. H. (1995). The single cell gel/comet assay: a microgel electrophoretic technique for the detection of DNA damage and repair in individual cells. Environmental and Molecular Mutagenesis.
  • Tretyakova, N. Y., et al. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Accounts of Chemical Research.
  • Various Authors. (n.d.). Summary of cytotoxic effects (IC50, µg/mL) in three cancer cell lines...
  • Wang, P., & Li, D. (2012). Reaction kinetics and cytosine adducts of chloroethylene oxide and chloroacetaldehyde: direct observation of intermediates by FTNMR and GC-MS. Chemical Research in Toxicology.
  • BenchChem. (2025). Cytotoxicity of N-(thiazol-2-yl)
  • Lim-Sylianco, C. Y. (1987).
  • Guidechem. (n.d.). N-(2-CHLOROETHYL)ACETAMIDE 7355-58-0 wiki.
  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum.
  • National Center for Biotechnology Information. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
  • BenchChem. (2025). Application Notes and Protocols for Quantifying DNA Adducts Formed by Semustine using Mass Spectrometry.
  • Callaix, C. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Detection of DNA Adducts by Electron Capture Mass Spectrometry.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015).
  • Frontiers Media S.A. (2022).
  • National Institutes of Health. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics.
  • BenchChem. (2025). side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles.
  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.

Sources

physical and chemical properties of N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Chloroethyl)acetamide for Advanced Research and Development

Introduction: Unveiling a Versatile Chemical Building Block

N-(2-Chloroethyl)acetamide, a bifunctional organic compound, holds a significant position in the landscape of synthetic chemistry and pharmaceutical development. Characterized by the presence of a reactive chloroethyl group and a stabilizing acetamide moiety, this molecule serves as a pivotal intermediate for the construction of more complex chemical entities.[1] Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of N-(2-Chloroethyl)acetamide, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will delve into its reactivity, synthesis protocols, and role as a precursor in the development of novel compounds, particularly in the realm of medicinal chemistry.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. N-(2-Chloroethyl)acetamide is systematically identified by a consistent set of nomenclature and registry numbers across global chemical databases.

Molecular Structure: The structure consists of an acetyl group (CH₃C(=O)-) bonded to the nitrogen atom of a 2-chloroethylamine backbone (-NHCH₂CH₂Cl). The electron-withdrawing nature of the acetyl group modulates the nucleophilicity of the adjacent nitrogen, while the primary alkyl chloride provides a reactive site for synthetic transformations.[2] This duality is key to its synthetic versatility.

Table 1: Chemical Identifiers for N-(2-Chloroethyl)acetamide

IdentifierValueSource(s)
IUPAC Name N-(2-chloroethyl)acetamide[3][4]
CAS Number 7355-58-0[1][5][6][7]
Molecular Formula C₄H₈ClNO[1][4][5][6][7]
Molecular Weight 121.57 g/mol [3][6][8]
Canonical SMILES CC(=O)NCCCl[1][3][4][5]
InChI Key HSKNJSHFPPHTAQ-UHFFFAOYSA-N[1][3][4][7][8]
EC Number 230-884-5[3][5]
Synonyms N-Acetyl-2-chloroethylamine, 2-Chloroethylacetamide[1][3][8][9]

Section 2: Physicochemical Properties

The dictate its handling, storage, and application in various reaction conditions. It is typically described as a clear, colorless to slightly yellow viscous liquid, though it may also be supplied as a low-melting solid.[1][5][10]

Expert Insight: The observation of both liquid and solid forms at ambient temperature is not contradictory. Compounds with melting points close to room temperature can exist in either state depending on purity and ambient conditions. Its high boiling point, even under vacuum, confirms strong intermolecular forces, consistent with a polar, hydrogen-bond-donating amide structure.

Table 2: Key Physicochemical Data for N-(2-Chloroethyl)acetamide

PropertyValueSource(s)
Appearance Clear colorless to slightly yellow viscous liquid[1][5][10][11]
Boiling Point 132°C @ 11 torr; 85°C @ 1.5 mmHg[5][11][12][13]
Density ~1.2 g/cm³[5][11][12][13]
Flash Point 110°C[5][8][11][12][13]
Refractive Index 1.477 - 1.480 (@ 20°C)[10][11][12][13]
Solubility Soluble in water[1]
pKa (Predicted) 15.50 ± 0.46[1][9][11]
LogP (Predicted) 0.1 - 0.75[3][13]

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of N-(2-Chloroethyl)acetamide. The key spectral features align with its known structure.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected signals include a singlet for the acetyl methyl protons (CH₃), two triplets for the ethyl protons (-CH₂CH₂-), and a broad signal for the amide proton (NH).[13][14] For example, a spectrum in CDCl₃ would show peaks around 2.07 ppm (singlet, 3H), 3.58 ppm (triplet, 2H), 3.63 ppm (triplet, 2H), and a broader amide peak.[14]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the two methylene carbons of the ethyl chain.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the secondary amide (around 1650 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and a C-Cl stretch (around 650-750 cm⁻¹).[13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the amide bond.[3][7]

Section 4: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of N-(2-Chloroethyl)acetamide is anchored in its reactivity as a bifunctional molecule. The primary reactive center is the electrophilic methylene carbon bonded to the chlorine atom, which readily participates in nucleophilic substitution reactions.[15]

Mechanism of Action as an Alkylating Agent: The compound functions as an alkylating agent. In reactions with nucleophiles (Nu⁻), the chlorine atom is displaced in a classic Sₙ2 reaction. The acetamide group, being electron-withdrawing, slightly reduces the potential for the nitrogen's lone pair to form a reactive aziridinium ion intermediate, a mechanism common to more potent alkylating agents like nitrogen mustards.[2] However, this modulation provides a degree of control over its reactivity. The general mechanism allows for the covalent attachment of the -(CH₂)₂NHC(=O)CH₃ fragment to a wide range of nucleophiles, including amines, thiols, and alkoxides.[2][15]

Caption: General Sₙ2 reaction mechanism of N-(2-Chloroethyl)acetamide with a nucleophile.

Section 5: Synthesis and Purification Protocol

N-(2-Chloroethyl)acetamide can be synthesized through several established routes, most commonly via the acylation of 2-chloroethylamine or its hydrochloride salt.[13] The following protocol is a representative method adapted from general procedures for N-acetylation.[16][17]

Experimental Protocol: Synthesis via Acetylation of 2-Chloroethylamine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the stirred suspension to neutralize the hydrochloride salt and the HCl produced during the reaction.

  • Acylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10°C. The choice of acetylating agent is critical; acetyl chloride is more reactive but generates HCl, necessitating a base, while acetic anhydride is less reactive but produces acetic acid as a byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[16]

  • Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield N-(2-Chloroethyl)acetamide as a viscous liquid.[11][12]

Caption: Workflow for the synthesis and purification of N-(2-Chloroethyl)acetamide.

Section 6: Applications in Research and Drug Development

The true value of N-(2-Chloroethyl)acetamide is realized in its application as a versatile synthetic intermediate.

  • Heterocyclic Chemistry: It is a key starting material for synthesizing various nitrogen-containing heterocycles. For instance, intramolecular cyclization or intermolecular reactions with appropriate partners can lead to the formation of piperazines, morpholines, and other ring systems of pharmacological interest.[2]

  • Covalent Inhibitors: In drug development, the chloroacetamide moiety is recognized as a "warhead" for targeted covalent inhibitors.[18] This functional group can be incorporated into a larger molecule designed to first bind non-covalently to a specific protein target. The proximally positioned chloroacetamide then reacts with a nearby nucleophilic amino acid residue, such as cysteine, to form an irreversible covalent bond.[18] This strategy has been successfully employed to develop highly potent and selective inhibitors for various enzymes.

Section 7: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. N-(2-Chloroethyl)acetamide must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][9]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][19] Recommended storage temperatures are often between 2-8°C.[9][11][12]

  • Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[19]

Conclusion

N-(2-Chloroethyl)acetamide is more than a simple chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable precursor for academic research and industrial applications. For professionals in drug discovery, its role as a key fragment for building covalent inhibitors highlights its continued relevance in the quest for novel therapeutics. A thorough understanding of the technical details presented in this guide will empower scientists to harness the full potential of this important molecule safely and effectively.

References

N-(2-Chloroethyl)acetamide (CAS 7355-58-0): A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffolding

N-(2-Chloroethyl)acetamide, with the CAS registry number 7355-58-0, is a bifunctional organic compound that has garnered significant interest within the realms of chemical synthesis and pharmaceutical development.[1] Structurally, it features a reactive chloroethyl group appended to an acetamide moiety. This unique combination imparts a dual reactivity profile, making it a valuable intermediate for the construction of a diverse array of more complex molecular architectures, including heterocyclic compounds and pharmaceutical lead structures.[1][2] This technical guide provides an in-depth exploration of N-(2-Chloroethyl)acetamide, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical behavior, applications, and safe handling. The insights provided herein are grounded in established chemical principles and aim to empower the scientific community in leveraging the full potential of this versatile building block.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key physicochemical parameters of N-(2-Chloroethyl)acetamide are summarized in the table below.

PropertyValueReference(s)
CAS Number 7355-58-0[1][3]
Molecular Formula C4H8ClNO[1][3]
Molecular Weight 121.57 g/mol [3]
Appearance Clear, colorless to slightly yellow viscous liquid[1]
Boiling Point 85 °C at 1.5 mmHg[1]
SMILES CC(=O)NCCCl[3]
InChI Key HSKNJSHFPPHTAQ-UHFFFAOYSA-N[3]

Synthesis of N-(2-Chloroethyl)acetamide: A Step-by-Step Protocol with Mechanistic Insights

The most common and logical synthetic route to N-(2-Chloroethyl)acetamide involves the N-acylation of 2-chloroethylamine with an appropriate acetylating agent, typically acetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Rationale and Mechanistic Pathway

The lone pair of electrons on the nitrogen atom of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as triethylamine or an excess of the starting amine, is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5]

Diagram: Synthesis of N-(2-Chloroethyl)acetamide

G cluster_reactants Reactants cluster_products Products 2-Chloroethylamine H₂N-CH₂-CH₂-Cl N-2-Chloroethylacetamide CH₃-CO-NH-CH₂-CH₂-Cl 2-Chloroethylamine->N-2-Chloroethylacetamide + Acetyl Chloride Acetyl_Chloride CH₃-CO-Cl HCl HCl

Caption: Overall reaction for the synthesis of N-(2-Chloroethyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(2-Chloroethyl)acetamide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and a nitrogen inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. To this, add triethylamine (2.2 equivalents) dropwise with vigorous stirring. The additional equivalent of base is to liberate the free amine from its hydrochloride salt.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-Chloroethyl)acetamide.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-(2-Chloroethyl)acetamide stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, providing a convenient route for the introduction of the N-acetylethyl group into various molecules.

Reactions with Nucleophiles

N-(2-Chloroethyl)acetamide readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed via an SN2 mechanism.

Diagram: Nucleophilic Substitution on N-(2-Chloroethyl)acetamide

G Reactant CH₃-CO-NH-CH₂-CH₂-Cl Product CH₃-CO-NH-CH₂-CH₂-Nu Reactant->Product + Nu⁻ Nucleophile Nu⁻ Leaving_Group Cl⁻

Caption: General scheme for the reaction of N-(2-Chloroethyl)acetamide with a nucleophile.

  • Reaction with Amines: Primary and secondary amines react with N-(2-Chloroethyl)acetamide to yield the corresponding N-substituted N'-(2-acetamidoethyl)amines. This reaction is fundamental in building more complex polyamine structures.[7]

  • Reaction with Thiols: Thiols and thiolate anions are excellent nucleophiles and react efficiently with N-(2-Chloroethyl)acetamide to form thioethers. This reactivity is particularly relevant in the context of covalent inhibitors in drug discovery, where the chloroacetamide moiety can act as a "warhead" to target cysteine residues in proteins.[8]

Application in Heterocyclic Synthesis

The bifunctional nature of N-(2-Chloroethyl)acetamide makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, intramolecular cyclization can be induced under appropriate conditions, or it can be used in condensation reactions with other bifunctional molecules. Related compounds like N,N-bis(2-chloroethyl)acetamide are known to be precursors for piperazine derivatives.[2]

Role in Drug Development: A Case Study with Moclobemide

While direct examples of N-(2-Chloroethyl)acetamide as a precursor to a marketed drug are not readily found in the public domain, its chemical reactivity is highly analogous to key intermediates in the synthesis of established pharmaceuticals. A pertinent example is the synthesis of the antidepressant drug Moclobemide .[9]

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA).[9] A key intermediate in some synthetic routes to Moclobemide is 4-chloro-N-(2-morpholinoethyl)benzamide. The synthesis of this intermediate often involves the reaction of a chloro-substituted benzoyl chloride with N-(2-aminoethyl)morpholine.[3] An alternative conceptual approach, highlighting the reactivity of the chloroethyl group, would involve the reaction of a p-chlorobenzamide bearing a 2-chloroethyl substituent with morpholine. This reaction is directly analogous to the nucleophilic substitution reactions of N-(2-Chloroethyl)acetamide.

Diagram: Analogy in Moclobemide Intermediate Synthesis

G cluster_analogous_reaction Analogous Reaction for Moclobemide Intermediate Chloroacetamide_Analog p-Cl-Ph-CO-NH-CH₂-CH₂-Cl Moclobemide_Intermediate p-Cl-Ph-CO-NH-CH₂-CH₂-N(CH₂CH₂)₂O Chloroacetamide_Analog->Moclobemide_Intermediate + Morpholine Morpholine Morpholine

Caption: Conceptual reaction analogous to the utility of N-(2-Chloroethyl)acetamide in drug synthesis.

This example underscores the importance of the chloroethyl acetamide scaffold as a key building block in medicinal chemistry for the synthesis of bioactive molecules.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions are essential when handling N-(2-Chloroethyl)acetamide and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)
  • N-(2-Chloroethyl)acetamide: May cause skin, eye, and respiratory irritation.[1] It is classified as acutely toxic if swallowed.[3]

  • 2-Chloroethylamine hydrochloride: Causes severe skin burns and eye damage and is suspected of causing genetic defects.[10][11][12]

  • Acetyl Chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.[13][14]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[8][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[15]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[15]

Storage and Handling
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][16]

  • Keep containers tightly closed.[8]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, especially for acetyl chloride.[13]

  • Ground and bond containers when transferring flammable liquids like acetyl chloride to prevent static discharge.[13]

Spill and Waste Management
  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • Large Spills: Evacuate the area and eliminate all ignition sources. Contain the spill and prevent it from entering drains.[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(2-Chloroethyl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its defined reactivity, particularly in nucleophilic substitution reactions, allows for the controlled introduction of the N-acetylethyl moiety, facilitating the construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for its effective and responsible utilization in the laboratory. As the demand for novel chemical entities in various scientific disciplines continues to grow, the importance of foundational building blocks like N-(2-Chloroethyl)acetamide will undoubtedly persist.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of the Commercial Antidepressant Moclobemide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759667A - Preparation method of novel antidepressant moclobemide.
  • ResearchGate. (n.d.). Reported synthesis of Moclobemide. Retrieved from [Link]

  • Google Patents. (n.d.). US4505859A - Preparation of 2-haloethylamides.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • PubChem. (n.d.). Moclobemide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode of Action. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide. Retrieved from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

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An In-depth Technical Guide to N-(2-Chloroethyl)acetamide: Structural Analogs and Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(2-Chloroethyl)acetamide Scaffold

N-(2-Chloroethyl)acetamide, a seemingly simple molecule with the chemical formula C4H8ClNO, serves as a pivotal building block in the realm of medicinal chemistry and drug development.[1] Its core structure, featuring a reactive chloroethyl group appended to an acetamide moiety, provides a versatile platform for the synthesis of a diverse array of structural analogs and derivatives.[1] These compounds have garnered significant interest due to their potential as therapeutic agents, stemming from the ability of the chloroethyl group to act as an alkylating agent, a mechanism central to the efficacy of many anticancer drugs.[2][3] This guide offers an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships, and potential applications of N-(2-Chloroethyl)acetamide and its derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties of N-(2-Chloroethyl)acetamide

A thorough understanding of the parent compound is essential before delving into its derivatives.

PropertyValueSource
CAS Number 7355-58-0[1]
Molecular Formula C4H8ClNO[1]
Molecular Weight 121.57 g/mol
Appearance Clear, colorless to slightly yellow viscous liquid[1]
Solubility Soluble in water[1]
pKa 15.50 ± 0.46 (Predicted)[1]

Synthesis of N-(2-Chloroethyl)acetamide and Its Analogs

The synthetic routes to N-(2-Chloroethyl)acetamide and its derivatives are generally straightforward, primarily involving nucleophilic acyl substitution reactions.

Core Synthesis: N-acylation of 2-Chloroethylamine

The most direct method for synthesizing N-(2-Chloroethyl)acetamide involves the acylation of 2-chloroethylamine with an acetylating agent.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)acetamide

Materials:

  • 2-Chloroethylamine hydrochloride

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and liberate the free amine.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(2-Chloroethyl)acetamide by vacuum distillation or column chromatography.

Synthesis_Workflow reagents 2-Chloroethylamine HCl Acetyl Chloride Triethylamine reaction N-Acylation Reaction in DCM at 0-5°C reagents->reaction 1. Mix workup Aqueous Workup (Water & Brine Wash) reaction->workup 2. Quench & Extract purification Drying & Concentration Followed by Distillation or Chromatography workup->purification 3. Isolate product N-(2-Chloroethyl)acetamide purification->product 4. Purify

Synthesis of N-Substituted Analogs

A wide range of analogs can be synthesized by reacting various primary or secondary amines with chloroacetyl chloride.[4][5] This approach allows for the introduction of diverse functionalities to probe structure-activity relationships.

Experimental Protocol: General Synthesis of 2-Chloro-N-aryl/alkyl Acetamides

Materials:

  • Substituted aryl or alkyl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)[5]

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[5]

  • Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid as solvent[5]

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted amine (1.0 eq) and the base (e.g., TEA) in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[5]

  • Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[5]

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Filter the precipitate, wash with cold water, and dry.[4]

  • Recrystallize the product from a suitable solvent, such as ethanol, for further purification.[4]

Synthesis of Bis(2-chloroethyl)acetamide Derivatives

Derivatives containing the bis(2-chloroethyl)amino group are of particular interest as they are analogs of nitrogen mustards, a class of potent alkylating agents.[6] These can be synthesized from diethanolamine.

Bis_chloroethyl_synthesis start Diethanolamine step1 Acetylation (Acetic Anhydride) start->step1 intermediate N,N-Bis(2-hydroxyethyl)acetamide step1->intermediate step2 Chlorination (Thionyl Chloride) intermediate->step2 product N,N-Bis(2-chloroethyl)acetamide step2->product

Mechanism of Action: The Alkylating Core

The biological activity of many N-(2-Chloroethyl)acetamide derivatives, particularly their cytotoxic and antimicrobial effects, is attributed to the alkylating nature of the chloroethyl group.

Formation of the Aziridinium Ion

In a physiological environment, the lone pair of electrons on the nitrogen atom can displace the chloride ion via an intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[3] This electrophilic species is the key to the molecule's alkylating ability.

Aziridinium_Formation start R-N(CH₂CH₂Cl)₂ intermediate [R-N⁺(CH₂CH₂) (CH₂CH₂Cl)] Cl⁻ start->intermediate Intramolecular Cyclization product Alkylation of Nucleophile intermediate->product Nucleophilic Attack (e.g., DNA base)

Alkylation of Biological Nucleophiles

The strained three-membered ring of the aziridinium ion is readily attacked by nucleophiles. In a biological context, these nucleophiles are often found in macromolecules essential for cell survival, such as DNA and proteins.[7] Alkylation of DNA, particularly at the N7 position of guanine bases, can lead to a cascade of events including DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death).[2][8] This is the primary mechanism of action for many nitrogen mustard-based chemotherapeutic agents.[2]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of N-(2-Chloroethyl)acetamide derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Impact of N-Substitution
  • Aromatic vs. Aliphatic Substituents: The nature of the substituent on the amide nitrogen can significantly influence the compound's properties. Aromatic substituents can affect lipophilicity, which in turn influences cell membrane permeability and target engagement.[9]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on an aromatic ring can modulate the nucleophilicity of the amide nitrogen. This can influence the rate of aziridinium ion formation and, consequently, the alkylating potency.

  • Steric Hindrance: Bulky substituents near the chloroethyl group may sterically hinder the intramolecular cyclization or the subsequent attack by biological nucleophiles, potentially reducing activity.

Role of the Acetamide Group

The acetamide group itself plays a critical role. It modulates the reactivity of the nitrogen mustard moiety. Compared to the highly reactive nitrogen mustards used in chemical warfare, the electron-withdrawing nature of the acetyl group decreases the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium ion formation. This can lead to a more controlled and potentially more selective alkylating agent.

Key Derivatives and Their Applications

The N-(2-Chloroethyl)acetamide scaffold has been utilized to create a variety of derivatives with diverse potential applications.

Antimicrobial Agents

Numerous studies have explored the antimicrobial properties of N-substituted chloroacetamides.[4] These compounds have shown activity against a range of bacteria and fungi.[4] The proposed mechanism involves the alkylation of essential enzymes or other proteins within the microorganisms, leading to cell death.

Derivative ClassPotential ApplicationReference
N-Aryl ChloroacetamidesAntibacterial, Antifungal[4]
N-Heterocyclic ChloroacetamidesAntimicrobial[10]
Anticancer Agents

The ability of the chloroethyl group to alkylate DNA makes these compounds promising candidates for anticancer drug development.[11][12] Derivatives of N,N-bis(2-chloroethyl)amine, in particular, are potent cytotoxic agents.[11]

Anticancer_Mechanism drug N-(2-Chloroethyl)acetamide Derivative activation Aziridinium Ion Formation drug->activation alkylation DNA Alkylation (e.g., at Guanine-N7) activation->alkylation damage DNA Damage & Cross-linking alkylation->damage apoptosis Inhibition of Replication & Induction of Apoptosis damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Precursors for Heterocyclic Synthesis

N,N-Bis(2-chloroethyl)acetamide is a valuable precursor for the synthesis of important heterocyclic scaffolds like piperazines and morpholines.[13] These heterocycles are prevalent in many approved drugs due to their favorable pharmacokinetic properties. The synthesis involves a tandem intermolecular N-alkylation followed by an intramolecular cyclization.

Toxicology and Safety Considerations

Given their mechanism of action as alkylating agents, N-(2-Chloroethyl)acetamide and its derivatives must be handled with extreme caution.

  • Toxicity: Chloroethyl compounds can be irritating to the skin, eyes, and respiratory tract.[1][14] Inhalation of vapors may cause adverse health effects.[14]

  • Carcinogenicity and Mutagenicity: As alkylating agents, these compounds have the potential to be carcinogenic and mutagenic.[6] Their ability to modify DNA underlies both their therapeutic potential and their toxicity.

  • Handling Precautions: All work with N-(2-Chloroethyl)acetamide and its derivatives should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion and Future Outlook

N-(2-Chloroethyl)acetamide represents a foundational scaffold in medicinal chemistry, offering a gateway to a vast chemical space of biologically active molecules. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents, primarily through their mechanism as DNA alkylating agents. The continued exploration of structure-activity relationships will be paramount in designing next-generation analogs with enhanced potency, improved selectivity, and reduced toxicity. As our understanding of disease pathology at the molecular level deepens, the rational design of targeted therapies based on this versatile core will undoubtedly continue to be a fruitful area of research for drug development professionals.

References

An In-Depth Technical Guide to the Electrophilicity of N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloroethyl)acetamide is a bifunctional alkylating agent of significant interest in medicinal chemistry and drug development. Its reactivity, governed by the electrophilic character of the 2-chloroethyl group, allows for the formation of covalent bonds with biological nucleophiles, a property exploited in the design of targeted therapies. This guide provides a comprehensive analysis of the molecular factors underpinning the electrophilicity of N-(2-Chloroethyl)acetamide, detailing its mechanism of action, methods for its characterization, and its applications in the development of novel therapeutics.

Introduction: The Significance of Electrophilicity in Drug Design

Electrophilic compounds, or electrophiles, are chemical species that are attracted to electrons and participate in chemical reactions by accepting an electron pair. In the context of drug development, electrophilicity is a key feature of many covalent drugs. These agents form stable, covalent bonds with their biological targets, often leading to irreversible inhibition and a durable therapeutic effect. Alkylating agents, a class of electrophiles, have been a cornerstone of cancer chemotherapy for decades.[1][2][3] N-(2-Chloroethyl)acetamide belongs to this class, and understanding its electrophilic nature is paramount for the rational design of more selective and effective therapeutic agents.[4][5]

Molecular Basis of N-(2-Chloroethyl)acetamide's Electrophilicity

The reactivity of N-(2-Chloroethyl)acetamide stems from the 2-chloroethyl moiety.[6] The core mechanism involves an intramolecular cyclization, where the nitrogen atom acts as a nucleophile, displacing the chloride ion to form a highly strained and reactive three-membered aziridinium ion intermediate.[4][6][7][8] This intermediate is a potent electrophile that readily reacts with nucleophiles.[6]

The Role of the Acetamide Group

The acetamide group plays a crucial role in modulating the reactivity of the molecule. The acetyl group is electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom through resonance.[6] This reduces the nucleophilicity of the nitrogen, thereby slowing down the rate of the initial intramolecular cyclization to form the aziridinium ion compared to nitrogen mustards with electron-donating substituents.[6] This modulation is a key factor in its pharmacological profile, influencing its half-life and target specificity.

Formation of the Aziridinium Ion: The Key to Reactivity

The formation of the aziridinium ion is the rate-determining step for the alkylation reaction.[4][6] This intramolecular cyclization is a classic example of neighboring group participation. The process is influenced by the solvent environment, with polar solvents facilitating the ionization of the C-Cl bond.[9]

Below is a diagram illustrating the formation of the aziridinium ion from N-(2-Chloroethyl)acetamide.

Caption: Formation of the reactive aziridinium ion.

Reactivity with Biological Nucleophiles

The highly electrophilic aziridinium ion is susceptible to attack by a variety of biological nucleophiles.[6] These include:

  • DNA: The N7 position of guanine bases in DNA is a primary target for alkylation.[4] Bifunctional alkylating agents like N,N-Bis(2-chloroethyl)acetamide can lead to DNA interstrand or intrastrand cross-links, which are highly cytotoxic.[1][4]

  • Proteins: Nucleophilic amino acid residues such as cysteine, histidine, lysine, methionine, aspartate, and glutamate can be alkylated.[6][10] This can lead to enzyme inhibition or disruption of protein function.[11]

  • Other small molecules: Thiols, such as glutathione, are also highly reactive towards the aziridinium ion.[6]

The reaction with cysteine and histidine residues in proteins has been a focus of research for developing targeted covalent inhibitors.[10][12]

Experimental and Computational Assessment of Electrophilicity

A combination of experimental and computational methods can be employed to characterize the electrophilicity of N-(2-Chloroethyl)acetamide.

Experimental Protocols

Protocol 1: Kinetic Analysis of Aziridinium Ion Formation

This protocol outlines a general method for monitoring the rate of disappearance of N-(2-Chloroethyl)acetamide and the formation of its hydrolysis product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-(2-Chloroethyl)acetamide

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of N-(2-Chloroethyl)acetamide in a suitable organic solvent (e.g., DMSO).

  • Initiate the reaction by diluting the stock solution into the pre-warmed buffer solution to a final concentration of ~100 µM.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold ACN containing 0.1% TFA.

  • Analyze the samples by reverse-phase HPLC. A typical gradient could be 5-95% ACN in water (both with 0.1% TFA) over 30 minutes.

  • Monitor the disappearance of the starting material and the appearance of the hydrolysis product (N-(2-hydroxyethyl)acetamide) by integrating the respective peak areas at a suitable wavelength (e.g., 210 nm).

  • Plot the concentration of N-(2-Chloroethyl)acetamide versus time and fit the data to a first-order decay model to determine the rate constant (k) for aziridinium ion formation.

Protocol 2: Trapping the Aziridinium Ion with a Nucleophile

This protocol describes a method to assess the reactivity of the aziridinium ion with a model nucleophile, such as 4-(4-nitrobenzyl)pyridine (NBP), which serves as a colorimetric indicator.[13]

Materials:

  • N-(2-Chloroethyl)acetamide

  • 4-(4-nitrobenzyl)pyridine (NBP)

  • Suitable buffer solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of N-(2-Chloroethyl)acetamide and NBP in the chosen buffer.

  • Mix the solutions in a cuvette and monitor the change in absorbance over time at the wavelength corresponding to the NBP-adduct.

  • The rate of color formation is proportional to the rate of the alkylation reaction.

Computational Approaches

Computational chemistry provides powerful tools to investigate the electronic properties and reactivity of molecules.[4][14]

  • Density Functional Theory (DFT): DFT calculations can be used to determine the structure of the transition state for aziridinium ion formation and to calculate the activation energy.

  • Fukui Functions and Frontier Molecular Orbital (FMO) Analysis: These methods can identify the most electrophilic and nucleophilic sites within the molecule, predicting its reactivity towards different nucleophiles.[14]

  • Molecular Dynamics (MD) Simulations: MD simulations in explicit solvent can provide insights into the role of the solvent in the reaction mechanism and the dynamics of the aziridinium ion formation.[9]

Applications in Drug Development

The electrophilic nature of N-(2-Chloroethyl)acetamide and its derivatives has been harnessed in the development of various therapeutic agents.

  • Anticancer Agents: As a monofunctional alkylating agent, it serves as a scaffold for the design of more complex DNA-alkylating anticancer drugs.[3][11] The principle is to attach this reactive moiety to a targeting group that directs it to cancer cells, minimizing off-target toxicity.

  • Covalent Inhibitors: The chloroacetamide group is a recognized "warhead" for designing targeted covalent inhibitors that react with specific nucleophilic residues (e.g., cysteine) in the active site of an enzyme.[15]

  • PROTACs: Chloro-N-acetamide electrophiles have been incorporated into Proteolysis Targeting Chimeras (PROTACs) as ligands for E3 ubiquitin ligases.[15]

Safety and Handling

N-(2-Chloroethyl)acetamide is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.[16] It may also cause respiratory irritation and is suspected of causing damage to organs through prolonged or repeated exposure.[16][17]

  • Handling: Always work in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19] Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[16][19]

Conclusion

The electrophilicity of N-(2-Chloroethyl)acetamide, driven by the formation of a highly reactive aziridinium ion, is the cornerstone of its utility in chemical biology and drug discovery. A thorough understanding of its mechanism of action, reactivity profile, and the factors that modulate its electrophilicity is essential for researchers and scientists seeking to leverage this versatile chemical entity for the development of novel and effective therapeutics. By combining rigorous experimental characterization with insightful computational analysis, the full potential of N-(2-Chloroethyl)acetamide as a building block for targeted covalent drugs can be realized.

References

A-Z Guide to N-(2-Chloroethyl)acetamide: Reactivity, Mechanisms, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloroethyl)acetamide is a bifunctional electrophilic reagent of significant interest in chemical synthesis and drug development. Its reactivity is characterized by the electrophilic chloroethyl moiety, which readily undergoes nucleophilic substitution. This guide provides an in-depth technical analysis of the reactivity of N-(2-Chloroethyl)acetamide with a range of common nucleophiles, including nitrogen, sulfur, and oxygen species. We will explore the underlying reaction mechanisms, kinetic profiles, and the potential for neighboring group participation. Furthermore, this document offers detailed, field-proven experimental protocols and quantitative data to empower researchers in leveraging this versatile reagent for their synthetic applications, particularly in the realms of covalent inhibitor design and bioconjugation.

Introduction: The Chemical Persona of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide (CEA), with CAS number 7355-58-0, is a viscous, colorless to light yellow liquid.[1][2] Structurally, it possesses a primary alkyl chloride functionalized with an acetamide group. This arrangement confers a distinct reactivity profile, making it an important building block in organic synthesis. The core of its chemical behavior lies in the electrophilic nature of the carbon atom bonded to the chlorine, which serves as a prime target for nucleophilic attack.

The presence of both an electrophilic center (the C-Cl bond) and a hydrogen-bond-donating amide group makes CEA a valuable tool in the synthesis of diverse molecular architectures, from heterocyclic compounds to functionalized polymers.[3] In the context of drug development, chloroacetamide moieties are recognized as effective "warheads" for creating covalent inhibitors, which form a permanent bond with their biological target, often leading to enhanced potency and duration of action.[4][5] Understanding the nuances of its reactivity is therefore paramount for its effective application.

Core Reactivity Principles: An Electrophile's Tale

The reactivity of N-(2-Chloroethyl)acetamide is governed by the interplay of electronic and steric factors. The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, rendering the α-carbon electron-deficient and thus highly susceptible to nucleophilic attack.

The SN2 Pathway: A Direct Approach

The primary mechanism for the reaction of N-(2-Chloroethyl)acetamide with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted process, the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride leaving group.

// Reactants sub [label=<

Nu– Nucleophile

];

cea [label=<

H

O

CH3—C—N—CH2—CH2—Cl

N-(2-Chloroethyl)acetamide

];

// Transition State ts [label=<

Transition State

Nu ···

H

O

CH3—C—N—CH2—CH2

··· Cl

, shape=box, style=dashed];

// Products prod [label=<

H

O

CH3—C—N—CH2—CH2—Nu

Alkylated Product

];

cl [label="Cl–"];

// Edges sub -> ts [label="Attack"]; cea -> ts; ts -> prod [label="Bond Formation"]; ts -> cl [label="Leaving Group Departure"];

{rank=same; sub; cea;} {rank=same; prod; cl;} } "The SN2 reaction mechanism."

Factors that favor the SN2 mechanism include the use of strong nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile), which can solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.

Neighboring Group Participation (NGP): An Intramolecular Assist

While the direct SN2 pathway is common, the reactivity of N-(2-Chloroethyl)acetamide can be significantly accelerated through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance.[6][7] In this mechanism, the lone pair of electrons on the acetamide nitrogen acts as an internal nucleophile, displacing the chloride to form a strained, highly reactive three-membered cyclic intermediate (an aziridinium-like ion).[8] This intermediate is then rapidly attacked by an external nucleophile.

NGP

This two-step process, involving two consecutive inversions of stereochemistry, ultimately results in retention of configuration at the reaction center. The rapid formation of the strained cyclic intermediate is often the reason for the enhanced reaction rates observed with substrates capable of NGP compared to structurally similar compounds that lack a participating neighboring group.[7]

Reactivity with Key Nucleophile Classes

The versatility of N-(2-Chloroethyl)acetamide is demonstrated by its reactivity with a wide array of nucleophiles. The rate and outcome of these reactions are highly dependent on the nature of the nucleophile.

S-Nucleophiles (Thiols)

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are exceptionally potent nucleophiles, particularly in biological systems (e.g., cysteine residues in proteins).[4] The reaction with N-(2-Chloroethyl)acetamide is typically rapid and efficient, yielding stable thioether products.[9]

Key Considerations:

  • pH Dependence: The reactivity of thiols is highly pH-dependent. The thiolate anion is the more potent nucleophile, and its concentration increases at pH values above the thiol's pKa.[10] Reactions are often performed in buffered solutions at a pH of 7.5-8.5 to maximize the rate.[10]

  • Kinetics: Kinetic studies on the reaction of chloroacetamide derivatives with thiols are consistent with a concerted SN2 mechanism.[5][11] A Brønsted-type analysis reveals a relatively early transition state with respect to both the attack by the thiolate and the departure of the chloride leaving group.[5]

  • Side Reactions: Thiols are susceptible to oxidation to disulfides, especially at neutral to basic pH in the presence of oxygen.[10] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[10]

N-Nucleophiles (Amines)

Primary and secondary amines readily react with N-(2-Chloroethyl)acetamide to form the corresponding N-substituted acetamides.[3][12] These reactions are fundamental in building more complex molecules and are widely used in the synthesis of pharmaceuticals and other fine chemicals.

Key Considerations:

  • Stoichiometry and Over-alkylation: With primary amines, there is a possibility of double alkylation if the stoichiometry is not carefully controlled. Using a slight excess of the amine can favor the mono-alkylation product.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often preferred as they facilitate the SN2 reaction.

  • Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is typically added to neutralize the HCl generated during the reaction.

O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols are generally weaker nucleophiles than thiols or amines. Their reaction with N-(2-Chloroethyl)acetamide to form ethers typically requires more forcing conditions.

Key Considerations:

  • Activation: The alcohol or phenol must be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide or phenoxide.[13]

  • Anhydrous Conditions: These reactions must be carried out under strictly anhydrous conditions, as the strong bases used will react preferentially with any water present.

  • Competing Reactions: Hydrolysis of the N-(2-Chloroethyl)acetamide can be a competing side reaction, especially under basic conditions.[14]

Nucleophile ClassRelative ReactivityTypical ConditionsKey Product
Thiol (R-S⁻) Very HighpH 7.5-8.5, Aqueous Buffer, RTThioether
Amine (R₂NH) HighAprotic Solvent, Base (e.g., Et₃N), RT to 50°CSubstituted Amine
Alcohol (R-O⁻) ModerateAnhydrous Aprotic Solvent, Strong Base (e.g., NaH)Ether

Table 1: Comparative reactivity and conditions for the reaction of N-(2-Chloroethyl)acetamide with common nucleophiles.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for researchers. All operations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as N-(2-Chloroethyl)acetamide is toxic if swallowed and may cause skin irritation.[15]

Protocol for Thiol Alkylation: Synthesis of N-(2-(Benzylthio)ethyl)acetamide

This protocol details the reaction of N-(2-Chloroethyl)acetamide with benzyl mercaptan, a model thiol.

G

Materials:

  • N-(2-Chloroethyl)acetamide (1.0 eq)

  • Benzyl mercaptan (1.05 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add benzyl mercaptan (1.05 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve N-(2-Chloroethyl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thioether.

Protocol for Amine Alkylation: Synthesis of N-(2-(Diethylamino)ethyl)acetamide

This protocol describes the reaction with diethylamine, a representative secondary amine.

Materials:

  • N-(2-Chloroethyl)acetamide (1.0 eq)

  • Diethylamine (1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve N-(2-Chloroethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.5 eq) followed by diethylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 60°C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Applications in Drug Development and Chemical Biology

The predictable reactivity of the chloroacetamide group makes it a powerful tool in modern life sciences research.

  • Covalent Inhibitors: Chloroacetamides are frequently used as electrophilic "warheads" in the design of targeted covalent inhibitors. These inhibitors form a permanent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to irreversible inhibition.[4] This strategy has been successfully employed in the development of drugs for various diseases, including cancer.

  • Bioconjugation: The ability of chloroacetamides to react selectively with thiols under physiological conditions makes them suitable for bioconjugation applications, such as labeling proteins or attaching drugs to antibodies to create antibody-drug conjugates (ADCs).[4]

Conclusion

N-(2-Chloroethyl)acetamide is a versatile and reactive electrophile whose utility spans fundamental organic synthesis to cutting-edge drug discovery. Its reactions are predominantly governed by the SN2 mechanism, with the potential for significant rate enhancement via neighboring group participation. A thorough understanding of its reactivity profile with different nucleophile classes, particularly the pH-dependence of thiol reactions and the need for activation of alcohols, is crucial for its successful application. The protocols and data presented in this guide serve as a robust foundation for researchers to confidently and effectively utilize N-(2-Chloroethyl)acetamide in their synthetic endeavors.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3272. Retrieved from [Link]

  • Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2175-2185. Retrieved from [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425. Retrieved from [Link]

  • Tella, A. C., et al. (2022). Structure of N-(2-((4-vinylbenzyl)thio)ethyl)acetamide) (L). ResearchGate. Retrieved from [Link]

  • Huang, C. H., & eighty-six, n. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Molecules, 27(6), 1957. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Ali, A. M., et al. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. Retrieved from [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777597A - Method for preparing thioacetamide.
  • West, A. C., et al. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 19(3), 589-595. Retrieved from [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Thiazol-2-yl)acetamide. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloroethyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Retrieved from [Link]

  • IIT JAM Chemistry. (2020, June 21). Neighbouring Group Participation (Aliphatic Nucleophilic substitution) Lecture 04 (ORM). YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of N-(2-Chloroethyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of N-(2-Chloroethyl)acetamide Solubility

N-(2-Chloroethyl)acetamide (CAS No. 7355-58-0), a bifunctional organic compound, serves as a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a precursor hinges on its reactivity, which is intrinsically linked to its solubility in different reaction media. A comprehensive understanding of its solubility profile in a range of organic solvents is paramount for researchers, process chemists, and drug development professionals. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of N-(2-Chloroethyl)acetamide, offering both predictive insights and a robust experimental framework for its determination.

This guide is structured to provide a holistic understanding, from the molecular characteristics that govern solubility to a detailed, field-proven protocol for its empirical determination. We will explore the interplay of polarity, hydrogen bonding, and solvent effects, culminating in a practical approach to generating reliable solubility data for your specific applications.

Physicochemical Properties of N-(2-Chloroethyl)acetamide

A foundational understanding of the physicochemical properties of N-(2-Chloroethyl)acetamide is essential for predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₈ClNO[1]
Molecular Weight 121.57 g/mol [3]
Appearance Clear colorless to slightly yellow viscous liquid[1]
Boiling Point 132°C (at 11 torr)Alfa Aesar
Density Approximately 1.2 g/cm³Alfa Aesar
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Topological Polar Surface Area 29.1 Ų[1]
Water Solubility Soluble[1]

Note: Some physical properties may vary slightly between suppliers.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For N-(2-Chloroethyl)acetamide, its solubility in organic solvents is a nuanced interplay of its structural features: the polar acetamide group and the less polar chloroethyl group.

The Role of Polarity and Hydrogen Bonding

N-(2-Chloroethyl)acetamide possesses both polar and non-polar characteristics. The acetamide moiety (-NHC=O) is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This is a key factor in its observed solubility in water.[1] The chloroethyl group (-CH₂CH₂Cl), on the other hand, contributes to the molecule's non-polar character.

The overall polarity of N-(2-Chloroethyl)acetamide can be considered moderate. This suggests that it will exhibit favorable solubility in a range of polar organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and other polar aprotic solvents are likely to be effective at solvating this molecule.

Inference from Structurally Similar Compounds

In the absence of extensive empirical data for N-(2-Chloroethyl)acetamide, we can draw valuable inferences from the solubility behavior of structurally related compounds.

  • N-substituted Acetamides: Generally, N-substituted acetamides show good solubility in polar organic solvents. For instance, N-(o-tolyl)acetamide is reported to be soluble in ethanol, methanol, and acetone.[4] Similarly, piracetam (2-oxo-1-pyrrolidine acetamide) demonstrates increased solubility with increasing solvent polarity, with good solubility in methanol and ethanol.[5]

  • Haloalkanes: The chloroethyl group imparts some haloalkane character. Haloalkanes tend to be soluble in organic solvents of low to moderate polarity due to the favorable van der Waals interactions.[6][7]

This comparative analysis reinforces the expectation that N-(2-Chloroethyl)acetamide will be soluble in a variety of common polar organic solvents.

Predicted Solubility Profile of N-(2-Chloroethyl)acetamide

Based on the theoretical framework and data from analogous compounds, the following qualitative solubility profile for N-(2-Chloroethyl)acetamide in common organic solvents can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the acetamide group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighStrong dipole-dipole interactions with the acetamide group.
Non-Polar Hexane, TolueneLow to Very LowThe polar acetamide group will have unfavorable interactions with non-polar solvents.

It is crucial to emphasize that this table represents a predictive framework. For critical applications, such as in drug development and process chemistry, empirical determination of solubility is indispensable.

Experimental Protocol for Determining the Solubility of N-(2-Chloroethyl)acetamide

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of N-(2-Chloroethyl)acetamide in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for N-(2-Chloroethyl)acetamide and all solvents used. N-(2-Chloroethyl)acetamide is harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • N-(2-Chloroethyl)acetamide (of known purity)

  • Organic solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or orbital incubator

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key stages of the experimental workflow for determining the solubility of N-(2-Chloroethyl)acetamide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep_solution->equilibrate Incubate centrifuge Centrifuge to Separate Undissolved Solute equilibrate->centrifuge Separate sample Sample Supernatant centrifuge->sample filter_sample Filter Sample sample->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by HPLC/GC/UV-Vis dilute->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate Quantify solubility_factors solubility Solubility of N-(2-Chloroethyl)acetamide solute_props Solute Properties polarity_solute Polarity solute_props->polarity_solute h_bond_solute Hydrogen Bonding solute_props->h_bond_solute solvent_props Solvent Properties polarity_solvent Polarity solvent_props->polarity_solvent h_bond_solvent Hydrogen Bonding solvent_props->h_bond_solvent polarity_solute->solubility Influences h_bond_solute->solubility Influences polarity_solvent->solubility Influences h_bond_solvent->solubility Influences

Caption: Factors influencing the solubility of N-(2-Chloroethyl)acetamide.

Conclusion and Future Perspectives

While a comprehensive, publicly available database of the solubility of N-(2-Chloroethyl)acetamide in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for both predicting and empirically determining this critical parameter. By understanding the interplay of its molecular properties—namely its moderate polarity and hydrogen bonding capabilities—researchers can make informed decisions about solvent selection.

The provided experimental protocol offers a reliable and self-validating method for generating precise solubility data, empowering scientists and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. As the applications of N-(2-Chloroethyl)acetamide continue to expand, the generation and dissemination of such fundamental physicochemical data will be of increasing importance to the scientific community.

References

  • Tiwari Academy Discussion Forum. (2024, February 6). In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water? Retrieved from [Link]

  • Brainly.in. (2019, January 10). haloalkanes easily dissolve in organic solvents give reason? Retrieved from [Link]

  • Alfa Aesar. Acetamide, N-(2-chloroethyl)-. Retrieved from [Link]

  • PubChem. N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • Solubility of Things. N-(o-tolyl)acetamide. Retrieved from [Link]

  • Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical & Engineering Data, 55(11), 5314-5318. Retrieved from [Link]

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N-(2-Chloroethyl)acetamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(2-Chloroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloroethyl)acetamide (CAS No. 7355-58-0) is a versatile reagent utilized in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries.[1] Its utility as an intermediate stems from the presence of both a chloroethyl group, valuable for alkylation reactions, and an acetamide functional group.[1][2] However, the inherent reactivity of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for N-(2-Chloroethyl)acetamide, intended to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively. The information presented herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Hazard Identification and Classification

N-(2-Chloroethyl)acetamide is classified as a hazardous chemical.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Understanding the specific hazards is the foundation of safe handling.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For N-(2-Chloroethyl)acetamide, the following classifications are noted:

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2.[3] This indicates that the substance may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[3]

  • Acute Toxicity, Oral: While not uniformly classified across all sources, related compounds like 2-chloroacetamide are classified as "Toxic if swallowed".[5] Given the structural similarity, a cautious approach assuming oral toxicity is warranted.

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

1.2. Physical and Chemical Hazards

N-(2-Chloroethyl)acetamide is a viscous liquid, appearing colorless to light yellow, and may have a vinegar-like odor.[3][7] It has a flash point of 110 °C (230 °F), indicating that it is combustible but not highly flammable.[3] Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][8]

PropertyValueSource
CAS Number 7355-58-0[1][9]
Molecular Formula C4H8ClNO[1][9]
Molecular Weight 121.57 g/mol
Appearance Clear colorless to slightly yellow viscous liquid[7]
Boiling Point 132°C (11 torr)[7]
Flash Point 110°C (230°F)[3][7]
Density 1.2 g/cm³[7]
Water Solubility Soluble[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

2.1. Engineering Controls

  • Ventilation: Work with N-(2-Chloroethyl)acetamide should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to minimize the inhalation of vapors or mists.[8][10] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[10][11]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash protection.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected prior to use and should be disposed of properly after handling the material. It is crucial to use a proper glove removal technique to avoid skin contact with the outer surface of the glove.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[8] For dusty conditions, a particulate filter respirator is recommended.[12]

PPE_Workflow cluster_Pre_Experiment Pre-Experiment Checklist cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling & Disposal Verify Fume Hood Verify Fume Hood Functionality Don PPE Don Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat Verify Fume Hood->Don PPE Inspect PPE Inspect PPE for Damage Inspect PPE->Don PPE Locate Safety Equipment Locate Eyewash & Shower Locate Safety Equipment->Don PPE Handle in Hood Handle Chemical in Fume Hood Don PPE->Handle in Hood Mandatory Doff PPE Doff PPE Correctly Handle in Hood->Doff PPE Dispose Waste Dispose of Contaminated Waste in Designated Container Doff PPE->Dispose Waste Immediate Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands Final Step

Figure 1: Personal Protective Equipment (PPE) workflow for handling N-(2-Chloroethyl)acetamide.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring the stability of the chemical.

3.1. Handling

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][8]

  • Do not ingest. If swallowed, seek immediate medical assistance.[3]

  • Wash hands thoroughly after handling and before breaks.[5][13]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8]

  • Do not eat, drink, or smoke when using this product.[8]

3.2. Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Store at room temperature.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[10][14]

Emergency Procedures

In the event of an emergency, prompt and appropriate action can significantly mitigate harm.

4.1. First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation persists.[16]

  • Inhalation: Move the exposed person to fresh air at once.[16] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[16] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and drink plenty of water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.

4.2. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains, sewers, or waterways.[8][13]

  • Methods for Containment and Cleaning Up: For liquid spills, cover with a non-combustible absorbent material like sand or earth, and then sweep up and shovel into a suitable container for disposal.[3][8] For solid spills, moisten to prevent dusting before sweeping into a container.[4][12]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

  • Specific Hazards: In a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be produced.[3][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Emergency_Response_Flowchart cluster_Routes Route of Exposure cluster_Actions Immediate First Aid Start Chemical Exposure Incident Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash_Skin Remove contaminated clothing. Wash with soap & water for 15 min. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 min, aholding eyelids open. Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air. Provide artificial respiration if needed. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Drink plenty of water. DO NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: Emergency first aid procedures for N-(2-Chloroethyl)acetamide exposure.

Disposal Considerations

Waste from N-(2-Chloroethyl)acetamide must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.[3] Do not dispose of it in household waste or sewer systems.[17] Dispose of the contents and container to an approved waste disposal plant.[3][8]

Toxicological Information

Conclusion

N-(2-Chloroethyl)acetamide is a valuable chemical intermediate, but its potential hazards demand a respectful and cautious approach. By understanding its toxicological properties and adhering to the safety protocols outlined in this guide—including the consistent use of engineering controls and personal protective equipment, as well as preparedness for emergency situations—researchers can handle this compound safely and effectively. A strong safety culture, grounded in technical knowledge and procedural discipline, is the cornerstone of a secure and productive research environment.

References

  • Angene Chemical. (2025, December 20). Safety Data Sheet: N-(2-chloroacetyl)acetamide. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2007, April). International Chemical Safety Cards: 2-CHLOROACETAMIDE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label: N-(2-chloroethyl)acetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]

  • International Programme on Chemical Safety & Commission of the European Communities. (1993). International Chemical Safety Cards: 2-CHLOROACETAMIDE. Retrieved from [Link]

  • University of Oslo. (n.d.). First aid measures in the laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Toxic Substances List. CDC Stacks. Retrieved from [Link]

  • ScienceLab.com. (2013, April 5). Material Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

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The Synthetic Utility of N-(2-Chloroethyl)acetamide: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloroethyl)acetamide (C₄H₈ClNO, CAS No. 7355-58-0) is a versatile bifunctional reagent that holds a significant position in the toolkit of organic synthesis.[1][2] Characterized by a reactive primary alkyl chloride and an amide moiety, it serves as a cornerstone building block for the construction of a multitude of molecular architectures, particularly nitrogen-containing heterocycles.[1][3] This technical guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of N-(2-Chloroethyl)acetamide. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the mechanistic principles that govern its synthetic transformations. We will delve into its role as an alkylating agent and, more critically, as a precursor for essential heterocyclic scaffolds such as morpholines and piperazines, which are prevalent in pharmaceuticals.[3][4]

Introduction: A Profile of a Versatile Building Block

N-(2-Chloroethyl)acetamide is a clear, colorless to slightly yellow viscous liquid, soluble in water and stable under ambient storage conditions.[1] Its synthetic utility is rooted in the orthogonal reactivity of its two functional groups:

  • The Electrophilic Chloroethyl Group: The primary chloride is an excellent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of an N-acetamidoethyl moiety onto a wide range of nucleophiles.[5]

  • The Amide Group: The acetamide group modulates the overall reactivity of the molecule. While the nitrogen lone pair's nucleophilicity is reduced due to resonance with the carbonyl group, the amide can still participate in reactions and crucially influences the conformation and properties of the final products.[6]

This duality makes N-(2-Chloroethyl)acetamide a powerful tool for constructing complex molecules from simple, readily available starting materials.

Synthesis of N-(2-Chloroethyl)acetamide

A reliable and straightforward synthesis of N-(2-Chloroethyl)acetamide is essential for its application. While several methods exist, a common and effective laboratory-scale preparation involves the acylation of 2-chloroethylamine hydrochloride.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)acetamide

Objective: To prepare N-(2-Chloroethyl)acetamide from 2-chloroethylamine hydrochloride and acetic anhydride.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloroethylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in anhydrous dichloromethane (approx. 5 mL per gram of hydrochloride).

  • Cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • Add acetic anhydride (1.05 eq) dropwise to the cold suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated NaHCO₃ solution to neutralize excess acetic anhydride and acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation if necessary.

Causality and Insights:

  • Sodium Acetate: Acts as a base to neutralize the HCl that is complexed with the starting amine, liberating the free amine for acylation. It is preferred over stronger bases that could promote side reactions.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of acetic anhydride is crucial to prevent the formation of side products, such as the diacylated species.

  • Work-up: The aqueous bicarbonate wash is critical for removing unreacted acetic anhydride and acetic acid, simplifying purification.

Core Reactivity and Mechanistic Pathways

The primary utility of N-(2-Chloroethyl)acetamide stems from its ability to act as an electrophile in alkylation reactions, which can be harnessed for both intermolecular and intramolecular transformations.

Role as an Intermolecular Alkylating Agent

In its most fundamental role, N-(2-Chloroethyl)acetamide serves to introduce the –CH₂CH₂NHC(O)CH₃ group. The reaction proceeds via a classical SN2 mechanism where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.

SN2_Mechanism

Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted amines, thioethers, and ethers, respectively.[5][6] The choice of solvent and base is critical; a non-nucleophilic base is often required to prevent competition with the primary nucleophile.

Precursor for Heterocyclic Synthesis via Intramolecular Cyclization

A more powerful application of N-(2-Chloroethyl)acetamide is in the synthesis of nitrogen-containing heterocycles. This typically involves a two-step, one-pot sequence:

  • Intermolecular Alkylation: A starting material with a nucleophilic site (e.g., an alcohol, amine, or thiol) is first alkylated with N-(2-Chloroethyl)acetamide.

  • Intramolecular Cyclization: The newly introduced acetamide group, or a derivative thereof, contains a nucleophile (the nitrogen or oxygen atom) that can subsequently attack an electrophilic center in the molecule, often induced by a change in conditions (e.g., addition of a stronger base), to form a ring.

A prime example is the synthesis of morpholine derivatives. An alcohol can be alkylated, and subsequent hydrolysis of the amide followed by intramolecular cyclization yields the morpholine ring. A more direct route involves the reaction with a primary amine, which can lead to piperazine derivatives.[3]

Cyclization_Workflow

Key Applications in Pharmaceutical and Chemical Synthesis

The scaffolds derived from N-(2-Chloroethyl)acetamide are ubiquitous in medicinal chemistry and materials science.

Synthesis of Morpholine Derivatives

Morpholine is a privileged scaffold in drug discovery, valued for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[4] While there are many routes to morpholines, those involving chloroacetamide derivatives are well-established.[7][8] For instance, reacting 4-(2-chloroacetyl)morpholine (prepared from morpholine and chloroacetyl chloride) with various amines is a common strategy.[7] N-(2-Chloroethyl)acetamide can be used to build substituted morpholines from amino alcohol precursors.

Synthesis of Piperazine Derivatives

The piperazine ring is another critical pharmacophore. N,N-Bis(2-chloroethyl)acetamide, a related compound, is a classic precursor for piperazines via reaction with a primary amine.[3] This proceeds through a tandem intermolecular N-alkylation followed by an intramolecular cyclization. While N-(2-Chloroethyl)acetamide has only one chloroethyl arm, it can be used to synthesize N-acetyl-piperazines by reacting with aziridine or other suitable precursors.

Quantitative Data Summary

The efficiency of these reactions is highly dependent on the substrate and conditions. The following table provides representative data for analogous chloroacetamide alkylation reactions.

Nucleophile (Substrate)ElectrophileBase/ConditionsProduct TypeYield (%)Reference
Various aryl aminesChloroacetyl chlorideTriethylamine, BenzeneN-aryl 2-chloroacetamides70-90%
MorpholineChloroacetyl chlorideTriethylamine, Ether4-(2-Chloroacetyl)morpholineHigh[7]
p-ToluidineChloroacetyl chlorideN/A2-chloro-N-p-tolylacetamideHigh[9]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. N-(2-Chloroethyl)acetamide is an irritant and should be handled with appropriate personal protective equipment (PPE).[10][11]

  • Hazard Classification: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Some sources also indicate it may be harmful if swallowed.[10][12]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

    • Avoid breathing vapors or mists.[10]

    • Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10][13]

Conclusion

N-(2-Chloroethyl)acetamide is a deceptively simple molecule that provides access to a rich and diverse range of chemical structures. Its predictable reactivity as an alkylating agent, combined with its utility as a precursor for intramolecular cyclizations, makes it an invaluable reagent in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of its properties, reaction mechanisms, and handling procedures is key to unlocking its full synthetic potential, particularly in the construction of vital nitrogen-containing heterocyclic compounds. Its continued application in the synthesis of novel bioactive molecules underscores its importance in the field.[1][14][15]

References

  • Guidechem. N-(2-CHLOROETHYL)ACETAMIDE 7355-58-0 wiki.

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  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

  • Sigma-Aldrich. N-(2-Chloroethyl)acetamide AldrichCPR.

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.

  • Alfa Chemistry. CAS 7355-58-0 Acetamide,N-(2-chloroethyl)-.

  • Semantic Scholar. Synthesis of Morpholine containing Sulfonamides.

  • ResearchGate. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones.

  • PrepChem.com. Synthesis of N-chloroethyl morpholine.

  • ResearchGate. An Interesting Intramolecular Cyclization of N-(2-Chloroethyl) Ureas.

  • Benchchem. A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions.

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Methodological & Application

N-(2-Chloroethyl)acetamide (CAA) for Robust and Specific Cysteine Alkylation in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide to the use of N-(2-Chloroethyl)acetamide (CAA) for the alkylation of cysteine residues in proteomics workflows. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for in-solution protein digestion, and discuss the significant advantages of CAA over traditional alkylating agents, such as iodoacetamide (IAA). This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the depth and quality of their proteomic analyses by minimizing off-target reactions and improving peptide identification rates.

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the realm of bottom-up proteomics, the accurate identification and quantification of peptides by mass spectrometry are paramount. A standard sample preparation workflow involves the denaturation of proteins, reduction of disulfide bonds, alkylation of the resulting free thiols, and enzymatic digestion.[1] The alkylation step is crucial as it covalently modifies the sulfhydryl groups of cysteine residues, preventing them from re-forming disulfide bonds.[2] This ensures that proteins remain in a linearized state, accessible to proteolytic enzymes, and that cysteine-containing peptides are consistently identified with a predictable mass shift.[2]

While iodoacetamide (IAA) has historically been a widely used alkylating agent, it is associated with significant off-target reactions, particularly the modification of methionine, lysine, and histidine residues.[1][3] These unintended modifications can suppress the ionization of peptides containing these residues or lead to their misidentification, ultimately reducing the comprehensiveness of the proteomic analysis.[1][4] N-(2-Chloroethyl)acetamide (CAA), a non-iodine-containing reagent, has emerged as a superior alternative, demonstrating higher specificity and leading to improved peptide and protein identification rates.[1][5]

The Mechanism of Cysteine Alkylation by CAA

CAA alkylates cysteine residues through a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethyl group of CAA. This results in the formation of a stable thioether bond and the displacement of the chlorine atom.

Caption: Mechanism of CAA alkylation of a cysteine residue.

Comparative Advantages of CAA over Iodoacetamide (IAA)

The choice of alkylating agent can significantly impact the quality of proteomic data. CAA offers several distinct advantages over the more traditional IAA.

FeatureN-(2-Chloroethyl)acetamide (CAA)Iodoacetamide (IAA)
Specificity High specificity for cysteine residues.[1][5]Prone to off-target reactions with methionine, lysine, histidine, and N-termini.[1][3]
Methionine Modification Minimal modification of methionine residues.[1][4]Can cause significant carbamidomethylation of methionine, leading to neutral loss during fragmentation and reduced peptide identification.[1][4]
Peptide Identification Often results in a higher number of identified peptides and proteins.[1]Can lead to lower identification rates due to off-target modifications and their impact on peptide fragmentation.[1]
Light Sensitivity Less sensitive to light compared to IAA.Light-sensitive, requiring careful handling and storage.[6]
Reactivity Less reactive than IAA, which contributes to its higher specificity.Highly reactive, leading to a greater propensity for side reactions.

Detailed Protocol for In-Solution Cysteine Alkylation using CAA

This protocol is optimized for the preparation of complex protein mixtures for mass spectrometry analysis.

Reagent Preparation
  • Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water. Prepare fresh.

  • Alkylation Reagent: 500 mM N-(2-Chloroethyl)acetamide (CAA) in water. Prepare fresh and protect from light, although it is less sensitive than IAA.

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5

  • Enzyme: Sequencing-grade modified trypsin (e.g., at a concentration of 0.5 µg/µL in 50 mM acetic acid).

  • Quenching Solution: 200 mM Cysteine in water.

  • Acidification Solution: 10% Trifluoroacetic acid (TFA) in water.

Experimental Workflow

Proteomics Workflow with CAA Alkylation Start Protein Sample Denaturation Denaturation (8M Urea) Start->Denaturation Reduction Reduction (10 mM TCEP, 60°C, 30 min) Denaturation->Reduction Alkylation Alkylation (40 mM CAA, RT, 30 min, dark) Reduction->Alkylation Quenching Quenching (Excess Cysteine) Alkylation->Quenching Dilution Dilution (Urea < 1.5 M) Quenching->Dilution Digestion Trypsin Digestion (37°C, overnight) Dilution->Digestion Acidification Acidification (TFA to pH < 3) Digestion->Acidification Desalting C18 Desalting Acidification->Desalting Analysis LC-MS/MS Analysis Desalting->Analysis

Caption: In-solution protein digestion workflow using CAA.

Step-by-Step Procedure
  • Protein Solubilization and Denaturation:

    • Start with up to 100 µg of protein in a microcentrifuge tube.

    • Add Lysis Buffer to a final volume of 90 µL.

    • Vortex thoroughly and incubate at room temperature for 15 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add 2 µL of 500 mM TCEP to the protein solution (final concentration of 10 mM).

    • Incubate at 60°C for 30 minutes. The use of TCEP is advantageous as it does not contain a free thiol group and therefore does not react with CAA, allowing for the possibility of simultaneous reduction and alkylation in some workflows.[7][8]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add 8 µL of 500 mM CAA (final concentration of 40 mM).[9]

    • Incubate at room temperature for 30 minutes in the dark. This step covalently modifies the reduced cysteine residues.

  • Quenching of Excess Alkylating Agent:

    • To quench the alkylation reaction and prevent non-specific modification of the digestive enzyme, add an excess of a thiol-containing compound. The use of cysteine for quenching has been shown to be effective in preserving trypsin activity.[10] Add 5 µL of 200 mM Cysteine and incubate for 15 minutes at room temperature.

  • Dilution for Enzymatic Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1.5 M. This is critical for optimal trypsin activity. For the current volume, add at least 500 µL of 100 mM Tris-HCl, pH 8.5.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (e.g., 1-2 µg of trypsin for 100 µg of protein).

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

  • Acidification and Sample Cleanup:

    • Stop the digestion by adding 10% TFA to a final concentration of 0.5-1%, which should bring the pH to below 3.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated urea or other insoluble material.

    • Proceed with desalting the peptide mixture using a C18 StageTip or other solid-phase extraction method.

Troubleshooting and Considerations

  • Incomplete Alkylation: If a significant number of unmodified cysteines are detected, ensure that the reduction step was complete. The concentrations of both the reducing and alkylating agents may need to be optimized for your specific sample type. Alkylation efficiency for CAA is generally high, often above 95%.[1]

  • pH of the Reaction: The alkylation reaction is pH-dependent. A pH of around 8.0-8.5 is optimal as it promotes the deprotonation of the cysteine thiol group, increasing its nucleophilicity, without significantly promoting the hydrolysis of the alkylating agent.[2]

  • Choice of Reducing Agent: While DTT is a common reducing agent, it contains free thiols that will react with CAA. Therefore, if DTT is used, it must be removed or its concentration significantly lowered before the addition of CAA. TCEP is often preferred for its compatibility with a one-pot reduction and alkylation reaction.[7]

Conclusion

N-(2-Chloroethyl)acetamide is a highly effective and specific alkylating agent for cysteine residues in proteomics. Its use minimizes the off-target modifications often associated with iodoacetamide, leading to cleaner MS/MS spectra and a greater number of identified peptides and proteins.[1][5] By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can significantly improve the quality and depth of their proteomic analyses.

References

  • Current time information in Boston, MA, US. (n.d.). Google.
  • Hosp, F., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1487–1497.
  • Wang, L. H., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 192, 246–254.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Papp, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 263.
  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion.
  • Li, Y., et al. (2024). Cellular Synthesis of Targeted Ultrasound Molecular Imaging Probe and Its Application in Prostate Cancer Imaging. International Journal of Nanomedicine, 19, 4115–4130.
  • Hosp, F., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • Rauch, J. (2018). Simultaneous reduction and alkylation of Cystein residues in proteins - Comparison of DTT+CAA and TCEP+CAA.
  • The Proteomics Blog. (2018). Why do your alkylation and reduction separately? Do them together!
  • Wang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry, e5141.
  • Papp, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed, 33096305.

Sources

Application Note: Utilizing N-(2-Chloroethyl)acetamide for Covalent Cross-Linking of Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-(2-Chloroethyl)acetamide as a covalent cross-linking agent for studying protein-protein interactions. We delve into the underlying chemical principles, provide detailed, field-proven protocols for its use, and outline methodologies for the analysis of cross-linked products, with a particular focus on mass spectrometry. This document is structured to offer both foundational knowledge and actionable experimental designs to empower robust and reproducible cross-linking studies.

Introduction: The Role of Covalent Cross-Linking in Structural Biology

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. While many interactions are stable, a significant portion are transient, posing a challenge for traditional structural biology techniques.[1] Chemical cross-linking offers a powerful solution by converting non-covalent interactions into stable covalent bonds, effectively "capturing" interaction snapshots for subsequent analysis.[1][2]

N-(2-Chloroethyl)acetamide belongs to the class of haloacetyl cross-linkers, which are valued for their specific reactivity towards nucleophilic amino acid residues.[3][4][5] Its utility lies in its ability to form stable thioether linkages with sulfhydryl groups, primarily found in cysteine residues.[3][5] This application note will specifically explore the use of N-(2-Chloroethyl)acetamide, a less commonly discussed but effective haloacetamide, for protein cross-linking studies.

Mechanism of Action: The Chemistry of N-(2-Chloroethyl)acetamide Cross-Linking

N-(2-Chloroethyl)acetamide is an electrophilic reagent that reacts with nucleophilic side chains of amino acids.[6] The primary targets are the sulfhydryl groups of cysteine residues, although reactions with other nucleophiles like the imidazole ring of histidine can occur, albeit typically at a much slower rate.[6][7][8]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur atom of a deprotonated cysteine (thiolate) attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.[3][5]

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 7.5-8.5 is generally optimal as it promotes the deprotonation of the cysteine sulfhydryl group to the more nucleophilic thiolate anion, thereby increasing the reaction rate.[9]

  • Specificity: While highly reactive towards cysteines, high concentrations of N-(2-Chloroethyl)acetamide or the absence of accessible cysteines may lead to off-target reactions with other residues such as histidine, lysine, and methionine.[6][9][10] Chloroacetamide has been reported to be superior to iodoacetamide in terms of minimizing undesirable off-site reactions.[10]

Diagram: Reaction Mechanism of N-(2-Chloroethyl)acetamide with Cysteine

Caption: Cysteine alkylation by N-(2-Chloroethyl)acetamide.

Experimental Design and Protocols

A successful cross-linking experiment requires careful optimization of several parameters. The following sections provide a detailed, step-by-step protocol that serves as a robust starting point.

Materials and Reagents
  • Protein Sample: Purified protein or protein complex of interest.

  • Cross-linker: N-(2-Chloroethyl)acetamide (CAS: 7355-58-0)[11][12]

  • Reaction Buffer: Phosphate, HEPES, or borate buffers are suitable. Avoid amine-containing buffers like Tris if there is a risk of side reactions. A pH of 8.0-8.4 is recommended for cysteine targeting.[6]

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds if targeting internal cysteines.

  • Quenching Reagent: A thiol-containing compound such as DTT, β-mercaptoethanol, or L-cysteine to stop the reaction.

  • Analysis Reagents: SDS-PAGE reagents, mass spectrometer, and appropriate solvents.

Safety and Handling of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide is classified as a hazardous substance and requires careful handling.[11][13][14]

  • Hazards: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][14] May cause damage to organs through prolonged or repeated exposure.[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[14]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14]

Step-by-Step Cross-Linking Protocol
  • Protein Preparation:

    • Ensure the protein sample is in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The buffer should be free of primary amines and thiols.

    • The protein concentration should be optimized for the specific system, typically in the range of 1-10 µM.

  • Reduction of Disulfides (Optional):

    • If targeting cysteines involved in disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not contain a free thiol that would react with the cross-linker.

    • If TCEP is used, ensure its removal (e.g., via a desalting column) before adding the cross-linker.

  • Cross-linker Preparation:

    • Prepare a fresh stock solution of N-(2-Chloroethyl)acetamide (e.g., 100 mM) in a compatible organic solvent like DMSO or DMF immediately before use.

  • Cross-Linking Reaction:

    • Add N-(2-Chloroethyl)acetamide to the protein solution. The optimal molar excess of cross-linker to protein needs to be determined empirically, but a starting point of 20- to 50-fold molar excess is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours.[6] The incubation time may require optimization.

    • To limit potential side reactions with light-sensitive residues like tyrosine and tryptophan, it is good practice to perform the incubation in the dark.[4][5]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent with a free thiol. Add DTT or L-cysteine to a final concentration that is in large excess (e.g., 50-100 mM) to the initial concentration of the cross-linker.

    • Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted cross-linker is scavenged.

  • Analysis of Cross-Linked Products:

    • The primary method for initial analysis is SDS-PAGE. Cross-linked species will appear as higher molecular weight bands compared to the non-cross-linked protein.

    • For detailed identification of cross-linked sites, mass spectrometry is the gold standard.[16][17]

Diagram: Experimental Workflow for Protein Cross-Linking

Workflow cluster_ms Detailed Site Identification A 1. Protein Preparation B 2. Cross-linker Addition A->B Add N-(2-Chloroethyl)acetamide C 3. Incubation (RT, 1-2h) B->C D 4. Quenching C->D Add DTT/Cysteine E 5. SDS-PAGE Analysis D->E G Enzymatic Digestion D->G For MS F 6. Mass Spectrometry Analysis H LC-MS/MS G->H I Data Analysis H->I I->F

Caption: General workflow for protein cross-linking experiments.

Data Analysis: Identification of Cross-Linked Peptides by Mass Spectrometry

Identifying the exact sites of cross-linking provides invaluable structural information. This is typically achieved through a bottom-up proteomics approach.[18]

  • Enzymatic Digestion: The cross-linked protein mixture is digested with a protease, most commonly trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[19]

  • Data Interpretation: The identification of cross-linked peptides is a complex bioinformatic challenge. Specialized software is required to search the MS/MS data against a protein sequence database to identify spectra that correspond to two peptides covalently linked together.

Mass Shift Calculation: The covalent adduction of N-(2-Chloroethyl)acetamide to a cysteine residue results in a specific mass increase.

ReagentFormulaMolecular WeightMass Shift (Monoisotopic)
N-(2-Chloroethyl)acetamideC₄H₈ClNO121.57 g/mol [11]+85.052 Da

Calculation: C₄H₇NO (acetamide ethyl group) = (412.00000) + (71.00783) + (114.00307) + (115.99491) = 85.052 Da

This characteristic mass shift is used by search algorithms to identify modified peptides.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
No/Low Cross-linking Efficiency - Inaccessible cysteine residues.- Suboptimal pH.- Inactive cross-linker.- Perform site-directed mutagenesis to introduce cysteines at putative interfaces.- Confirm reaction buffer pH is between 7.5-8.5.[9]- Prepare fresh cross-linker solution immediately before use.
Excessive Aggregation/Precipitation - Cross-linker concentration is too high.- Non-specific cross-linking.- Titrate the cross-linker concentration downwards.- Reduce incubation time.- Ensure efficient quenching.
Difficulty Identifying Cross-links by MS - Low abundance of cross-linked peptides.- Complex spectra.- Implement an enrichment strategy for cross-linked peptides (e.g., size exclusion or ion-exchange chromatography).[19]- Use high-resolution mass spectrometers and advanced fragmentation techniques (e.g., EThcD).[20]

Conclusion

N-(2-Chloroethyl)acetamide is a valuable tool for the study of protein structure and interactions. Its preferential reactivity towards cysteine residues allows for targeted cross-linking studies.[6][7] By carefully optimizing reaction conditions and employing robust analytical methods like mass spectrometry, researchers can gain significant insights into the architecture of protein complexes. This guide provides a solid foundation for the successful application of this versatile reagent in the field of chemical biology and drug discovery.

References

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • Alfa Aesar. N-(2-Chloroethyl)acetamide Safety Data Sheet. Alfa Aesar. [Link]

  • PubMed. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. PubMed. [Link]

  • ResearchGate. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ResearchGate. [Link]

  • NIH. Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. NIH. [Link]

  • NIH. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. NIH. [Link]

  • PubMed. Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes. PubMed. [Link]

  • PubMed. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed. [Link]

  • PubMed. Chemical Crosslinking Mass Spectrometry Analysis of Protein Conformations and Supercomplexes in Heart Tissue. PubMed. [Link]

  • PubMed. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. PubMed. [Link]

  • PubMed. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles. PubMed. [Link]

  • PubMed. Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. PubMed. [Link]

  • MDPI. Insights on Chemical Crosslinking Strategies for Proteins. MDPI. [Link]

  • ResearchGate. General Protein–Protein Cross-Linking. ResearchGate. [Link]

  • ResearchGate. N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]

  • ResearchGate. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

  • PubMed. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

  • The Rockefeller University Press. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. JEM. [Link]

  • NIH. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. NIH. [Link]

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Application Notes & Protocols: The Strategic Utility of N-(2-Chloroethyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloroethyl)acetamide is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmaceutical potential.[1] Its structure, featuring a reactive chloroethyl group and an acetamide moiety, allows for strategic N-alkylation and subsequent cyclization reactions, making it an important precursor in drug discovery and development.[2] This guide provides an in-depth exploration of N-(2-Chloroethyl)acetamide, detailing its chemical properties, core reaction mechanisms, and validated protocols for its application in synthesizing pharmaceutically relevant scaffolds. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor in their synthetic workflows.

Introduction: The Molecular Versatility of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide (CAS No: 7355-58-0) is a viscous liquid, appearing clear and colorless to light yellow.[1][3] Its utility in organic synthesis stems from its dual functionality. The terminal chlorine atom is a good leaving group, rendering the ethyl chain susceptible to nucleophilic substitution. Simultaneously, the amide group can influence the molecule's reactivity and solubility, and can itself participate in or direct further chemical transformations.

This dual nature makes it a valuable intermediate for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[2] The ease with which the chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides allows for the introduction of diverse functionalities and the formation of various ring systems.[2]

Key Physicochemical Properties

A summary of the essential properties of N-(2-Chloroethyl)acetamide is provided below for quick reference.

PropertyValueSource(s)
CAS Number 7355-58-0[1][3]
Molecular Formula C₄H₈ClNO[1][3]
Molecular Weight 121.57 g/mol [4]
Appearance Clear colorless to slightly yellow viscous liquid[1][3]
Refractive Index 1.4770 to 1.4800 (at 20°C)[3]
Solubility Soluble in water[1]
SMILES String CC(=O)NCCCl[3]

Safety, Handling, and Storage

Trustworthiness through Safety: A prerequisite for any successful synthesis is the safe and responsible handling of all chemical reagents. N-(2-Chloroethyl)acetamide is classified as acutely toxic if swallowed and requires careful handling to prevent exposure.[5]

  • Hazard Identification:

    • Acute Toxicity: Toxic if swallowed (GHS Category 3).

    • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[5]

  • Handling Procedures: Avoid direct contact with skin and eyes and prevent inhalation of any vapors or mists.[5] Ensure good ventilation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Reactivity: Nucleophilic Substitution and Cyclization

The primary utility of N-(2-Chloroethyl)acetamide in pharmaceutical synthesis is derived from the electrophilic character of the carbon atom bonded to chlorine. This facilitates nucleophilic substitution (SN2) reactions, which are fundamental to forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Causality in Reactivity: The electron-withdrawing nature of the adjacent acetamide group, while modest, can influence the reactivity of the C-Cl bond. More importantly, after an initial N-alkylation of a substrate, the newly introduced N-(2-acetamidoethyl) group is perfectly positioned for subsequent intramolecular cyclization reactions, a common and powerful strategy for building heterocyclic rings.[2]

Caption: General SN2 reaction pathway of N-(2-Chloroethyl)acetamide.

Application Protocol: Synthesis of N-Aryl Acetamide Derivatives

A common application in medicinal chemistry involves the reaction of N-(2-Chloroethyl)acetamide or related chloroacetamides with various primary or secondary amines to generate a library of N-substituted acetamides.[6] These libraries are then screened for biological activity, such as antimicrobial, antifungal, or enzyme inhibitory effects.[6][7] This approach allows for the rapid exploration of the structure-activity relationship (SAR) of a new chemical series.

Rationale and Causality

The synthesis of N-aryl acetamides via chloroacetylation of an aryl amine is a robust and widely used transformation.[2][8] The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acetyl chloride derivative (like chloroacetyl chloride) or on the chloro-substituted carbon of N-(2-Chloroethyl)acetamide. A base, such as triethylamine (TEA) or potassium carbonate, is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8] The choice of solvent (e.g., benzene, DMF) depends on the solubility of the reactants and the reaction temperature required.[8]

Experimental Workflow Diagram

Thiazolidinone_Synthesis Thiazolidinone Thiazolidinone Core R-NH-C(=S)-... Product N-Alkylated Thiazolidinone ...-N-CH₂-C(=O)-NH-Ar Thiazolidinone:f1->Product:f1 + Chloroacetamide N-Aryl Chloroacetamide Ar-NH-C(=O)-CH₂Cl Chloroacetamide:f1->Product:f1 Product:f0->Product:f0 Reflux in DMF

Sources

HPLC method for monitoring N-(2-Chloroethyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Monitoring of Reactions Involving N-(2-Chloroethyl)acetamide

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of chemical reactions involving N-(2-Chloroethyl)acetamide. As a bifunctional alkylating agent, precise tracking of its consumption and the formation of products and byproducts is critical for reaction optimization, kinetic studies, and quality control in drug development and chemical synthesis.[1][2] This document provides the scientific rationale behind the method development, detailed step-by-step protocols for implementation, and guidelines for method validation, ensuring scientific integrity and reliable, reproducible results.

Introduction and Scientific Rationale

N-(2-Chloroethyl)acetamide (Formula: C₄H₈ClNO) is a reactive chemical intermediate characterized by a chloroethyl group susceptible to nucleophilic substitution.[3][4] Its reactivity is primarily driven by the intramolecular cyclization to form a highly reactive aziridinium ion, which is then readily attacked by nucleophiles.[5] This mechanism makes it a potent alkylating agent, but also renders it susceptible to hydrolysis, a competing side reaction that can significantly impact reaction yield and purity.[5][6]

Effective monitoring is therefore essential to:

  • Optimize Reaction Conditions: Determine the ideal temperature, pH, and stoichiometry to maximize the formation of the desired product.

  • Determine Reaction Kinetics: Understand the rate of consumption of the starting material and the formation of products.

  • Ensure Product Quality: Quantify the desired product and identify potential impurities, such as hydrolysis-derived byproducts.[6]

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the analytical technique of choice for this application.[7] Its advantages include high precision, the ability to handle polar and thermally unstable compounds, and the capacity to separate complex mixtures of starting materials, intermediates, products, and byproducts in a single run.[8]

Principle of the HPLC Separation

This method utilizes reversed-phase chromatography, the most common mode of HPLC for pharmaceutical and chemical analysis.[9][10]

  • Stationary Phase: A non-polar stationary phase, typically silica chemically bonded with C18 (octadecylsilane) alkyl chains, is used.[9]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and a polar organic solvent like acetonitrile, carries the sample through the column.

  • Separation Mechanism: Compounds in the reaction mixture are separated based on their relative hydrophobicity. Non-polar compounds interact more strongly with the C18 stationary phase and are retained longer, while polar compounds have a higher affinity for the mobile phase and elute more quickly. N-(2-Chloroethyl)acetamide and its potential hydroxylated degradation products are relatively polar, necessitating a mobile phase with a high aqueous content for sufficient retention and separation.[11][12]

HPLC Method Parameters and Rationale

The selection of each parameter is critical for achieving a robust and reliable separation. The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC with UV/DAD DetectorProvides the necessary precision and detection capabilities for this analysis.
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase offers excellent hydrophobic separation power and is a versatile, robust choice for a wide range of analytes, including polar compounds.[9]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the silica surface, reducing peak tailing, and provides a consistent pH.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutesA gradient is recommended for analyzing reaction mixtures that may contain compounds with a wide range of polarities.[14] It ensures that both polar starting materials and potentially less polar products are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detector UV/Diode Array Detector (DAD)A DAD is preferred as it allows for monitoring at multiple wavelengths and assessing peak purity.
Detection Wavelength 205 nmThe acetamide chromophore has a UV absorbance maximum in the low UV range. 205 nm is a good starting point, but it is highly recommended to determine the λmax by running a UV scan of a standard solution.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.

Experimental Workflow and Protocols

The overall process from sampling to final analysis follows a validated, systematic workflow to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis Reaction 1. Reaction Vessel Quench 2. Aliquot Quenching Reaction->Quench Sample Aliquot Dilute 3. Dilution & Filtration Quench->Dilute Stop Reaction HPLC 4. HPLC Injection Dilute->HPLC Prepare for Injection Acquire 5. Data Acquisition HPLC->Acquire Chromatographic Run Analyze 6. Integration & Quantification Acquire->Analyze Generate Chromatogram

Caption: High-level workflow for HPLC monitoring of reactions.

Protocol 1: Preparation of Mobile Phase and Standards
  • Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Stock Standard Preparation (1 mg/mL): Accurately weigh approximately 10 mg of N-(2-Chloroethyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Preparation (0.1 mg/mL): Pipette 1 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent. This standard is used for system suitability and quantification.

Protocol 2: Sample Preparation from Reaction Mixture

CRITICAL STEP: The reaction must be stopped (quenched) immediately upon sampling to ensure the analytical result reflects the reaction's state at a precise time point.

  • Withdraw Aliquot: At a designated time point, withdraw a small, known volume (e.g., 50 µL) from the reaction mixture.

  • Quench Reaction: Immediately dispense the aliquot into a pre-weighed vial containing a significantly larger volume (e.g., 950 µL) of a cold, suitable solvent. The mobile phase starting condition (95% Water / 5% Acetonitrile) is often a good choice. This rapid dilution and temperature drop effectively halts the reaction.

  • Filter Sample: Vortex the quenched sample to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates that could damage the HPLC system.

  • Further Dilution (if necessary): Depending on the initial concentration, a further dilution may be required to bring the analyte concentration within the linear range of the calibration curve.

Protocol 3: HPLC System Operation and Analysis Sequence
  • System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the column with the initial mobile phase composition (95% A: 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the working standard solution (0.1 mg/mL). The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

  • Analysis Sequence:

    • Inject a solvent blank (diluent) to ensure no carryover.

    • Inject the working standard.

    • Inject the prepared reaction samples.

    • Inject the working standard periodically (e.g., every 10-20 samples) to monitor system performance throughout the run.

  • Data Acquisition: Acquire data for the entire duration of the gradient run, ensuring all components have eluted.

Reaction and Degradation Pathway Visualization

The primary reaction of N-(2-Chloroethyl)acetamide involves the formation of a reactive intermediate that can be intercepted by a desired nucleophile or an undesired one, such as water.

ReactionPathway Start N-(2-Chloroethyl)acetamide Intermediate Aziridinium Ion (Reactive Intermediate) Start->Intermediate Intramolecular Cyclization (-Cl-) Product Desired Alkylated Product Intermediate->Product Nucleophilic Attack SideProduct Hydrolysis Product (e.g., N-(2-Hydroxyethyl)acetamide) Intermediate->SideProduct Hydrolysis Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Water Water (H2O) Water->Intermediate

Caption: Competing reaction pathways for N-(2-Chloroethyl)acetamide.

Method Validation Summary

A stability-indicating HPLC method must be properly validated to ensure it is fit for purpose.[5][15] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts, degradants).Peak for N-(2-Chloroethyl)acetamide is well-resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via DAD) should pass.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999 for a curve constructed with at least five concentration levels.
Accuracy To measure the closeness of the test results to the true value.% Recovery should be within 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD ≤ 2.0% for replicate injections and preparations.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. %RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Retention times and peak areas should not significantly change with minor variations in flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).
Solution Stability To ensure standards and samples are stable over the period of analysis.Analyte response should not change by more than 2% over a 24-hour period under defined storage conditions.[15]

References

  • A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
  • Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. PubMed.
  • Side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles. Benchchem.
  • N,N-Bis(2-chloroethyl)acetamide Stability and Degradation in Solution. Benchchem.
  • Separation of Chloroacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • N-(2-Chloroethyl)acetamide - NIST WebBook. NIST.
  • Reversed Phase HPLC of Polar Compounds. Chromtech.
  • N-(2-Chloroethyl)acetamide AldrichCPR. Sigma-Aldrich.
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • N-(2-Chloroethyl)acetamide, 98%. Thermo Fisher Scientific.
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  • Trends in Analytical chemistry. CONICET.

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Application Note: A Practical Guide to the Mass Spectrometry Analysis of Peptides Modified by N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and covalent ligand discovery.

Introduction

N-(2-Chloroethyl)acetamide and its close analog, 2-chloroacetamide (CAA), are widely used alkylating agents in proteomics. Their primary function is to covalently modify, or "cap," the thiol groups of cysteine residues following disulfide bond reduction. This irreversible alkylation prevents the reformation of disulfide bonds, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS).[1][2] The resulting carbamidomethyl modification is a stable thioether linkage that can be readily identified by a characteristic mass shift.[2]

Beyond its routine use in sample preparation, N-(2-Chloroethyl)acetamide serves as a reactive moiety in chemical probes and covalent drug candidates designed to target cysteine residues in proteins.[3][4] Understanding the mass spectrometric signature of this modification is therefore critical for both standard proteomics workflows and for identifying the specific sites of protein engagement by novel therapeutics.

This guide provides a comprehensive overview of the principles and protocols for the successful mass spectrometric analysis of peptides modified by N-(2-Chloroethyl)acetamide. We will delve into the underlying chemistry, provide a detailed experimental workflow, discuss optimal LC-MS/MS parameters, and offer insights into data interpretation and potential challenges.

The Chemistry of N-(2-Chloroethyl)acetamide Alkylation

N-(2-Chloroethyl)acetamide reacts with nucleophilic amino acid side chains via a second-order nucleophilic substitution (SN2) reaction. The primary and most desired target is the highly nucleophilic thiol group of a reduced cysteine residue.[5]

The reaction proceeds as follows:

cluster_0 Peptide Chain cluster_1 N-(2-Chloroethyl)acetamide cluster_2 Carbamidomethylated Peptide P1 ...-NH-CH-CO-... P2 CH₂ P3 SH P3->inv1 C1 Cl-CH₂-CH₂-NH-CO-CH₃ C1->inv1 P_mod1 ...-NH-CH-CO-... P_mod2 CH₂ P_mod3 S P_mod4 CH₂-CO-NH₂ inv1->inv2 + inv2->P_mod3 HCl + HCl

Figure 1: Cysteine Alkylation Reaction.

While cysteine is the primary target, off-target alkylation can occur, particularly under non-optimal conditions such as high pH or excessive reagent concentration.[2] Potential side reactions include the modification of lysine (ε-amino group), histidine (imidazole group), methionine (thioether), and the N-terminus of the peptide.[2][6][7] Awareness of these potential modifications is crucial for accurate data interpretation.

Data Summary: Mass Shifts of N-(2-Chloroethyl)acetamide Adducts

The covalent addition of the acetamide group results in a predictable mass increase. Note that N-(2-Chloroethyl)acetamide and 2-chloroacetamide both result in the same carbamidomethyl modification with a monoisotopic mass shift of +57.02146 Da.

Amino Acid ResidueModification TypeMonoisotopic Mass Shift (Da)Notes
Cysteine Carbamidomethylation +57.02146 Primary, expected modification
LysineCarbamidomethylation+57.02146Potential off-target
HistidineCarbamidomethylation+57.02146Potential off-target
N-terminusCarbamidomethylation+57.02146Potential off-target
MethionineOxidation+15.99491Common artifact, can be exacerbated by CAA[6][7]
Aspartate/GlutamateCarbamidomethylation+57.02146Less common off-target[2]

Experimental Workflow and Protocols

A successful proteomics experiment relies on meticulous sample preparation.[8] The overall workflow involves protein extraction, reduction of disulfide bonds, alkylation of free cysteines, enzymatic digestion, and finally, sample clean-up before LC-MS/MS analysis.[9][10]

Figure 2: Overall Experimental Workflow.
Protocol 1: In-Solution Protein Digestion

This protocol is suitable for purified proteins or moderately complex protein mixtures.[11]

  • Protein Solubilization:

    • Dissolve 20-100 µg of protein in 100 µL of a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5 or 100 mM ammonium bicarbonate, pH 8.0).[12]

  • Reduction:

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 30-60 minutes.[2] TCEP is often preferred over dithiothreitol (DTT) as it does not require a separate quenching step before alkylation.[10]

  • Alkylation:

    • Prepare a fresh 200 mM stock solution of N-(2-Chloroethyl)acetamide or 2-chloroacetamide (CAA) in the same buffer.

    • Add the CAA stock solution to the protein sample to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.[2] Protecting the reaction from light is crucial as haloacetamide reagents are mildly light-sensitive.

  • Digestion:

    • Dilute the sample at least 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for optimal protease activity.[12]

    • Add a protease, such as MS-grade trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-18 hours) at 37°C.

  • Quenching and Clean-up:

    • Acidify the reaction by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

    • Desalt the resulting peptide mixture using C18 spin tips or columns according to the manufacturer's instructions to remove urea, salts, and other contaminants.[1][10]

    • Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the peptide mixture is typically performed using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.[9]

  • Chromatography: Peptides are separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like 0.1% formic acid.[10]

  • Mass Spectrometry: The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode. In this mode, the instrument cycles between a full MS scan (to measure the mass-to-charge ratio, m/z, of intact peptide ions) and several MS/MS scans (where selected peptide ions are isolated and fragmented).[9]

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are the most common fragmentation techniques. These methods typically produce b- and y-type fragment ions that provide peptide sequence information.[13][14]

Data Interpretation: Identifying the Modification

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot, Sequest, or MaxQuant.

  • Setting Variable Modifications: Crucially, the search parameters must be configured to include carbamidomethylation of cysteine (+57.02146 Da) as a variable modification, in addition to its typical setting as a fixed modification. This allows the software to identify peptides where cysteine might have been missed during alkylation. It is also advisable to include potential off-target modifications (on K, H, N-terminus) and methionine oxidation (+15.99491 Da) as variable modifications.[6][15]

  • Manual Validation of Spectra: Automated search results should always be manually validated. For a peptide modified with N-(2-Chloroethyl)acetamide, the MS/MS spectrum should exhibit a clear series of b- and/or y-ions. The mass of the fragment ions containing the modified cysteine residue will be shifted by +57.02146 Da compared to the unmodified sequence.[16] For example, if a y-ion series confirms the C-terminal portion of a peptide, a mass shift of +57.02146 Da between two consecutive ions will pinpoint the modification to the amino acid that is not accounted for by the sequence tag, which in this case would be the carbamidomethylated cysteine.

Troubleshooting and Scientific Insights

  • Incomplete Alkylation: If unmodified cysteine residues are detected, this may indicate insufficient reducing or alkylating agent concentration, or suboptimal reaction time and temperature.

  • Off-Target Modifications: The detection of carbamidomethylated lysine or N-termini suggests the alkylation reaction was too harsh (e.g., pH too high, excess reagent).[2] While CAA is generally more specific than iodoacetamide (IAA), these side reactions can still occur.[2][6]

  • Methionine Oxidation: N-(2-Chloroethyl)acetamide has been shown to potentially increase the rate of methionine oxidation compared to iodoacetamide.[6][7] This should be considered during data analysis and included as a variable modification.

  • Fragmentation Behavior: The carbamidomethyl modification is stable under CID/HCD conditions and does not typically result in a characteristic neutral loss. The modification is identified by the mass shift in the fragment ions containing the modified residue.[17]

Conclusion

The analysis of peptides modified by N-(2-Chloroethyl)acetamide is a cornerstone of modern proteomics. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and careful data analysis are essential for achieving accurate and reproducible results. By following the guidelines presented in this application note, researchers can confidently identify and characterize this important modification, whether it arises from standard sample preparation or from the interaction of a protein with a covalent probe or therapeutic.

References

  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation for Mass Spectrometry.
  • Steen, H., & Pandey, A. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
  • Wojtkiewicz, G., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols.
  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format.
  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis.
  • University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
  • Benchchem. (n.d.). Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts.
  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion.
  • Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern of adduct 1 in negative mode.
  • Bae, T., et al. (n.d.). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications.
  • Request PDF. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry.
  • Gao, J., et al. (2006). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry.
  • Lu, Y., et al. (2008). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research.
  • UU Research Portal. (n.d.). Analyst.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Cahová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry.
  • MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics.
  • ResearchGate. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
  • Gauthier, M. A., & Klok, H. A. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Proteomics.
  • ResearchGate. (n.d.). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins.
  • Sim, H., et al. (2017). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry.
  • Reddit. (2023). [MS/MS] Can adducts only form at the parent molecule or also on the fragments?.
  • The Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst.

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Application Notes & Protocols for N-Alkylation using N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation is a cornerstone of modern organic synthesis, pivotal in the construction of nitrogen-containing molecules that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive technical guide to the N-alkylation of primary and secondary amines using N-(2-Chloroethyl)acetamide. This reagent serves as an efficient electrophile for the introduction of a protected aminoethyl group (-CH₂CH₂NHCOCH₃), a valuable synthon for further chemical elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, explore optimization strategies, and address common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile transformation in their synthetic endeavors.

Scientific Foundation and Mechanistic Rationale

The reaction between an amine and N-(2-Chloroethyl)acetamide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding the roles of the reactants and the reaction environment is critical for successful execution and optimization.

  • The Nucleophile: The amine substrate (primary or secondary) utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon of the alkyl halide. The nucleophilicity of the amine is a key determinant of the reaction rate; electron-rich amines (e.g., aliphatic amines) are generally more reactive than electron-deficient amines (e.g., anilines with electron-withdrawing groups).[1]

  • The Electrophile: N-(2-Chloroethyl)acetamide, with the chemical formula C₄H₈ClNO, serves as the alkylating agent.[2] The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. The chlorine atom is the leaving group.

  • The Role of the Acetamide Group: The acetamide moiety modulates the reagent's reactivity. While the primary reaction site is the chloroethyl group, the electron-withdrawing nature of the adjacent acetyl group can influence the overall electronic properties of the molecule.[3] This functional group also provides a convenient protecting group for the newly introduced nitrogen, which can be hydrolyzed under acidic or basic conditions if the free amine is desired in a subsequent step.

The overall transformation is the formation of a new carbon-nitrogen bond, displacing the chloride ion and generating a protonated amine salt. A base is required to neutralize the acid generated, driving the reaction to completion.[4]

Caption: General SN2 mechanism for the N-alkylation of an amine.

Core Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of a representative amine. Researchers must adapt the conditions based on the specific reactivity of their substrate.

2.1. Materials and Reagents

  • Amine Substrate: Primary or secondary amine (1.0 eq.)

  • N-(2-Chloroethyl)acetamide: (CAS 7355-58-0) (1.0-1.2 eq.)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.)

  • Solvent: Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Work-up Reagents: Deionized water, ethyl acetate, brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

2.2. Equipment

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware

  • Inert atmosphere manifold

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

2.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) to achieve a substrate concentration of approximately 0.1-0.5 M. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: Add N-(2-Chloroethyl)acetamide (1.05 eq.) to the stirring suspension. The addition can be done in one portion for most substrates, but dropwise addition may be necessary for highly reactive amines to control exotherms.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[5] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The reaction is complete when the limiting reagent (typically the starting amine) is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (the base) and wash the solid cake with a small amount of the reaction solvent or ethyl acetate.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dilute the resulting residue with ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup 1. Reaction Setup (Amine, Base, Solvent in inert flask) AddReagent 2. Add N-(2-Chloroethyl)acetamide Setup->AddReagent React 3. Heat and Stir AddReagent->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete? Filter 5. Cool & Filter Salts Monitor->Filter Complete Extract 6. Evaporate & Extract Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for N-alkylation.

Optimization and Troubleshooting

Achieving high yield and purity often requires fine-tuning the reaction conditions. The following table summarizes key parameters and provides troubleshooting guidance.

ParameterGuideline & Rationale
Stoichiometry Using a slight excess of the alkylating agent (1.05-1.2 eq.) can help drive the reaction to completion. However, for amines with multiple nucleophilic sites, using the amine in excess may favor mono-alkylation.[1]
Base The base neutralizes the HCl generated. K₂CO₃ is a mild, inexpensive, and effective choice for many systems. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble and can be used, but may be harder to remove. For poorly nucleophilic amines, a stronger base like sodium hydride (NaH) may be required, but this demands strictly anhydrous conditions.[6][7]
Solvent Polar aprotic solvents (DMF, DMSO, MeCN) are generally preferred as they effectively solvate the transition state of SN2 reactions.[6] DMF and DMSO have high boiling points, allowing for higher reaction temperatures, while acetonitrile is often easier to remove during work-up. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.[3]
Temperature Reaction rates are highly temperature-dependent. Many alkylations proceed well between 60-100°C. If the reaction is sluggish, increasing the temperature is a primary optimization step.[6] However, excessively high temperatures can lead to side reactions or decomposition.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Poorly nucleophilic amine. 3. Inactive/degraded alkylating agent. 4. Insufficiently strong base.1. Increase the reaction temperature incrementally. 2. Switch to a more forcing solvent (e.g., DMF or DMSO) and a stronger base (e.g., NaH). 3. Use fresh N-(2-Chloroethyl)acetamide. 4. Switch from K₂CO₃ to a stronger base like tBuOK or NaH.[1]
Formation of Side Products 1. Over-alkylation of product (if it contains other nucleophilic sites). 2. Presence of water causing hydrolysis of the reagent. 3. Elimination reaction (less common for primary chlorides).1. Adjust stoichiometry; use an excess of the amine starting material.[8] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.[3] 3. Use a non-hindered base like K₂CO₃ instead of a bulky base.
Difficult Purification 1. Product is highly polar and binds to silica. 2. Unreacted starting materials are difficult to separate from the product.1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Add a small amount of TEA to the eluent to suppress tailing of amine products. 2. Optimize the reaction to drive it to full conversion. Consider an acidic or basic wash during work-up to remove unreacted amine or acidic impurities.

Safety and Handling

N-(2-Chloroethyl)acetamide (CAS 7355-58-0) is an alkylating agent and must be handled with care.

  • Hazards: Classified as acutely toxic if swallowed. It is an irritant to the skin and eyes.[2] Alkylating agents are often suspect mutagens.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Handling: Avoid inhalation of vapors or contact with skin and eyes.[9] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[11]

References

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • Side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles. BenchChem.
  • N-(2-Chloroethyl)acetamide AldrichCPR. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2011-02-09).
  • Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline. BenchChem.
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  • Experimental procedure for N-alkyl
  • Optimization of reaction conditions for N-alkyl
  • Optimizing reaction conditions of N-alkylation reaction.
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  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. (2015-10-02).

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Application Notes and Protocols: Leveraging N-(2-Chloroethyl)acetamide for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Chloroacetamide Chemistry

In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. N-(2-Chloroethyl)acetamide and its derivatives have emerged as indispensable reagents for achieving this goal. This class of compounds offers a compelling alternative to more traditional chemistries, such as those involving maleimides, by forming highly stable thioether bonds with cysteine residues. This guide provides an in-depth exploration of the use of N-(2-Chloroethyl)acetamide in bioconjugation, detailing the underlying chemical principles, practical applications, and comprehensive protocols for its successful implementation.

The primary advantage of chloroacetamide-based conjugation lies in the irreversible nature of the bond it forms. While maleimide chemistry is widely employed for its rapid reaction with thiols, the resulting thioether linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the thiol-rich in vivo environment. This instability can compromise the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs) by causing premature payload release.[1] In stark contrast, the thioether bond formed by the alkylation of a thiol with a chloroacetamide is exceptionally stable, ensuring the integrity of the conjugate throughout its intended biological lifetime.[2]

Mechanism of Action: A Tale of Two Nucleophiles

The reactivity of N-(2-Chloroethyl)acetamide is centered around the electrophilic carbon atom bearing the chlorine atom. This carbon is susceptible to nucleophilic attack by the thiol group of a cysteine residue, proceeding via an SN2 reaction mechanism. The thiolate anion (R-S⁻), which is more prevalent at a slightly alkaline pH, acts as the potent nucleophile, displacing the chloride ion and forming a stable thioether bond.

While cysteine is the primary target for chloroacetamide modification due to the high nucleophilicity of its thiol group, other amino acid residues with nucleophilic side chains, such as histidine and lysine, can also react, albeit to a much lesser extent.[3][4] The specificity for cysteine can be significantly enhanced by carefully controlling the reaction pH.[5] Performing the conjugation at a pH between 6.5 and 7.5 favors the deprotonation of the cysteine thiol (pKa ~8.5) to a greater extent than the amino group of lysine (pKa ~10.5), thus promoting selective cysteine modification.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Protein_Cys Protein with Cysteine Residue (R-SH) SN2_Transition_State SN2 Transition State Protein_Cys->SN2_Transition_State Nucleophilic Attack Chloroacetamide N-(2-Chloroethyl)acetamide (Cl-CH₂-CH₂-NH-CO-CH₃) Chloroacetamide->SN2_Transition_State pH_Control pH 6.5 - 7.5 (Favors Thiolate Anion) pH_Control->Protein_Cys Deprotonation Thioether_Bond Stable Thioether Bond (R-S-CH₂-CH₂-NH-CO-CH₃) SN2_Transition_State->Thioether_Bond Chloride Displacement HCl HCl (Byproduct) SN2_Transition_State->HCl

Figure 1. Mechanism of Cysteine Bioconjugation.

Applications in Bioconjugate Development

The robustness of the chloroacetamide linkage makes it highly suitable for a variety of bioconjugation applications where long-term stability is critical.

  • Antibody-Drug Conjugates (ADCs): The high stability of the thioether bond is a significant asset for ADCs, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[2] This minimizes off-target toxicity and enhances the therapeutic window of the drug.

  • PEGylation: The attachment of polyethylene glycol (PEG) to proteins, known as PEGylation, can improve their solubility, reduce immunogenicity, and extend their circulating half-life.[3] Chloroacetamide chemistry provides a stable means of attaching PEG moieties to proteins.

  • Protein Labeling and Immobilization: N-(2-Chloroethyl)acetamide and its derivatives are used to label proteins with fluorophores, biotin, or other reporter molecules for use in a wide range of biochemical and cellular assays.[5][6] They are also employed to immobilize proteins onto surfaces for applications such as biosensors and affinity chromatography.[2]

  • PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules require stable linkers to connect a protein-targeting ligand to an E3 ligase-binding ligand. The irreversible bond formed by chloroacetamides is well-suited for the construction of robust PROTACs.[2]

Experimental Protocols

The following protocols provide a general framework for the use of N-(2-Chloroethyl)acetamide in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: General Protein Labeling with N-(2-Chloroethyl)acetamide

This protocol describes a general procedure for labeling a protein with a chloroacetamide-functionalized molecule.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • N-(2-Chloroethyl)acetamide or a chloroacetamide-functionalized probe

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Reagent: 1 M N-acetyl-cysteine or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[7]

  • Probe Preparation: Prepare a 10 mM stock solution of the N-(2-Chloroethyl)acetamide or chloroacetamide-functionalized probe in anhydrous DMF or DMSO.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the chloroacetamide probe stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to quench any unreacted chloroacetamide. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted probe and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a cytotoxic drug functionalized with a chloroacetamide group to an antibody.

Materials:

  • Antibody (e.g., IgG)

  • Chloroacetamide-functionalized cytotoxic drug

  • Reduction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM TCEP, pH 7.4

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 100 mM N-acetyl-cysteine in Conjugation Buffer

  • Purification system (e.g., tangential flow filtration or size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the antibody in Reduction Buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds and expose free cysteine residues.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into Conjugation Buffer using a desalting column or tangential flow filtration.

  • Drug Conjugation: Immediately add the chloroacetamide-functionalized drug (dissolved in a suitable organic solvent like DMSO) to the reduced antibody at a specific drug-to-antibody molar ratio (typically 4-8).

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature.

  • Quenching: Add the Quenching Solution to cap any unreacted cysteine residues and quench the reaction.

  • Purification: Purify the ADC from unconjugated drug and other reaction components using an appropriate chromatography method.

  • Analysis: Analyze the purified ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity to its target antigen.

G Start Start: Protein with Cysteine Reduction Optional: Disulfide Bond Reduction (e.g., TCEP) Start->Reduction Conjugation Conjugation Reaction (pH 7.2-7.5, RT or 4°C) Reduction->Conjugation Probe_Prep Prepare Chloroacetamide Probe Solution Probe_Prep->Conjugation Quenching Quench Reaction (e.g., N-acetyl-cysteine) Conjugation->Quenching Purification Purification (Desalting or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, UV-Vis) Purification->Characterization End End: Labeled Protein Characterization->End

Figure 2. General Workflow for Protein Labeling.

Quantitative Data Summary

ParameterRecommended RangeRationale
pH 6.5 - 8.5Balances thiol deprotonation for nucleophilicity with minimizing off-target reactions.[8]
Temperature 4°C to 37°CLower temperatures can reduce side reactions but may require longer incubation times.
Molar Excess of Probe 5 to 20-foldEnsures efficient labeling; may need optimization to control the degree of labeling.
Reaction Time 1 to 24 hoursDependent on the reactivity of the specific protein and probe, as well as temperature.

Troubleshooting and Key Considerations

  • Low Labeling Efficiency: This could be due to insufficient reduction of disulfide bonds, incorrect pH, or steric hindrance around the cysteine residue. Consider increasing the concentration of the reducing agent, optimizing the pH, or using a longer linker on the chloroacetamide probe.

  • Off-Target Labeling: If modification of other residues is observed, reduce the pH of the conjugation reaction to increase the selectivity for cysteine.[4]

  • Protein Aggregation: High concentrations of organic solvents used to dissolve the probe can sometimes cause protein aggregation. Add the probe stock solution to the protein solution slowly while vortexing.

  • Safety Precautions: N-(2-Chloroethyl)acetamide and its derivatives are alkylating agents and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[9][10][11] Dispose of waste according to institutional guidelines.[9][10]

Conclusion

N-(2-Chloroethyl)acetamide provides a powerful and reliable tool for the construction of highly stable bioconjugates. The irreversible nature of the thioether bond it forms with cysteine residues offers a significant advantage over other thiol-reactive chemistries, particularly for applications requiring long-term in vivo stability. By understanding the underlying mechanism and carefully controlling reaction conditions, researchers can effectively utilize chloroacetamide chemistry to develop a wide range of innovative bioconjugates for therapeutic, diagnostic, and research purposes.

References

  • assessing the stability of thioether vs amide bonds in bioconjugates - Benchchem. (n.d.).
  • Technical Support Center: Thioether Bond Stability in Bioconjugates - Benchchem. (n.d.).
  • A Comparative Guide to Chloroacetamido-PEG4-NHS Ester in Bioconjugation - Benchchem. (n.d.).
  • Application Notes and Protocols for Labeling Proteins with Diethylamino-Acetamide Functionalized Molecules - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Advances in Bioconjugation - PMC - PubMed Central. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • Chloroacetamide, No-Weigh Format | Thermo Fisher Scientific. (n.d.).
  • 9 - SAFETY DATA SHEET. (n.d.).
  • side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • (a) Schematic representation of the covalent labeling approach of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. (2020, August 11).

Sources

Troubleshooting & Optimization

Technical Resource Hub: Optimizing the Synthesis of N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Resource Hub for the synthesis of N-(2-Chloroethyl)acetamide (CAS 7355-58-0).[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support, troubleshooting advice, and a validated, high-yield protocol. Our focus is on understanding the reaction's nuances to empower you to overcome common synthetic challenges and achieve optimal results.

N-(2-Chloroethyl)acetamide is a valuable bifunctional reagent in organic synthesis, often serving as a key intermediate for pharmaceuticals and other fine chemicals.[1][3] Its successful synthesis in high yield and purity is critical for downstream applications.

Core Synthesis Pathway: N-Acetylation of 2-Chloroethylamine

The most common and direct route to N-(2-Chloroethyl)acetamide is the N-acetylation of 2-chloroethylamine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[4]

The reaction is often performed using the hydrochloride salt of 2-chloroethylamine in the presence of a base to neutralize the generated acid and liberate the free amine for reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Amine R-NH₂ (2-Chloroethylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate attacks Carbonyl CH₃-C(=O)-X (Acetylating Agent) Carbonyl->Intermediate Intermediate2 Tetrahedral Intermediate Product R-NH-C(=O)-CH₃ (N-(2-Chloroethyl)acetamide) LeavingGroup H-X (e.g., HCl or Acetic Acid) Intermediate2->Product collapses Intermediate2->LeavingGroup eliminates

Caption: Mechanism of N-acetylation of 2-chloroethylamine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of N-(2-Chloroethyl)acetamide.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or mechanical loss during workup.

  • Incomplete Reaction: The amine may not be sufficiently nucleophilic or the acetylating agent may have degraded.

    • Cause: If you are using 2-chloroethylamine hydrochloride, the free amine must be generated in situ. Insufficient base will leave the amine in its protonated, non-nucleophilic ammonium salt form.[5][6]

    • Solution: Ensure at least one equivalent of a suitable base (e.g., sodium acetate, triethylamine) is used to neutralize the HCl salt. When using highly reactive acetylating agents like acetyl chloride, which produces HCl as a byproduct, a second equivalent of base is required.[6][7]

  • Side Reactions:

    • Cause 1: Hydrolysis. Acetylating agents like acetic anhydride and acetyl chloride react readily with water. The presence of moisture in the starting materials or solvent will consume the reagent, reducing the amount available for the desired reaction.[5]

    • Solution 1: Use anhydrous solvents and ensure starting materials are dry.

    • Cause 2: Over-acetylation. While 2-chloroethylamine is a primary amine, side reactions can still occur, though this is more common with diamines.[8] A more relevant side reaction for this synthesis is polymerization or the formation of cyclic byproducts under certain conditions.

    • Solution 2: Maintain controlled reaction temperatures, typically starting at 0-5°C, and add the acetylating agent slowly and dropwise to manage the reaction's exothermicity.[8]

Q2: My final product is an oil and will not crystallize. How can I purify it?

N-(2-Chloroethyl)acetamide is described as a clear, colorless to slightly yellow viscous liquid at room temperature, which can make direct crystallization challenging if impurities are present.[1]

  • Purification Strategy 1: Column Chromatography. This is a highly effective method for separating the desired product from impurities.

    • Technique: Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate; the ratio can be optimized using Thin-Layer Chromatography (TLC) first to achieve good separation.[9]

  • Purification Strategy 2: Extraction. A thorough aqueous workup can remove many impurities.

    • Technique: After quenching the reaction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove residual water.[8] Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Q3: TLC analysis of my crude product shows multiple spots. What are the likely side products?

The presence of multiple spots indicates impurities. Common possibilities include:

  • Unreacted Starting Material: A spot corresponding to 2-chloroethylamine. This can be identified by co-spotting with the starting material.

  • Hydrolyzed Acetylating Agent: Acetic acid (from acetic anhydride or acetyl chloride hydrolysis) may be present.

  • Elimination Product: Under strongly basic conditions or elevated temperatures, elimination of HCl from the product can occur, leading to N-vinylacetamide.[3]

Troubleshooting Workflow: Low Yield Analysis

Troubleshooting_Workflow cluster_problems Potential Causes StartNode Low Yield Observed CheckNode Check Reaction Conditions StartNode->CheckNode ProblemNode ProblemNode CheckNode->ProblemNode Analysis P1 Insufficient Base Used? ProblemNode->P1 P2 Moisture Contamination? ProblemNode->P2 P3 Suboptimal Temperature? ProblemNode->P3 P4 Workup Losses? ProblemNode->P4 SolutionNode SolutionNode SolutionNode1 Use ≥2 eq. base for acetyl chloride or ≥1 eq. for anhydride P1->SolutionNode1 Yes SolutionNode2 Use anhydrous solvents. Dry starting materials. P2->SolutionNode2 Yes SolutionNode3 Add acetylating agent at 0-5 °C. Control exotherm. P3->SolutionNode3 Yes SolutionNode4 Optimize extraction pH. Minimize transfers. P4->SolutionNode4 Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Optimized High-Yield Experimental Protocol

This protocol is based on the acetylation of 2-chloroethylamine hydrochloride with acetic anhydride, a common and effective method.[10] The use of sodium acetate provides the basic conditions necessary to deprotonate the amine salt.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in water.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in water. Measure out acetic anhydride (1.1 eq).

  • Reaction: Cool the flask containing the amine salt solution to 0-5°C using an ice bath.

  • To the vigorously stirred amine solution, add the acetic anhydride in one portion.

  • Immediately follow with the dropwise addition of the sodium acetate solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Data Summary: Key Parameter Optimization

Optimizing the following parameters is crucial for maximizing yield and purity.

ParameterRecommendationRationale & Impact on Yield
Acetylating Agent Acetic AnhydrideLess reactive and easier to handle than acetyl chloride. Generates acetic acid, which is less corrosive than HCl. High yields are consistently reported.
Base Sodium Acetate / TriethylamineMust be sufficient to neutralize the starting amine salt and any acid generated. Insufficient base is a primary cause of low yield.[5][6]
Solvent Water / DichloromethaneA biphasic system can be effective. Water is often used to dissolve the amine salt initially.[10] Anhydrous organic solvents are preferred if starting with the free amine.
Temperature 0-5°C (initial) then RTControls the initial exothermic reaction, minimizing side product formation. Allowing the reaction to proceed to completion at room temperature ensures a high conversion rate.[8]
Stoichiometry Slight excess of Acetylating Agent (1.1-1.2 eq)Ensures complete consumption of the limiting amine starting material. A large excess can complicate purification.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of N,N-Bis(2-chloroethyl)acetamide. Benchchem.
  • Guidechem. (n.d.). N-(2-CHLOROETHYL)ACETAMIDE 7355-58-0 wiki. Guidechem.
  • NIST. (n.d.). N-(2-Chloroethyl)acetamide. NIST WebBook.
  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate.
  • Benchchem. (n.d.). 2-Chloro-N-(2-chloroethyl)acetamide | CAS 13627-28-6. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-[2-(nonylamino)ethyl]acetamide. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline. Benchchem.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of 2-Chloroaniline. Benchchem.

Sources

Technical Support Center: Troubleshooting N-(2-Chloroethyl)acetamide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to minimizing side products in N-(2-Chloroethyl)acetamide alkylation reactions is provided below.

Introduction

N-(2-Chloroethyl)acetamide is a bifunctional reagent commonly used in synthetic chemistry for the introduction of an acetamidoethyl group. However, its alkylation reactions can be plagued by the formation of undesirable side products, leading to reduced yields and complex purification procedures. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize side product formation and optimize their reaction outcomes.

Troubleshooting Guide

Issue 1: Formation of Piperazine-1,4-diacetamide

Question: I am observing a significant amount of a dimeric side product in my reaction, which I have identified as piperazine-1,4-diacetamide. What is causing this, and how can I prevent it?

Answer: The formation of piperazine-1,4-diacetamide is a common issue and arises from the intermolecular reaction of two molecules of N-(2-Chloroethyl)acetamide or its derivatives. This dimerization is favored under certain conditions.

Mechanism of Dimerization:

The reaction proceeds through the initial formation of a reactive aziridine intermediate, which is then attacked by the nitrogen of a second N-(2-Chloroethyl)acetamide molecule. This process repeats to form the six-membered piperazine ring.

Strategies for Minimization:

  • High Dilution: Running the reaction at a lower concentration can significantly reduce the rate of the intermolecular dimerization reaction, favoring the desired intramolecular cyclization or reaction with the intended nucleophile. A common starting point is to use a solvent volume that is 10-20 times the weight of the limiting reagent.

  • Slow Addition of Reagents: Adding the N-(2-Chloroethyl)acetamide slowly to the reaction mixture containing the nucleophile can help to maintain a low concentration of the alkylating agent, thereby minimizing self-condensation.

  • Choice of Base: The strength and nature of the base used can influence the rate of side product formation. A weaker base may be less likely to promote the dimerization reaction. For instance, using potassium carbonate instead of a stronger base like sodium hydride may be beneficial.

Issue 2: Aziridine Formation and Subsequent Unwanted Reactions

Question: My reaction is yielding a complex mixture of products, and I suspect the in-situ formation of an aziridine intermediate is the culprit. How can I control the reactivity of this intermediate?

Answer: The intramolecular cyclization of N-(2-Chloroethyl)acetamide to form N-acetylaziridine is a key mechanistic step in many of its reactions. While this intermediate is often desired for subsequent nucleophilic attack, its high reactivity can lead to undesired side reactions if not properly controlled.

Controlling Aziridine Reactivity:

  • Temperature Control: The formation and subsequent reactions of the aziridine are highly temperature-dependent. Running the reaction at lower temperatures can help to control the rate of its formation and subsequent reactions, allowing for more selective attack by the desired nucleophile.

  • Nucleophile Strength: A more potent nucleophile will react more rapidly with the aziridine intermediate, outcompeting potential side reactions. If your primary nucleophile is weak, consider strategies to enhance its nucleophilicity, such as using a different counterion or a phase-transfer catalyst.

  • Solvent Effects: The choice of solvent can influence the stability and reactivity of the aziridine intermediate. Aprotic polar solvents like DMF or acetonitrile are commonly used. The solvent can also affect the solubility of the reactants and the rate of the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the alkylation of a primary amine with N-(2-Chloroethyl)acetamide?

A1: The choice of base is critical and depends on the pKa of the amine being alkylated. A base should be strong enough to deprotonate the amine, but not so strong that it promotes excessive side product formation.

BasepKa of Conjugate AcidTypical UseConsiderations
Potassium Carbonate (K2CO3)~10.3Alkylation of primary and secondary aminesA good starting point for many reactions.
Sodium Bicarbonate (NaHCO3)~10.3For more sensitive substratesA weaker base that can minimize side reactions.
Triethylamine (Et3N)~10.7Organic soluble baseCan also act as a nucleophile, leading to side products.
Sodium Hydride (NaH)~36For weakly acidic N-H bondsA very strong, non-nucleophilic base. Can promote dimerization.

Q2: How does the solvent affect the outcome of the reaction?

A2: The solvent plays a crucial role in solubilizing the reactants, influencing the reaction rate, and stabilizing intermediates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices as they can solvate the cations of the base and promote SN2-type reactions.

  • Protic Solvents (e.g., Ethanol, Water): These solvents can participate in the reaction and may lead to the formation of hydroxyethylated side products. However, in some cases, they can be used to control reactivity.

Q3: Can I use N-(2-Bromoethyl)acetamide instead of the chloro-derivative?

A3: Yes, N-(2-Bromoethyl)acetamide can be used and is generally more reactive than the chloro-derivative due to the better leaving group ability of bromide. This increased reactivity can be advantageous for reactions with weaker nucleophiles but may also lead to a higher propensity for side product formation. Reaction conditions, particularly temperature, may need to be adjusted accordingly.

Experimental Workflow

Below is a generalized experimental workflow for the alkylation of a generic primary amine with N-(2-Chloroethyl)acetamide, designed to minimize side product formation.

G cluster_prep Preparation cluster_addition Slow Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve amine and base in an appropriate solvent prep2 Cool the reaction mixture to 0 °C prep1->prep2 add2 Add the N-(2-Chloroethyl)acetamide solution dropwise to the reaction mixture over 1-2 hours prep2->add2 add1 Dissolve N-(2-Chloroethyl)acetamide in a small amount of solvent add1->add2 react1 Allow the reaction to slowly warm to room temperature add2->react1 react2 Monitor the reaction progress by TLC or LC-MS react1->react2 workup1 Quench the reaction with water react2->workup1 workup2 Extract the product with an organic solvent workup1->workup2 workup3 Purify the product by column chromatography workup2->workup3

Caption: Generalized workflow for minimizing side products.

Key Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side product formations.

G N-(2-Chloroethyl)acetamide N-(2-Chloroethyl)acetamide Aziridine Intermediate Aziridine Intermediate N-(2-Chloroethyl)acetamide->Aziridine Intermediate Intramolecular Cyclization Desired Product Desired Product Aziridine Intermediate->Desired Product Nucleophilic Attack (Desired Pathway) Dimer (Piperazine) Dimer (Piperazine) Aziridine Intermediate->Dimer (Piperazine) Reaction with another N-(2-Chloroethyl)acetamide Other Side Products Other Side Products Aziridine Intermediate->Other Side Products Reaction with solvent or other species

Caption: Desired vs. undesired reaction pathways.

References

"A convenient synthesis of N-substituted-N'-(2-chloroethyl)piperazines," Synthetic Communications, 20(15), 2287-2292. [Link]

Technical Support Center: A Troubleshooting Guide for N-(2-Chloroethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Chloroethyl)acetamide reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and application of N-(2-Chloroethyl)acetamide, providing in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Understanding the Reactivity of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide is a versatile bifunctional reagent used in various organic syntheses, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily centered around the electrophilic chloroethyl group, making it susceptible to nucleophilic substitution reactions.[1] The acetamide group, on the other hand, modulates the molecule's overall properties.

Core Reaction Mechanism

The primary reaction pathway involves the displacement of the chloride ion by a nucleophile. This can proceed through a direct SN2 attack or, in some cases, via an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is then opened by the nucleophile. The specific mechanism can be influenced by the nature of the nucleophile, solvent, and reaction conditions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during reactions with N-(2-Chloroethyl)acetamide.

FAQ 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The strength of your nucleophile is a primary driver of the reaction rate.

    • Expert Insight: For amine nucleophiles, ensure the reaction medium is not overly acidic, as this will protonate the amine, rendering it non-nucleophilic. For thiol nucleophiles, a slightly basic pH can enhance nucleophilicity by deprotonating the thiol to the more reactive thiolate.

  • Steric Hindrance: Bulky groups on either the nucleophile or the N-(2-Chloroethyl)acetamide can impede the reaction.

    • Recommendation: If possible, consider a less hindered nucleophile or explore alternative synthetic routes.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Protocol: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

  • Low Temperature: While controlling temperature is essential to minimize side reactions, excessively low temperatures can significantly slow down the desired reaction.

    • Optimization: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Troubleshooting Workflow: Incomplete Reaction

Caption: Troubleshooting decision tree for incomplete reactions.

FAQ 2: I am observing multiple products in my reaction mixture. What are the common side reactions?

The formation of multiple products often points to competing reaction pathways or the degradation of starting materials or products.

Common Side Reactions:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloroethyl group to a hydroxyethyl group, forming N-(2-hydroxyethyl)acetamide.

    • Preventative Measure: Use anhydrous solvents and dry glassware thoroughly before starting the reaction.[4][5] If the reaction must be run in an aqueous medium, be aware that hydrolysis will be a competing reaction.[5]

  • Elimination: Under basic conditions, an elimination reaction can occur to form N-vinylacetamide.

    • Control Strategy: Carefully control the basicity of the reaction mixture. If a base is required, consider using a non-nucleophilic, sterically hindered base.

  • Dimerization/Polymerization: If the nucleophile is bifunctional, or if the product of the initial reaction can act as a nucleophile itself, dimerization or polymerization can occur.

    • Expert Tip: Use a high dilution of the bifunctional nucleophile or a slow addition method to favor the intramolecular reaction over intermolecular reactions.

Table 1: Common Side Products and Mitigation Strategies
Side ProductPotential CauseRecommended Action
N-(2-hydroxyethyl)acetamidePresence of water (hydrolysis)Use anhydrous solvents and reagents; dry glassware.[4][5]
N-vinylacetamideStrong basic conditionsUse a milder base or control stoichiometry carefully.
Dimer/PolymerBifunctional nucleophile or reactive productEmploy high dilution or slow addition techniques.
FAQ 3: How should I monitor the progress of my reaction effectively?

Real-time reaction monitoring is crucial for optimizing reaction times and minimizing the formation of byproducts.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring.

    • Protocol: Spot the reaction mixture alongside the starting materials on a TLC plate at regular intervals. A suitable mobile phase, often a mixture of hexane and ethyl acetate, can be used to separate the components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the products and byproducts, which can aid in their identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative monitoring of the disappearance of starting materials and the appearance of products.[6]

Experimental Workflow: Reaction Monitoring

Reaction_Monitoring_Workflow setup Set up Reaction timepoint Take Aliquot at Time 't' setup->timepoint tlc TLC Analysis timepoint->tlc lcms LC-MS Analysis timepoint->lcms nmr NMR Analysis timepoint->nmr decision Reaction Complete? tlc->decision lcms->decision nmr->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->timepoint

Caption: A general workflow for monitoring reaction progress.

Section 3: Safety, Handling, and Storage

Proper handling and storage of N-(2-Chloroethyl)acetamide are paramount for ensuring laboratory safety and maintaining the integrity of the reagent.

  • Safety Precautions: N-(2-Chloroethyl)acetamide is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • Storage: Store N-(2-Chloroethyl)acetamide in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] It is a viscous liquid that is colorless to light yellow.[10][12][13]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]

Section 4: References

  • Alfa Aesar. (2007). Safety Data Sheet: N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Side Reactions of N,N-Bis(2-chloroethyl)acetamide with Nucleophiles.

  • Fisher Scientific. (2023). Safety Data Sheet: N-(2-Chloroethyl)acetamide.

  • University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide.

  • BenchChem. (2025). Technical Support Center: N-Chloro-2-fluoroacetamide Chlorination Reactions.

  • MySkinRecipes. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label: N-(2-chloroethyl)acetamide. Retrieved from [Link]

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Technical Support Center: Purification of N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of N-(2-Chloroethyl)acetamide from reaction mixtures, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for the successful purification of N-(2-Chloroethyl)acetamide. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative references.

A Critical Note on Safety: N-(2-Chloroethyl)acetamide is an alkylating agent and should be handled with extreme care.[1] It is classified as causing skin and eye irritation and may cause respiratory irritation.[2] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Dispose of all waste in accordance with local, regional, and national regulations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude N-(2-Chloroethyl)acetamide reaction mixture?

A1: The impurity profile is highly dependent on your synthetic route. Common methods involve the acylation of 2-chloroethylamine or the reaction of chloroacetyl chloride with a suitable amine precursor.[5]

Common Potential Impurities:

ImpurityOrigin / Reason for PresenceRecommended Analytical Method
Unreacted 2-chloroethylamine Incomplete reaction during acylation.HPLC-MS, ¹H NMR
Unreacted Acetylating Agent (e.g., Acetyl Chloride) Excess reagent used; will likely hydrolyze to acetic acid during workup.¹H NMR (presence of acetic acid)
N-(2-hydroxyethyl)acetamide Hydrolysis of the chloro- group by water present in the reaction or during aqueous workup.HPLC-MS, ¹H NMR
Diacylated products Over-reaction of the starting amine if it has multiple reactive sites.LC-MS, ¹H NMR
Solvent Residues Remnants from the reaction or extraction steps (e.g., Dichloromethane, Ethyl Acetate).GC-MS, ¹H NMR
Ammonium Salts Byproducts from reactions involving ammonia or amine bases.[6][7]Can be removed with an aqueous wash.

Q2: My product appears as a light yellow viscous liquid. Is this normal?

A2: Yes, this is the commonly described appearance of N-(2-Chloroethyl)acetamide.[3][8][9][10] A significant darkening of the color may indicate the presence of impurities or degradation products.

Q3: Which purification technique is best for N-(2-Chloroethyl)acetamide?

A3: As N-(2-Chloroethyl)acetamide is typically a liquid at room temperature, the most effective methods are liquid-liquid extraction and column chromatography.[11] The choice depends on the nature of the impurities. A general decision workflow is outlined below.

Purification_Decision_Tree Start Analyze Crude Mixture (TLC, ¹H NMR) CheckSalts Are water-soluble impurities (e.g., salts) present? Start->CheckSalts AqueousWash Perform Aqueous Wash / Liquid-Liquid Extraction CheckSalts->AqueousWash Yes CheckPolarity Are impurities significantly different in polarity from product? CheckSalts->CheckPolarity No AqueousWash->CheckPolarity ColumnChrom Purify via Flash Column Chromatography CheckPolarity->ColumnChrom Yes CheckVolatility Is the product thermally stable and volatile? CheckPolarity->CheckVolatility No End Pure Product ColumnChrom->End ImpurityNote If impurities co-elute, re-evaluate solvent system or consider derivatization. ColumnChrom->ImpurityNote CheckVolatility->ColumnChrom No Distillation Consider Vacuum Distillation (Use with caution) CheckVolatility->Distillation Yes Distillation->End

Sources

Technical Support Center: Managing Over-alkylation by N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of over-alkylation when using N-(2-Chloroethyl)acetamide in your experiments.

Introduction: The Challenge of Over-alkylation

N-(2-Chloroethyl)acetamide is a valuable reagent in both organic synthesis and bioconjugation, prized for its ability to introduce an acetamidoethyl group onto nucleophilic substrates.[1] Its utility stems from the reactivity of the chloroethyl group, which readily undergoes nucleophilic substitution.[2] However, this reactivity also presents a significant challenge: over-alkylation. This phenomenon, where a single nucleophilic center is modified by more than one molecule of the alkylating agent, or multiple nucleophilic sites within the same molecule are alkylated, can lead to a complex mixture of products, reducing the yield of the desired compound and complicating purification.[3][4]

This guide is designed to provide you with the expertise and practical insights needed to anticipate, diagnose, and mitigate over-alkylation, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of N-(2-Chloroethyl)acetamide?

Over-alkylation refers to the undesired addition of more than one acetamidoethyl group to a target molecule. This can manifest in two primary ways:

  • Dialkylation (or poly-alkylation) at a single site: This is common with primary amines or other nucleophiles with multiple reactive protons, where the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5]

  • Alkylation at multiple sites: In molecules with several nucleophilic residues (e.g., proteins with multiple cysteine, lysine, or histidine residues), N-(2-Chloroethyl)acetamide can react at more than one of these sites, leading to a heterogeneous mixture of products.[6]

Q2: Which functional groups are most susceptible to over-alkylation by N-(2-Chloroethyl)acetamide?

The reactivity of nucleophiles towards N-(2-Chloroethyl)acetamide generally follows this trend: thiols (like cysteine) are highly reactive, followed by amines (primary and secondary), and then to a lesser extent, the side chains of amino acids like histidine, aspartic acid, and lysine.[6][7] The propensity for over-alkylation is high in molecules containing multiple highly reactive nucleophiles.

Q3: How can I detect over-alkylation in my reaction mixture?

Several analytical techniques can be employed to identify over-alkylation:

  • Mass Spectrometry (MS): This is a powerful tool for detecting over-alkylated products. You will observe species with molecular weights corresponding to the addition of multiple acetamidoethyl groups (+57.02 Da each).[6][8]

  • High-Performance Liquid Chromatography (HPLC): Over-alkylated products will typically have different retention times compared to the desired mono-alkylated product and starting material.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of over-alkylation by showing characteristic shifts and integration values for the additional acetamidoethyl groups.

Q4: What are the primary consequences of over-alkylation in my experiments?

Over-alkylation can lead to several undesirable outcomes:

  • Reduced Yield of Desired Product: The formation of byproducts directly consumes your starting material and desired product.

  • Difficult Purification: Over-alkylated products often have similar physicochemical properties to the desired mono-alkylated product, making separation by techniques like column chromatography or crystallization challenging.[4][10]

  • Altered Biological Activity: In drug development and bioconjugation, over-alkylation can alter the structure, conformation, and biological activity of the target molecule.

Troubleshooting Guides

Issue 1: Excessive Dialkylation of a Primary Amine

Problem: You are attempting to mono-alkylate a primary amine with N-(2-Chloroethyl)acetamide, but you are observing significant amounts of the dialkylated product.

Causality: The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards another molecule of N-(2-Chloroethyl)acetamide.[5]

Troubleshooting Workflow:

Sources

Technical Support Center: Strategies to Mitigate Methionine Oxidation with Chloroacetamide Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for a common challenge in protein sample preparation: artifactual methionine oxidation when using chloroacetamide (CAA) for cysteine alkylation. While CAA is valued for its specificity in modifying cysteine residues, it is known to promote undesirable oxidation of methionine, a side reaction that can compromise experimental results.[1][2][3] This document offers evidence-based solutions and explains the scientific principles behind them to help you maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our users encounter when dealing with methionine oxidation and chloroacetamide reagents.

Q1: Why is my sample showing high levels of methionine oxidation after using chloroacetamide (CAA)?

This is a well-documented adverse effect of using chloroacetamide.[4] While CAA is effective at reducing off-target alkylation of amino acids like lysine, it significantly increases the rate of methionine oxidation compared to other common alkylating agents like iodoacetamide (IAA).[1][2] Studies have shown that using CAA can result in the oxidation of up to 40% of all methionine-containing peptides, a stark contrast to the 2-5% observed with IAA.[4][5] This oxidation is not typically due to a contaminated batch of the reagent, as the effect has been consistently observed with CAA from multiple suppliers.[1][2]

Q2: What is the mechanism behind CAA-induced methionine oxidation?

Methionine's sulfur-containing side chain is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide or superoxide anions, which can be present in buffers or generated during sample handling.[6][7][8] This reaction converts methionine into methionine sulfoxide (+16 Da mass shift) and, with stronger oxidants, further to methionine sulfone (+32 Da mass shift).[9]

While the precise mechanism for how CAA exacerbates this process is not fully elucidated in all literature, the phenomenon is consistently reported. The reaction conditions used for CAA, including buffer components and pH, can create an environment that is more conducive to the generation or activity of ROS, leading to the observed increase in methionine oxidation as a significant side reaction.[1][3]

Q3: Is iodoacetamide (IAA) a better alternative for avoiding methionine oxidation?

If minimizing methionine oxidation is your primary concern, then yes, iodoacetamide (IAA) is generally a better choice. As noted, the baseline rate of methionine oxidation with IAA is significantly lower (2-5%) compared to CAA (up to 40%).[3][4]

However, this choice represents a critical experimental trade-off. IAA is more reactive than CAA and leads to a higher degree of off-target modifications on other residues, including the N-terminus, lysine, histidine, aspartate, and glutamate.[1][10] Therefore, the choice between CAA and IAA depends on the specific goals of your experiment. If you are studying post-translational modifications on lysine, for example, CAA's higher specificity is advantageous, but you must then actively work to mitigate the accompanying methionine oxidation.

Q4: What are the immediate steps I can take to reduce methionine oxidation in my current protocol?

To minimize artifactual oxidation, focus on controlling the experimental environment and limiting exposure to potential oxidants.

  • Work Quickly and Keep Samples Cold: Minimize the duration of sample handling steps, especially after cell lysis, to reduce exposure to atmospheric oxygen.[11] Keeping samples on ice or in a cold room can slow down reaction rates.

  • Use High-Purity, Fresh Reagents: Prepare solutions immediately before use, particularly the CAA solution.[10] Use high-purity water and buffer components to avoid contaminants like metal ions that can catalyze oxidation reactions.

  • Degas Buffers: Before use, degas your buffers (e.g., lysis, digestion, and alkylation buffers) by sonication or by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Minimize Light Exposure: Chloroacetamide is mildly light-sensitive.[10] Perform the alkylation step in the dark by wrapping tubes in aluminum foil to prevent light-induced generation of radicals.

Q5: How can I detect and quantify the level of methionine oxidation in my sample?

Methionine oxidation is primarily detected using mass spectrometry (MS). The oxidation of a methionine residue to methionine sulfoxide results in a characteristic mass increase of +15.9949 Da.[6]

During data analysis, this mass shift should be included as a variable modification on methionine. The relative abundance of oxidized versus non-oxidized peptide spectral matches (PSMs) or the extracted ion chromatogram peak areas can be used to estimate the extent of oxidation. For more precise quantification, methods like Methionine Oxidation by Blocking with Alkylation (MObBa) have been developed, which use low-pH alkylation with IAA to protect unoxidized methionines from further modification, allowing for an accurate measurement of the pre-existing oxidized population.[12][13][14]

Q6: Can antioxidants be added to the buffer? If so, which ones and at what concentration?

Yes, adding antioxidants is a highly effective strategy. These agents act as scavengers for ROS, protecting methionine residues from oxidation.

  • Free L-Methionine: Adding free L-methionine (e.g., 5-25 mM) to your buffers can act as a competitive substrate or "sacrificial scavenger" for oxidants.[6][11]

  • N-Acetylcysteine (NAC): NAC is a stable and effective antioxidant that can be used at concentrations around 5 mM.[6]

  • Catalase: This enzyme specifically degrades hydrogen peroxide and can be added to remove this common oxidant.[11]

The optimal concentration should be determined empirically for your specific workflow to ensure it does not interfere with downstream analysis.[6]

Troubleshooting Guide: High Methionine Oxidation

Use this guide to diagnose and resolve common issues leading to excessive methionine oxidation when using chloroacetamide.

Problem Potential Cause(s) Recommended Solution(s)
High and variable methionine oxidation across replicates. 1. Inconsistent sample handling times.2. Contaminated buffers or water (e.g., metal ions, peroxides).3. Exposure to atmospheric oxygen.1. Standardize all incubation times and work efficiently.2. Use fresh, high-purity water (e.g., LC-MS grade) and analytical grade buffer reagents. Prepare solutions fresh.3. Degas buffers prior to use. Minimize headspace in tubes.
Consistently high (>20%) methionine oxidation in all samples. 1. Chloroacetamide is known to induce high levels of Met oxidation.[1][4]2. Prolonged incubation at room temperature or higher.3. Presence of oxidants in the sample or reagents.1. Consider switching to iodoacetamide (IAA) if Met oxidation is critical and off-target alkylation is tolerable.2. Optimize alkylation time and temperature. Perform the reaction at room temperature for the minimum time required (e.g., 30 minutes) and protect from light.[10]3. Incorporate an antioxidant like free L-methionine (10 mM) or N-acetylcysteine (5 mM) into the lysis and/or alkylation buffer.[6]
Oxidation observed on specific, known-sensitive peptides. 1. Sequence context can influence susceptibility to oxidation.2. Surface exposure of the methionine residue.1. This may be unavoidable, but the general mitigation strategies will still help reduce the overall level.2. Ensure denaturing conditions are sufficient to unfold the protein and expose all cysteines for alkylation, but be aware this also exposes all methionines.

In-Depth Protocols & Methodologies

Protocol 1: Optimized Alkylation Workflow with CAA to Minimize Oxidation

This protocol incorporates best practices to reduce artifactual methionine oxidation during a standard proteomics sample preparation workflow.

Materials:

  • High-purity (LC-MS grade) water

  • Ammonium bicarbonate (or other suitable buffer, pH 8.0-8.5)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Chloroacetamide (CAA), No-Weigh Format recommended for consistency[10]

  • L-Methionine (optional antioxidant)

  • Degassing equipment (sonicator or inert gas)

Procedure:

  • Buffer Preparation: Prepare 100 mM ammonium bicarbonate buffer with high-purity water. Degas the buffer for at least 15 minutes by sonication or by sparging with argon/nitrogen.

  • Antioxidant Addition (Optional but Recommended): If used, add L-methionine to the degassed buffer to a final concentration of 10 mM.

  • Protein Solubilization & Reduction: Dissolve your protein sample (e.g., 5-100 µg) in 100 µL of the prepared buffer. Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.[10]

  • CAA Reagent Preparation: Immediately before use, dissolve one 2 mg tube of No-Weigh CAA with 107 µL of the degassed buffer to create a 200 mM stock solution.[10]

  • Alkylation: Add 11 µL of the 200 mM CAA stock solution to the protein sample for a final concentration of 20 mM. Immediately wrap the tube in aluminum foil to protect it from light.

  • Incubation: Incubate at room temperature (20-25°C) for 30 minutes in the dark.[10] Avoid elevated temperatures which can accelerate oxidation.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT, or by proceeding directly to the next step (e.g., buffer exchange or addition of protease for digestion), which effectively dilutes the CAA.

  • Downstream Processing: Proceed with your standard protocol for proteolytic digestion and MS analysis.

Diagram: Optimized Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream prep_buffer Prepare & Degas Buffer (e.g., 100 mM AmBic) add_antioxidant Add Antioxidant (Optional) (e.g., 10 mM L-Methionine) prep_buffer->add_antioxidant solubilize Solubilize Protein Sample add_antioxidant->solubilize reduce Reduce with TCEP (37°C, 30 min) solubilize->reduce alkylate Alkylate with CAA (20 mM final conc.) reduce->alkylate incubate Incubate in Dark (RT, 30 min) alkylate->incubate quench Quench Reaction incubate->quench digest Proteolytic Digestion quench->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis

Caption: Workflow for protein reduction and alkylation with CAA, optimized to minimize methionine oxidation.

The Science Behind the Strategy

The Alkylation Trade-Off: CAA vs. IAA

The choice of alkylating agent is a critical decision in proteomics sample preparation. Both CAA and IAA effectively block free cysteine thiols to prevent disulfide bond reformation, but they have distinct side-reaction profiles.

FeatureChloroacetamide (CAA) Iodoacetamide (IAA)
Primary Target Cysteine (-SH)Cysteine (-SH)
Reactivity Less reactive, more stable in solution[10]More reactive, less stable
Specificity Higher specificity for cysteine[10]Lower specificity, more off-target reactions[1]
Common Off-Targets Methionine (Oxidation)[1][4]Lysine, Histidine, N-terminus, etc. (Alkylation)[1]
Key Advantage Minimizes off-target alkylation, useful for PTM studies.Lower incidence of artifactual methionine oxidation.[4]
Key Disadvantage Causes significant methionine oxidation.[1][2][3][4]Can interfere with analysis of other modifications due to non-specific alkylation.
Diagram: Methionine Oxidation Pathway

This diagram illustrates the two-step oxidation of a methionine residue, a common artifact in sample preparation that is exacerbated by chloroacetamide.

G Met Methionine (Met) -S-CH₃ MetO Methionine Sulfoxide (MetO) -S(O)-CH₃ +16 Da Met->MetO Mild Oxidation (e.g., ROS) MetO->Met Enzymatic Reduction (MsrA/B) MetO2 Methionine Sulfone (MetO₂) -S(O)₂-CH₃ +32 Da MetO->MetO2 Strong Oxidation

Caption: The oxidation pathway of methionine to methionine sulfoxide and methionine sulfone.

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3438. [Link]

  • ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • OmicsDI. The impact of commonly used alkylating agents on artefactual peptide modification. [Link]

  • ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • Hoare, M., Tan, R., Welle, K., & Ghaemmaghami, S. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Hoare, M., Tan, R., Welle, K., & Ghaemmaghami, S. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC - NIH. [Link]

  • ResearchGate. (2023). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? [Link]

  • ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. [Link]

  • ResearchGate. (2023). Methionine can be selectively alkylated by iodoacetamide in... | Download Scientific Diagram. [Link]

  • ResearchGate. (2019). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]

  • ResearchGate. (1959). Reaction of iodoacetate with methionine. [Link]

  • Biology Stack Exchange. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]

  • Kulak, N. A., Pichler, G., Paron, I., Nagaraj, N., & Mann, M. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells.
  • Bettinger, J. Q., & Ghaemmaghami, S. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 32(10), 2735–2744. [Link]

  • ResearchGate. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. [Link]

  • Hoare, M., Tan, R., Welle, K., & Ghaemmaghami, S. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. [Link]

  • Shechter, Y., Burstein, Y., & Patchornik, A. (1975). Selective oxidation of methionine residues in proteins. Biochemistry, 14(20), 4497–4503. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(2), 212–221. [Link]

  • Lin, S., Yang, X., Jia, S., et al. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Science, 355(6325), 597-602. [Link]

  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 111-119. [Link]

  • Ciorba, M. A., Heinemann, S. H., & Hoshi, T. (2002). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 542(Pt 1), 3–4. [Link]

  • Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 21. [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. [Link]

Sources

Technical Support Center: N-(2-Chloroethyl)acetamide Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up procedure of N-(2-Chloroethyl)acetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction processing of this important chemical intermediate.

N-(2-Chloroethyl)acetamide is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The successful isolation of a pure product is critical for downstream applications. This guide provides in-depth, experience-driven advice to troubleshoot and optimize your work-up procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up, offering causative explanations and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Precipitation/Crystallization - The product is too soluble in the reaction solvent. - The concentration of the product is too low. - Insufficient cooling.- Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Concentrate the reaction mixture by removing some of the solvent under reduced pressure. - Ensure the mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time.
Oily Product Instead of Solid - Presence of impurities that are depressing the melting point. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - If trituration fails, proceed with an extraction work-up followed by column chromatography for purification. - Ensure all solvent is removed under high vacuum.
Product Contaminated with Starting Amine - Incomplete reaction. - Inefficient removal of the unreacted amine during work-up.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.[3] - Monitor the reaction to completion using Thin Layer Chromatography (TLC) before initiating the work-up.
Product Contaminated with Acylating Agent Byproducts - Hydrolysis of the acylating agent (e.g., acetyl chloride or acetic anhydride) forms acetic acid.- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic byproducts.[4] Be cautious of CO2 evolution.
Hydrolysis of the Chloroethyl Group - Exposure to strong basic conditions during work-up.- Use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[5] - Keep the work-up temperature low to minimize the rate of hydrolysis.[6]
Visualizing the Work-up Decision Process

The following diagram illustrates a typical decision-making workflow when encountering common work-up issues.

Caption: Decision tree for N-(2-Chloroethyl)acetamide work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted 2-chloroethylamine hydrochloride starting material?

A1: The most effective method is to perform a liquid-liquid extraction. After diluting the reaction mixture with an organic solvent immiscible with water (like dichloromethane or ethyl acetate), wash the organic layer with water or brine. The highly polar salt will preferentially partition into the aqueous phase.

Q2: My final product has a low melting point and appears wet, even after drying. What could be the issue?

A2: This often indicates the presence of impurities, particularly residual solvents or byproducts that form a eutectic mixture with your product. Ensure your product is thoroughly dried under high vacuum. If the problem persists, recrystallization is a highly effective purification technique to remove small amounts of impurities and obtain sharp-melting crystals.[7]

Q3: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A3: It is generally not recommended to use strong bases like NaOH. N-(2-Chloroethyl)acetamide is susceptible to hydrolysis, especially under strong basic conditions, which can lead to the formation of N-(2-hydroxyethyl)acetamide as a byproduct.[5] A milder base such as sodium bicarbonate is preferred to neutralize any acid present without promoting significant hydrolysis of the product.

Q4: What is a suitable solvent system for the recrystallization of N-(2-Chloroethyl)acetamide?

A4: A good starting point for recrystallization is a solvent pair. For instance, you can dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol or acetone) and then add a cold anti-solvent in which it is poorly soluble (like water or hexanes) until the solution becomes cloudy.[8][9] Allow the solution to cool slowly to form pure crystals.

Q5: How should I handle and store the purified N-(2-Chloroethyl)acetamide?

A5: N-(2-Chloroethyl)acetamide should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[10] Due to its susceptibility to hydrolysis, it is best stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][7]

Experimental Protocols

Protocol 1: Standard Extractive Work-up

This protocol is suitable when the product does not precipitate directly from the reaction mixture or when significant impurities are present.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench any unreacted acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as dichloromethane or ethyl acetate. Add water or brine to facilitate phase separation.

  • Acid Wash: Separate the organic layer and wash it with 1M HCl to remove any unreacted amine.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic byproducts.[4] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Purification

This protocol is used to purify the crude solid product obtained from the initial work-up.

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[9][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the General Synthesis and Work-up Pathway

Synthesis_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Chloroethylamine 2-Chloroethylamine Reaction_Vessel Reaction in Suitable Solvent 2-Chloroethylamine->Reaction_Vessel Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine, Pyridine, or NaHCO3) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction (e.g., DCM/Water) Quench->Extraction Washes Aqueous Washes (Acid, Base, Brine) Extraction->Washes Drying_Concentration Dry & Concentrate Organic Phase Washes->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure N-(2-Chloroethyl)acetamide Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of N-(2-Chloroethyl)acetamide.

References

  • Technical Support Center: Purification of N,N-Bis(2-chloroethyl)acetamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? | ResearchGate. (2017).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (n.d.).
  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022).
  • chloroacetamide - Organic Syntheses Procedure. (n.d.).
  • N-(2-CHLOROETHYL)ACETAMIDE CAS#: 7355-58-0 - ChemicalBook. (n.d.).
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  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).
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Technical Support Center: N-(2-Chloroethyl)acetamide Reactivity with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-Chloroethyl)acetamide and other chloroacetamide-based reagents. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate the nuances of thiol alkylation, with a specific focus on the critical role of pH in controlling reaction kinetics and specificity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction mechanism and the influence of experimental conditions.

Q1: What is the underlying chemical mechanism for the reaction between N-(2-Chloroethyl)acetamide and a thiol?

The reaction proceeds via a well-established bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethyl group. This attack displaces the chloride ion, which serves as a good leaving group, resulting in the formation of a stable thioether bond.

Q2: Why is pH the most critical parameter governing the reaction rate?

The reactivity of a thiol is almost entirely dictated by its protonation state, which is governed by the pH of the solution. Thiols (R-SH) exist in equilibrium with their conjugate base, the thiolate anion (R-S⁻).

R-SH ⇌ R-S⁻ + H⁺

The thiolate anion is a vastly more powerful nucleophile than the protonated thiol.[1][2] The concentration of this highly reactive thiolate species is determined by the thiol's pKa (the pH at which the thiol is 50% deprotonated). For the side chain of cysteine, a common target, the pKa is typically around 8.5.[3] Therefore, as the pH of the reaction medium increases towards and above the thiol's pKa, the concentration of the reactive thiolate anion rises, leading to a significant acceleration of the alkylation reaction.[4]

Q3: What is the recommended pH range for reacting N-(2-Chloroethyl)acetamide with thiols?

For most applications, a pH range of 7.5 to 8.5 provides the best balance between reaction rate and specificity.[1]

  • Below pH 7.5: The concentration of the nucleophilic thiolate is low, leading to very slow reaction kinetics.

  • Above pH 8.5: While the reaction with thiols is rapid, the risk of side reactions increases significantly. These include hydrolysis of the chloroacetamide reagent and, particularly in complex biological samples, non-specific reactions with other nucleophilic amino acid residues like lysine and histidine.[1][3]

Q4: What are the primary side reactions to be aware of, and how does pH influence them?

Several competing reactions can reduce the yield and specificity of the desired thiol adduct.

  • Thiol Oxidation: Especially at neutral to basic pH and in the presence of oxygen, thiols can oxidize to form disulfide bridges (R-S-S-R).[1] Once oxidized, the sulfur is no longer nucleophilic and cannot react with the chloroacetamide. Running reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this.

  • Hydrolysis of N-(2-Chloroethyl)acetamide: The chloroacetamide reagent can react with water, leading to the formation of an unreactive N-(2-hydroxyethyl)acetamide. This hydrolysis is catalyzed by both acidic and basic conditions, but minimizing time in highly basic solutions is crucial.[1]

  • Reaction with Other Nucleophiles: In protein labeling experiments, other amino acid side chains can act as nucleophiles. At pH values above 8.5, the primary amino group of lysine (pKa ~10.5) becomes deprotonated and can compete with thiols, leading to non-specific labeling.[3]

Troubleshooting Guide

This guide provides solutions to common experimental issues encountered during thiol alkylation with N-(2-Chloroethyl)acetamide.

Problem Probable Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The pH of the reaction is too low (e.g., < 7.0), resulting in an insufficient concentration of the reactive thiolate anion.Verify and Adjust pH: Ensure your reaction buffer is set to the optimal range of 7.5-8.5. Use a buffer system with adequate capacity (e.g., Tris or HEPES at 50-100 mM) to maintain the pH after all components are added.[1]
Thiol Oxidation: The thiol starting material has been oxidized to a disulfide, rendering it unreactive.Prevent Oxidation: Degas all buffers and solvents thoroughly. If possible, perform the reaction under an inert atmosphere (N₂ or Ar). For sensitive thiols, consider adding a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state.[1]
Reagent Hydrolysis: The N-(2-Chloroethyl)acetamide stock solution has degraded or hydrolyzed during the reaction.Use Fresh Reagent: Prepare N-(2-Chloroethyl)acetamide solutions immediately before use. Avoid prolonged storage in aqueous or protic solvents.
Non-Specific Labeling (e.g., on Proteins) pH is too High: The reaction pH is > 8.5, leading to deprotonation and reaction with other nucleophilic residues like lysine or histidine.Optimize pH for Specificity: Lower the reaction pH to the 7.5-8.0 range. While this may slightly decrease the reaction rate with thiols, it will significantly improve specificity by keeping other amine nucleophiles protonated and unreactive.[3]
Inconsistent or Irreproducible Results Poor pH Control: The buffering capacity of the system is insufficient to handle changes in proton concentration during the reaction, leading to pH drift.Strengthen Buffer System: Increase the concentration of your buffer. Always measure the pH of the final reaction mixture, not just the stock buffer, to ensure accuracy.
Variable Reagent Purity: The purity of the thiol or the chloroacetamide reagent varies between experiments.Verify Reagent Quality: Check the purity of starting materials. If necessary, purify the N-(2-Chloroethyl)acetamide by recrystallization.[4]

Data Summary and Visualization

The relationship between pH, the reactive thiolate species, and the overall reaction rate is fundamental to experimental design.

Table 1: Influence of pH on Reaction Parameters for Thiol Alkylation

pH ValueRelative [R-S⁻] (for Cys, pKa ~8.5)Expected Reaction RatePredominant Side Reactions
6.5Very Low (~1%)Very SlowMinimal
7.5Low (~9%)ModerateThiol Oxidation
8.5High (50%)Fast / Optimal Thiol Oxidation, potential for minor non-specific reactions
9.5Very High (~91%)Very FastHigh risk of non-specific reactions (e.g., Lys) , Reagent Hydrolysis

Diagram 1: pH-Dependent Reaction Mechanism

This diagram illustrates how pH shifts the equilibrium towards the reactive thiolate anion, which then attacks the N-(2-Chloroethyl)acetamide electrophile in an SN2 reaction.

reaction_mechanism cluster_equilibrium pH-Dependent Equilibrium (pKa ~8.5) cluster_reaction SN2 Reaction Thiol R-SH (Thiol, Weak Nucleophile) Thiolate R-S⁻ (Thiolate, Strong Nucleophile) Thiol->Thiolate + OH⁻ Thiolate->Thiol + H⁺ CEA N-(2-Chloroethyl)acetamide (Electrophile) Thiolate->CEA Nucleophilic Attack Product R-S-CH₂-CH₂-NH-Ac (Thioether Product) CEA->Product Chloride Cl⁻ CEA->Chloride workflow prep 1. Prepare Buffers (pH 6.5, 7.5, 8.5, 9.5) setup 2. Set up Reactions Add Thiol to each buffer prep->setup initiate 3. Initiate Reaction Add CEA to each well/cuvette setup->initiate monitor 4. Monitor Thiol Consumption Take aliquots at time points (t=0, 5, 15, 30, 60 min) Quench and react with DTNB initiate->monitor measure 5. Measure Absorbance Read absorbance at 412 nm monitor->measure analyze 6. Analyze Data Plot [Thiol] vs. Time Determine initial rates measure->analyze

Caption: Workflow for determining the optimal reaction pH.

Procedure:

  • Buffer Preparation: Prepare 100 mM stocks of each buffer (MES, HEPES, Tris, CAPS). Adjust the pH of each to its target value (6.5, 7.5, 8.5, 9.5).

  • Reagent Preparation: Prepare a 10 mM stock solution of your thiol compound in water. Prepare a 100 mM stock solution of N-(2-Chloroethyl)acetamide in a suitable organic solvent (e.g., DMSO or ethanol) or water immediately before use.

  • Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, add the appropriate buffer. Add the thiol stock solution to a final concentration of 1 mM. Equilibrate at a constant temperature (e.g., 25°C).

  • Reaction Initiation: To start the reaction, add the N-(2-Chloroethyl)acetamide stock solution to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix immediately.

  • Monitoring: At regular intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction mixture and quench it into a solution containing DTNB (Ellman's reagent). The DTNB will react instantly with any remaining free thiol, producing a yellow color.

  • Measurement: Measure the absorbance of the quenched samples at 412 nm.

  • Data Analysis: Convert absorbance values to the concentration of free thiol. Plot the concentration of the remaining thiol against time for each pH value. The initial slope of each curve is proportional to the initial reaction rate. Compare the rates to identify the pH that gives the fastest reaction.

References

  • Poole, L. B., & Nelson, K. J. (2018). Methods for the determination and quantification of the reactive thiol proteome. PMC, NIH. Available at: [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. Available at: [Link]

  • Hofer, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2341–2354. Available at: [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of N-(2-Chloroethyl)acetamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkylating agents are a cornerstone class of reactive compounds integral to both biomedical research and clinical therapeutics, particularly in the field of oncology.[1][2] These electrophilic molecules function by covalently attaching an alkyl group to nucleophilic sites on biomolecules.[3][4] Their primary cytotoxic effect in cancer therapy stems from their ability to alkylate the DNA of rapidly dividing cells, which can induce DNA damage, arrest the cell cycle, and ultimately lead to apoptosis (programmed cell death).[1][5][6] The diverse family of alkylating agents includes several classes, such as nitrogen mustards, alkyl sulfonates, and nitrosoureas, each with distinct chemical properties and reactivity profiles.[3][5]

This guide provides an in-depth comparison of N-(2-Chloroethyl)acetamide with other representative alkylating agents. We will explore the nuances of its reaction mechanism, compare its reactivity profile against established agents like nitrogen mustards and haloacetamides, and provide validated experimental protocols for assessing alkylating activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful chemical tools.

The Unique Mechanistic Profile of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide belongs to the broader class of nitrogen mustards but possesses a unique structural feature that significantly modulates its reactivity: the acetamide group. Its mechanism of action is not a simple one-step substitution but rather a two-step intramolecular process.

Mechanism of Action: The Aziridinium Ion Intermediate

Similar to classical nitrogen mustards, the reactivity of N-(2-Chloroethyl)acetamide is predicated on the formation of a highly strained and electrophilic three-membered ring intermediate, the aziridinium ion.[7][8] This process occurs via an intramolecular cyclization where the nitrogen atom acts as a nucleophile, displacing the chloride leaving group.[7][9] This cyclization is the rate-determining step of the reaction.[10][11] Once formed, the aziridinium ion is a potent electrophile that is rapidly attacked by available nucleophiles, such as the N7 position of guanine in DNA or the thiol group of cysteine residues in proteins.[10][12]

However, the acetyl group attached to the nitrogen is strongly electron-withdrawing. This delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, thereby reducing the nitrogen's nucleophilicity.[7] Consequently, the rate of aziridinium ion formation for N-(2-Chloroethyl)acetamide is significantly slower compared to traditional nitrogen mustards like mechlorethamine, which feature electron-donating alkyl substituents on the nitrogen atom.[7] This attenuated reactivity can be advantageous in experimental design, allowing for more controlled alkylation reactions.

Mechanism_of_N_2_Chloroethyl_acetamide cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product NCEA N-(2-Chloroethyl)acetamide Aziridinium Aziridinium Ion (Highly Reactive) NCEA->Aziridinium Intramolecular Cyclization (Rate-Determining Step, SN1-like) Nu Nucleophile (e.g., Guanine-N7) AlkylatedProduct Alkylated Nucleophile Nu->AlkylatedProduct Nucleophilic Attack Aziridinium->AlkylatedProduct Nucleophilic Attack

Caption: Mechanism of N-(2-Chloroethyl)acetamide alkylation.

Comparative Analysis of Alkylating Agent Reactivity

The choice of an alkylating agent is critically dependent on its reactivity, selectivity, and reaction mechanism. Here, we compare N-(2-Chloroethyl)acetamide to three other widely used agents that represent different mechanistic classes.

FeatureN-(2-Chloroethyl)acetamideMechlorethamine (Nitrogen Mustard)Busulfan (Alkyl Sulfonate)Iodoacetamide (Haloacetamide)
Class Modulated Nitrogen MustardClassical Nitrogen MustardAlkyl Alkane SulfonateHaloacetamide
Mechanism SN1-like (via intermediate)SN1-like (via intermediate)SN2 (Direct Displacement)SN2 (Direct Displacement)
Reactive Intermediate Aziridinium IonAziridinium IonNone (Transition State)None (Transition State)
Relative Reactivity ModerateVery HighLowHigh (especially with Thiols)
Primary Targets DNA (Guanine-N7), Protein ThiolsDNA (Guanine-N7, Adenine-N3)DNA (Guanine-N7), Protein ThiolsProtein Thiols (Cysteine)
Mechlorethamine (HN2): The Archetypal Nitrogen Mustard

Mechlorethamine is one of the oldest and most reactive nitrogen mustards.[3] Like N-(2-Chloroethyl)acetamide, it reacts via a highly electrophilic aziridinium ion intermediate. However, the methyl group on its nitrogen atom is electron-donating, which enhances the nitrogen's nucleophilicity and dramatically accelerates the formation of the aziridinium ion. This makes mechlorethamine extremely reactive and cytotoxic, but also less specific, as it can react with a wide range of cellular nucleophiles, including water.[4]

  • Key Difference: The electron-donating methyl group of mechlorethamine leads to faster aziridinium ion formation and higher reactivity compared to the electron-withdrawing acetyl group of N-(2-Chloroethyl)acetamide.

Busulfan: An SN2 Alkylating Agent

Busulfan represents the alkyl alkane sulfonate class and operates through a different mechanism: a direct SN2 (bimolecular nucleophilic substitution) reaction.[4][10] In this mechanism, there is no discrete reactive intermediate. Instead, the nucleophile directly attacks the electrophilic carbon atom, displacing the mesylate leaving group in a single, concerted step. SN2 reactions are dependent on the concentration of both the alkylating agent and the nucleophile.[4][10] Generally, agents like busulfan react more slowly than those forming cationic intermediates and show a preference for softer nucleophiles like the thiol groups of cysteine and glutathione.[10]

  • Key Difference: N-(2-Chloroethyl)acetamide follows an SN1-like pathway with a discrete intermediate, making its rate dependent only on its own concentration. Busulfan follows a slower, direct SN2 pathway.

Iodoacetamide: A Standard for Thiol Modification

Iodoacetamide is a simple, monofunctional alkylating agent commonly used in proteomics to irreversibly block cysteine residues.[12][13] It reacts via a classic SN2 mechanism where the highly nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks the carbon atom bearing the iodine, displacing it.[12] The reactivity of iodoacetamide is highly dependent on pH, as a higher pH (typically 7.5-8.5) deprotonates the thiol group, making it a much stronger nucleophile.[7][12] While highly effective for modifying proteins, its reactivity can also lead to undesired side reactions with other amino acid residues like lysine or histidine.[13]

  • Key Difference: Iodoacetamide is a monofunctional SN2 agent primarily used for protein modification, whereas N-(2-Chloroethyl)acetamide is a bifunctional precursor that can cross-link targets like DNA via its reactive aziridinium intermediate.

Experimental Protocols for Assessing Alkylating Activity

Quantifying the reactivity of an alkylating agent is crucial for its effective application. The 4-(4-nitrobenzyl)pyridine (NBP) assay is a well-established, straightforward colorimetric method for this purpose.[14]

Protocol: The 4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay

This method leverages the alkylation of the pyridine nitrogen of NBP. The resulting pyridinium salt, upon deprotonation with a base, forms a colored product that can be quantified spectrophotometrically. The rate of color formation is proportional to the alkylating agent's reactivity.

NBP_Assay_Workflow start Prepare Reagents: 1. Alkylating Agent Solution 2. NBP Solution (in acetone) 3. Buffer (e.g., pH 7.4) incubation Incubation: Mix Alkylating Agent, NBP, and Buffer. Incubate at 37°C for a defined time. start->incubation Step 1 color_dev Color Development: Add a strong base (e.g., TEA) to the mixture. Allow color to stabilize. incubation->color_dev Step 2 measurement Measurement: Measure absorbance at ~540-560 nm using a spectrophotometer. color_dev->measurement Step 3 analysis Data Analysis: Plot absorbance vs. time or concentration. Compare rates to determine relative reactivity. measurement->analysis Step 4

Caption: Experimental workflow for the NBP alkylation assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkylating agent (e.g., N-(2-Chloroethyl)acetamide) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone.

    • Prepare the desired reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Alkylation Reaction:

    • In a test tube, combine 1 mL of the reaction buffer with a specific aliquot of the alkylating agent stock solution to achieve the desired final concentration.

    • Add 0.2 mL of the NBP solution to initiate the reaction.

    • Incubate the mixture in a water bath at a constant temperature (e.g., 37°C) for a set period (e.g., 60 minutes). A time-course experiment can also be performed by taking aliquots at different time points.

  • Color Development:

    • After incubation, immediately cool the reaction tubes in an ice bath to stop the reaction.

    • Add 1 mL of acetone and 0.5 mL of a strong base (e.g., triethylamine or piperidine) to each tube.

    • Vortex the tubes and allow them to stand at room temperature for 5-10 minutes for the color to fully develop.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting violet-colored solution at its λmax (typically between 540-560 nm) against a reagent blank that contains no alkylating agent.

  • Data Analysis:

    • The absorbance is directly proportional to the extent of NBP alkylation. By comparing the absorbance values generated by different alkylating agents under identical conditions (concentration, time, temperature), their relative reactivities can be determined.

Advanced Methods for Detection

For more detailed and specific analysis, particularly for DNA alkylation, more sophisticated techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify specific DNA adducts from a complex biological sample after enzymatic digestion of the DNA.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS provide structural confirmation of DNA adducts and are highly sensitive for detecting low levels of alkylation.[15][16]

Conclusion

N-(2-Chloroethyl)acetamide occupies a unique position within the landscape of alkylating agents. Its reactivity is governed by the formation of an aziridinium ion intermediate, a hallmark of nitrogen mustards, but is significantly tempered by its electron-withdrawing acetamide group. This results in a more moderate and controllable reactivity profile compared to highly potent agents like mechlorethamine. It differs mechanistically from SN2 agents like busulfan and iodoacetamide, which engage in direct displacement reactions. Understanding these distinctions in mechanism, reactivity, and selectivity is paramount for researchers and drug developers to effectively harness the power of alkylating agents in their experimental and therapeutic endeavors. The protocols provided herein offer a robust framework for the empirical validation and comparison of these essential chemical tools.

References

  • Alkylating agents in chemotherapy | Research Starters - EBSCO.
  • Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration - Clemson University Open Textbooks.
  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
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  • Alkylating antineoplastic agent - Wikipedia. Available at: [Link]

  • N-(2-CHLOROETHYL)ACETAMIDE 7355-58-0 wiki - Guidechem.
  • Performance Benchmark of 2-bromopentan-3-one Against Other Alkylating Agents: A Comparative Guide - Benchchem.
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  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. Available at: [Link]

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  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate.
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  • CAS 7355-58-0 Acetamide,N-(2-chloroethyl)- - Alfa Chemistry.
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  • Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
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  • Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide | ACS Bio & Med Chem Au . Available at: [Link]

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  • Scavenger Hunt: The Search for Sulfur Mustard-Neutralizing Compound in 2-Chloroethyl Ethyl Sulfide (CEES - Open PRAIRIE - South Dakota State University. Available at: [Link]

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  • Prophylactic protection by N-acetylcysteine against the pulmonary injury induced by 2-chloroethyl ethyl sulfide, a mustard analogue - PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for N-(2-Chloroethyl)acetamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison of electrophilic reagents for targeted covalent inhibition. In modern drug discovery, the deliberate formation of a covalent bond between a small molecule and its protein target has re-emerged as a powerful strategy to achieve high potency, prolonged duration of action, and overcome drug resistance.[1][2][3] N-(2-Chloroethyl)acetamide represents a class of electrophiles known as chloroacetamides, which have been utilized for their ability to alkylate nucleophilic amino acid residues. However, the field of covalent drug design is vast and continually evolving, with a diverse toolkit of "warheads" available to researchers.[4][5][6][7][8]

This guide provides an in-depth comparison of N-(2-Chloroethyl)acetamide and its key alternatives. We will move beyond a simple listing of options to explore the mechanistic rationale, comparative reactivity, and strategic applications that underpin the selection of an optimal electrophile for your specific research, discovery, and development needs.

The Benchmark: Understanding N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide and related chloroacetamides are classic alkylating agents. Their primary mechanism of action involves a direct, irreversible SN2 (bimolecular nucleophilic substitution) reaction with a soft nucleophile, most commonly the thiolate anion of a cysteine residue within a protein's binding pocket.[9][10]

The reactivity of chloroacetamides can be a double-edged sword. While effective, they are often considered highly reactive, which can lead to off-target modifications and potential toxicity if not guided by a highly specific non-covalent binding scaffold.[11][12] The challenge lies in balancing this intrinsic reactivity with selectivity for the intended target.[12]

Mechanism of Action: Chloroacetamide Alkylation

The diagram below illustrates the SN2 reaction between a cysteine thiolate and a chloroacetamide warhead. The nucleophilic sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether bond.

Caption: SN2 reaction mechanism of a chloroacetamide warhead.

Key Alternatives to Chloroacetamides

The selection of an alternative warhead is driven by the need to modulate reactivity, target different nucleophilic residues, or achieve a different mode of inhibition (e.g., reversible vs. irreversible). Here, we compare the most prominent classes of alternative electrophiles.

α,β-Unsaturated Carbonyls (Michael Acceptors)

This is arguably the most widely used class of warheads in modern covalent drug design, with acrylamides being the most common example.[2] Several FDA-approved drugs, such as ibrutinib, afatinib, and osimertinib, utilize this chemistry.[13][14]

  • Mechanism: They react with nucleophiles via a conjugate (Michael) addition mechanism. This reaction is generally considered softer and more tunable than the SN2 reaction of chloroacetamides.

  • Reactivity: The reactivity of Michael acceptors can be finely tuned through electronic modifications to the warhead, making them less intrinsically reactive than many chloroacetamides.[15] This often translates to improved selectivity, as covalent bond formation is more dependent on the non-covalent binding affinity (Ki) and precise positioning of the warhead.[16]

  • Target Residues: Primarily targets cysteine, but can be engineered to react with other nucleophiles.

Vinyl Sulfones

Vinyl sulfones are another important class of Michael acceptors.[17] They have shown great potential in the treatment of various diseases and can be tailored to target cysteine, lysine, and serine residues.[17][18][19]

  • Mechanism: Similar to acrylamides, they react via Michael addition. Some studies suggest that vinyl sulfones react more rapidly with thiols than acrylamides.[2]

  • Reactivity: The sulfone group is a strong electron-withdrawing group, making the vinyl moiety highly susceptible to nucleophilic attack. This generally results in higher reactivity compared to acrylamides.[1] Prodrug strategies, such as using "pre-vinylsulfone" compounds, can be employed to generate the reactive warhead only within the enzyme's active site, enhancing selectivity.[20][21]

  • Target Residues: Primarily cysteine, but also reported to target histidine and lysine.[17][20]

Epoxides and Aziridines

Three-membered rings like epoxides and aziridines are strained systems that serve as potent electrophiles.[22] The proteasome inhibitor carfilzomib, which contains an epoxyketone, is a notable clinical example.[23]

  • Mechanism: They react via a ring-opening SN2 mechanism.[22]

  • Reactivity: Epoxides are often considered highly reactive, which can raise concerns about off-target effects and potential inactivation by enzymes like epoxide hydrolases.[23] However, when incorporated into a well-designed scaffold, they can achieve high specificity.[22][24]

  • Target Residues: Can react with a broader range of nucleophiles, including cysteine, serine, threonine, and lysine.[22][23]

Comparative Performance Data

The choice of a warhead is a data-driven decision. The table below summarizes key performance characteristics based on literature data. Reactivity is often assessed by measuring the half-life (t1/2) of the compound in the presence of a model thiol like glutathione (GSH).[16][25] A longer half-life generally indicates lower intrinsic reactivity and potentially better selectivity in vivo.

Warhead ClassMechanismPrimary TargetRelative Reactivity (vs. GSH)Key AdvantagesKey Considerations
Chloroacetamides SN2CysteineHigh[12][15]Potent alkylationPotential for high off-target reactivity; can be promiscuous.[11]
Acrylamides Michael AdditionCysteineLow to Moderate[15]Highly tunable reactivity; proven clinical success.[2]Can undergo reversible reactions; reactivity is highly context-dependent.
Vinyl Sulfones Michael AdditionCysteine, HistidineModerate to High[1]Generally more reactive than acrylamides.[2]Higher reactivity may require prodrug strategies to ensure selectivity.[20][21]
Epoxides SN2 Ring OpeningCys, Ser, Thr, LysHigh[23]Can target a wider range of nucleophiles.Potential for metabolic inactivation and off-target reactivity.[23]

Experimental Protocol: Evaluating Warhead Reactivity using a GSH Assay

To ensure a self-validating and reproducible comparison of warhead reactivity, a standardized assay is essential. The Glutathione (GSH) stability assay is a widely accepted method to determine the intrinsic electrophilicity of a covalent inhibitor.[25]

Objective: To determine the pseudo-first-order rate constant and half-life (t1/2) of an electrophilic compound upon reaction with excess GSH.

Materials:

  • Test compound (e.g., N-(2-Chloroethyl)acetamide or alternative)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add 485 µL of PBS (pH 7.4).

    • Add 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 2 mM.

    • Initiate the reaction by adding 5 µL of the 10 mM test compound stock solution for a final concentration of 100 µM. Vortex briefly to mix. Rationale: Using a large excess of GSH ensures pseudo-first-order kinetics, where the rate of reaction depends only on the concentration of the test compound.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new tube containing 100 µL of cold acetonitrile with 0.1% formic acid. Rationale: The cold, acidic acetonitrile stops the reaction by precipitating proteins (if present) and protonating the thiolate, drastically reducing its nucleophilicity.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for LC-MS analysis.

    • Analyze the samples by LC-MS, monitoring the disappearance of the parent compound's mass peak over time.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the parent compound's peak area versus time.

    • The slope of the resulting linear fit is equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the half-life using the equation: t1/2 = 0.693 / kobs .

Workflow for Covalent Inhibitor Reactivity Assessment

The following diagram outlines the logical flow of the experimental protocol described above.

workflow A Prepare Reagents (Compound, GSH, Buffer) B Initiate Reaction (Mix Compound + GSH) A->B C Time-Course Sampling (t = 0, 5, 15... min) B->C D Quench Aliquots (Cold Acetonitrile) C->D E LC-MS Analysis (Monitor Parent Compound) D->E F Data Processing (ln[Peak Area] vs. Time) E->F G Calculate Kinetic Parameters (k_obs and t_1/2) F->G

Caption: Experimental workflow for GSH reactivity assay.

Conclusion and Strategic Recommendations

The choice of an electrophilic warhead is a critical decision in the design of a targeted covalent inhibitor. N-(2-Chloroethyl)acetamide is a potent, classic electrophile, but its high reactivity necessitates careful scaffold design to avoid off-target effects.

  • For projects requiring a highly tunable and well-precedented warhead, acrylamides represent the current industry standard, offering a balance of reactivity and selectivity that has been validated in multiple approved drugs.

  • When higher reactivity is desired and can be controlled by a highly specific binding moiety, vinyl sulfones are an excellent alternative. The potential for prodrug strategies with this class adds a layer of sophisticated control.

  • For targets that lack an accessible cysteine but possess other nucleophiles like serine or lysine in the binding pocket, epoxides broaden the targeting scope, though they require careful evaluation for metabolic stability and off-target reactivity.

Ultimately, the optimal reagent is target-dependent. The experimental protocols provided herein offer a robust framework for making an empirical, data-driven selection. By systematically evaluating a panel of warheads, researchers can identify the ideal electrophile that balances potency, selectivity, and a favorable safety profile for their specific application.

References

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A Comparative Guide to N-(2-Chloroethyl)acetamide and Bromoacetamide in Proteomic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Alkylating Agent

In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone of many experimental strategies. This modification, known as alkylation, is critical for preventing the reformation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] Among the arsenal of alkylating agents, haloacetamides are ubiquitously employed. This guide provides an in-depth comparative analysis of two such reagents: N-(2-Chloroethyl)acetamide and bromoacetamide, offering insights into their reactivity, specificity, and practical applications to assist researchers in making an informed choice for their specific experimental needs.

Chemical Properties and Reactivity: A Tale of Two Halogens

The primary difference between N-(2-Chloroethyl)acetamide and bromoacetamide lies in the halogen atom attached to the acetyl group. This seemingly small variation has a significant impact on their reactivity as electrophiles in nucleophilic substitution reactions, primarily through an SN2 mechanism.[3]

Bromoacetamide is the more reactive of the two. Bromine is a better leaving group than chlorine due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and more easily broken.[3][4] This heightened reactivity often translates to faster and more complete alkylation of cysteine residues under milder conditions.[5]

N-(2-Chloroethyl)acetamide , on the other hand, is less reactive. The stronger C-Cl bond requires more energy to break, leading to slower reaction kinetics.[4] However, this reduced reactivity can be advantageous in minimizing off-target modifications of other nucleophilic amino acid residues, such as lysine, histidine, and the N-terminus of proteins.[6][7]

The reactivity of haloacetamides in the S-alkylation of cysteine generally follows the trend: Iodoacetamide > Bromoacetamide > Chloroacetamide.[5] While high reactivity is often desired, it can compromise specificity.[5] Bromoacetamide is often considered a good compromise, offering robust reactivity while being less prone to the side reactions sometimes observed with the hyper-reactive iodoacetamide.[5][8]

The Alkylation Mechanism: A Step-by-Step Look

The alkylation of a cysteine residue by a haloacetamide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into the following key steps:

  • Deprotonation of the Thiol Group: For the reaction to proceed, the thiol group (-SH) of the cysteine residue must be in its deprotonated, thiolate anion form (-S⁻). This is typically achieved by performing the reaction at a slightly alkaline pH (around 8.0-8.5).

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic α-carbon of the haloacetamide.

  • Halide Departure: Simultaneously, the halide ion (Br⁻ or Cl⁻) departs as a leaving group.

  • Formation of a Stable Thioether Bond: The result is the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide group.

Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Cys_SH Cysteine-SH TS [Cys-S---CH2(CONH2)---X]⁻ Cys_SH->TS Nucleophilic Attack Haloacetamide X-CH2-CONH2 (X = Br or Cl) Haloacetamide->TS Alkylated_Cys Cysteine-S-CH2-CONH2 TS->Alkylated_Cys Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: SN2 mechanism of cysteine alkylation by a haloacetamide.

Performance in Proteomics: A Comparative Analysis

FeatureN-(2-Chloroethyl)acetamideBromoacetamide
Reactivity ModerateHigh[4][5]
Specificity Generally higher, with fewer off-target modifications[7]Good, but can be less specific than chloro-derivatives under harsh conditions[5]
Reaction Conditions May require higher concentrations or longer incubation timesMilder conditions, shorter incubation times[4]
Side Reactions Lower propensity for side reactions such as methionine oxidation[7]Can cause side reactions, but generally less than iodoacetamide[5]
Cost & Stability Generally lower cost and more stableCan be more expensive and less stable

Experimental Protocols: A Practical Guide

Below are representative protocols for in-solution protein alkylation using both N-(2-Chloroethyl)acetamide and bromoacetamide. Note that these are starting points and may require optimization for specific protein samples and downstream applications.

In-Solution Alkylation with Bromoacetamide

This protocol is adapted for a typical proteomics workflow involving protein reduction, alkylation, and digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Bromoacetamide stock solution (e.g., 500 mM in water, prepare fresh )[9]

  • Quenching solution (e.g., DTT stock solution)

  • Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

  • Trypsin solution (e.g., 1 µg/µL in 50 mM acetic acid)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.[9]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared bromoacetamide solution to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess bromoacetamide. Incubate at room temperature for 15 minutes.

  • Digestion: Dilute the sample at least 4-fold with digestion buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and mass spectrometry analysis.

Bromoacetamide_Workflow Start Protein Sample Reduction Add 5 mM DTT Incubate 56°C, 30 min Start->Reduction Cool Cool to Room Temperature Reduction->Cool Alkylation Add 15 mM Bromoacetamide Incubate RT, 30 min (dark) Cool->Alkylation Quench Add 10 mM DTT Incubate RT, 15 min Alkylation->Quench Dilute Dilute with Digestion Buffer Quench->Dilute Digest Add Trypsin Incubate 37°C, overnight Dilute->Digest Acidify Add 1% Formic Acid Digest->Acidify End Ready for MS Analysis Acidify->End

Caption: Workflow for in-solution protein alkylation with bromoacetamide.

In-Solution Alkylation with N-(2-Chloroethyl)acetamide

This protocol is similar to the one for bromoacetamide but may require adjusted incubation times or concentrations due to the lower reactivity of N-(2-Chloroethyl)acetamide.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • N-(2-Chloroethyl)acetamide stock solution (e.g., 500 mM in water, prepare fresh )

  • Quenching solution (e.g., DTT stock solution)

  • Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

  • Trypsin solution (e.g., 1 µg/µL in 50 mM acetic acid)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared N-(2-Chloroethyl)acetamide solution to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 45-60 minutes.

  • Quenching: Add DTT to a final concentration of 10-20 mM to quench the excess N-(2-Chloroethyl)acetamide. Incubate at room temperature for 15 minutes.

  • Digestion: Dilute the sample at least 4-fold with digestion buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and mass spectrometry analysis.

Safety Considerations

Both N-(2-Chloroethyl)acetamide and bromoacetamide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11][12] All work should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for each compound for detailed handling and disposal information.[10][11][12][13][14][15][16][17]

  • N-(2-Chloroethyl)acetamide: May be harmful if swallowed.[11]

  • Bromoacetamide: Toxic if swallowed and causes severe skin burns and eye damage.[12][15]

Conclusion: Making the Right Choice

The choice between N-(2-Chloroethyl)acetamide and bromoacetamide depends on the specific goals of the experiment.

  • Choose Bromoacetamide when:

    • High reactivity and rapid, complete alkylation are desired.

    • Working with robust protein samples where minor off-target modifications are not a major concern.

  • Choose N-(2-Chloroethyl)acetamide when:

    • Specificity is paramount, and minimizing off-target modifications is critical.

    • Working with sensitive samples or when artifacts such as methionine oxidation need to be avoided.[7]

Ultimately, the optimal choice may require empirical testing for a particular application. By understanding the fundamental differences in reactivity and specificity between these two reagents, researchers can make a more informed decision to achieve high-quality, reproducible results in their proteomic analyses.

References

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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloroacetamide.
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  • BenchChem. (2025). 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications.
  • ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Müller, T., & Winter, D. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health.
  • BenchChem. (2025). A Comparative Guide to N-(1-chloropropan-2-yl)acetamide and Bromoacetamide Derivatives in Synthesis.
  • BenchChem. (2025, November). A Comparative Analysis of the Reaction Kinetics of Bromoacetamides and Chloroacetamides for Bioconjugation.
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A Senior Application Scientist's Guide to Cysteine Alkylating Agents in Proteomics: A Comparative Analysis of N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of mass spectrometry-based proteomics, the meticulous preparation of protein samples is paramount to achieving high-quality, reproducible data. A critical step in this workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proteins are fully denatured and accessible to proteolytic enzymes, and that peptides ionize and fragment predictably in the mass spectrometer.[1][2][3] While iodoacetamide (IAA) has historically been the workhorse for cysteine alkylation, concerns over its side reactions have spurred the investigation of alternatives.[1][4][5] This guide provides an in-depth comparison of N-(2-Chloroethyl)acetamide (CAA), a promising alternative, with the commonly used alkylating agents iodoacetamide (IAA) and acrylamide.

The Critical Role of Cysteine Alkylation

Disulfide bonds, formed between cysteine residues, are crucial for the tertiary and quaternary structure of many proteins. For "bottom-up" proteomics, where proteins are digested into peptides for analysis, these bonds present a significant challenge. If left intact, they can lead to incomplete digestion and the generation of complex, difficult-to-identify disulfide-linked peptides.

The standard workflow to address this involves a two-step process:

  • Reduction: Disulfide bonds are cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: The resulting free sulfhydryl (-SH) groups on cysteine residues are covalently modified by an alkylating agent. This "capping" prevents the re-formation of disulfide bonds.[1][3]

The choice of alkylating agent can have a profound impact on the quality of the final proteomics dataset. An ideal agent should be highly specific for cysteine residues, react to completion under mild conditions, and introduce minimal side reactions.

N-(2-Chloroethyl)acetamide (CAA): A Closer Look

N-(2-Chloroethyl)acetamide, also known as chloroacetamide, has emerged as a viable alternative to IAA.[1][6] Like IAA, it alkylates cysteine residues through a nucleophilic substitution reaction, resulting in a carbamidomethylated cysteine.

Mechanism of Action: Cysteine Alkylation by CAA

The reaction proceeds via an SN2 mechanism where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group.

Caption: SN2 reaction of CAA with a cysteine residue.

Comparative Analysis: CAA vs. IAA and Acrylamide

The choice of alkylating agent is a critical experimental parameter. Here, we compare CAA with two other widely used reagents: iodoacetamide (IAA) and acrylamide.

FeatureN-(2-Chloroethyl)acetamide (CAA)Iodoacetamide (IAA)Acrylamide
Primary Target CysteineCysteineCysteine
Reaction Type SN2SN2Michael Addition
Alkylation Efficiency Generally high, but can be slower than IAA.[1]Very high and rapid.[7]High, comparable to IAA.[1][7]
Key Side Reactions Methionine oxidation. [8][9][10]Alkylation of methionine, lysine, histidine, and N-terminus.[1][4][5][7]Alkylation of N-terminus and lysine.[7]
Impact on Peptide ID Can decrease identification of methionine-containing peptides.[8][9][10]Off-target modifications can complicate data analysis.[1][4]Generally good performance with fewer side reactions than IAA.[1]
The Double-Edged Sword of CAA: Reduced Off-Target Alkylation at the Cost of Methionine Oxidation

A significant advantage of CAA is its reported lower propensity for off-target alkylation compared to IAA.[8][9][10] IAA is known to react with other nucleophilic residues such as lysine, histidine, and the N-terminus of peptides, which can lead to a more complex and potentially misleading mass spectrum.[1][4][5][7]

However, the major drawback of CAA is its association with a significant increase in the oxidation of methionine residues.[8][9][10] This can be a substantial issue in quantitative proteomics studies, as it can lead to an underestimation of the abundance of methionine-containing peptides. The exact mechanism for this increased oxidation is not fully understood but is a consistent observation across multiple studies.[8][9]

Acrylamide: A Favorable Alternative

Acrylamide presents a compelling alternative, often demonstrating high alkylation efficiency with fewer side reactions than IAA.[1][11][12] It reacts with cysteine via a Michael addition mechanism. Studies have shown that acrylamide can result in higher numbers of identified peptides compared to iodine-containing reagents like IAA and CAA, primarily due to the avoidance of modifications to methionine.[1]

Alkylation_Comparison cluster_reagents Alkylating Agents cluster_outcomes Primary Outcomes & Side Reactions CAA N-(2-Chloroethyl)acetamide (CAA) Cys_Alkylation Cysteine Alkylation CAA->Cys_Alkylation Met_Oxidation Methionine Oxidation CAA->Met_Oxidation High Propensity IAA Iodoacetamide (IAA) IAA->Cys_Alkylation Off_Target Off-Target Alkylation (Lys, His, N-term) IAA->Off_Target Significant Acrylamide Acrylamide Acrylamide->Cys_Alkylation Acrylamide->Off_Target Lower Propensity

Caption: Comparison of outcomes for different alkylating agents.

Experimental Protocols

The following are generalized protocols for in-solution protein digestion using CAA, IAA, and acrylamide. It is crucial to optimize these protocols for your specific sample and experimental goals.

I. Protein Reduction and Alkylation Workflow

Proteomics_Workflow start Protein Sample in Lysis Buffer reduction 1. Reduction (e.g., 10 mM DTT, 60°C, 30 min) start->reduction alkylation 2. Alkylation (CAA, IAA, or Acrylamide) (Room Temp, in the dark) reduction->alkylation quenching 3. Quenching (Optional) (e.g., with DTT) alkylation->quenching digestion 4. Proteolytic Digestion (e.g., Trypsin, overnight) quenching->digestion cleanup 5. Peptide Cleanup (e.g., C18 desalting) digestion->cleanup ms_analysis 6. LC-MS/MS Analysis cleanup->ms_analysis

Caption: A typical proteomics sample preparation workflow.

II. Detailed Alkylation Protocols

A. N-(2-Chloroethyl)acetamide (CAA) Alkylation

  • Reduction: To your protein solution (typically in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride), add DTT to a final concentration of 10 mM. Incubate at 56-60°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add a freshly prepared solution of CAA in the same buffer to a final concentration of 40-50 mM. Incubate in the dark at room temperature for 30-45 minutes.[13][14]

  • Quenching (Optional but Recommended): Quench the excess CAA by adding DTT to a final concentration of 10-20 mM and incubate for 15 minutes.[14]

  • Proceed to Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea) before adding trypsin.

B. Iodoacetamide (IAA) Alkylation

  • Reduction: Follow the same reduction protocol as for CAA.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add a freshly prepared solution of IAA in the same buffer to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 20-30 minutes.[7][15]

  • Quenching: Quench the excess IAA by adding DTT to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Proceed to Digestion: Prepare the sample for trypsin digestion as described above.

C. Acrylamide Alkylation

  • Reduction: Follow the same reduction protocol as for CAA and IAA.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add a freshly prepared solution of acrylamide to a final concentration of 20-40 mM. Incubate at room temperature for 30-60 minutes.[1][7]

  • Quenching: Quench the excess acrylamide by adding DTT to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Proceed to Digestion: Prepare the sample for trypsin digestion.

Expert Recommendations and Conclusion

The choice of alkylating agent is not a one-size-fits-all decision and should be guided by the specific goals of your proteomics experiment.

  • For general protein identification where methionine-containing peptides are not of primary interest, and minimizing off-target modifications is a priority, N-(2-Chloroethyl)acetamide (CAA) can be a suitable choice. [6] However, be aware of the potential for increased methionine oxidation and consider including this as a variable modification in your database search.[8][9][10]

  • Iodoacetamide (IAA) remains a valid option due to its rapid and complete reaction. [7] It is particularly useful when working with limited sample amounts where reaction efficiency is critical. However, be prepared to account for potential off-target modifications during data analysis.[1][4][5]

  • Acrylamide is an excellent all-around choice, offering a good balance of high reactivity and low side reactions. [1][7] It is often the recommended starting point for new and complex samples, especially in quantitative proteomics where minimizing artifactual modifications is crucial.[11][12]

Ultimately, a pilot study comparing different alkylating agents on a small portion of your sample is the most effective way to determine the optimal reagent for your specific experimental needs. By understanding the chemical properties and potential artifacts of each reagent, researchers can make informed decisions to enhance the quality and reliability of their proteomic data.

References

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Righetti, P. G., & Sebastiano, R. (2001). Protein alkylation by acrylamide, its N-substituted derivatives and cross-linkers and its relevance to proteomics: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry study. Electrophoresis, 22(9), 1633-1644. [Link]

  • Turko, I. V., & Sechi, S. (2007). Acrylamide--a cysteine alkylating reagent for quantitative proteomics. Methods in Molecular Biology, 359, 1-16. [Link]

  • Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(11), 2323-2331. [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433-3439. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433-3439. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433-3439. [Link]

  • Turko, I. V., & Sechi, S. (2007). Acrylamide--a cysteine alkylating reagent for quantitative proteomics. Methods in Molecular Biology, 359, 1-16. [Link]

  • Parker, C. E., & Warren, M. R. (2018). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Protein and Peptide Mass Spectrometry in Drug Discovery. Humana Press, New York, NY. [Link]

  • Csomos, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2004. [Link]

  • Yang, Y., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2274–2281. [Link]

  • ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. [Link]

  • OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. [Link]

  • Fenselau, C., & Yao, X. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(17), 4275-4279. [Link]

  • Sebastiano, R., et al. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 17(21), 2380-2386. [Link]

  • Smith, D. L., & Zhou, Z. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry, 35(1), 125-128. [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]

  • Reddit. (2024). Is there an alternative for iodoacetamide with DTT in the reduction and alkylation of proteins? (Lack of IAA). [Link]

  • Wu, T., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, 24(7), e56627. [Link]

  • Ward, C. C., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell chemical biology, 28(4), 485-499. [Link]

  • Wang, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Annual review of pharmacology and toxicology, 60, 439-462. [Link]

  • Wang, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 24(18), 3249. [Link]

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A Comparative Guide to the Cross-Reactivity of N-(2-Chloroethyl)acetamide with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted cross-reactivity of N-(2-Chloroethyl)acetamide with various amino acids. As a mono-functional alkylating agent, understanding its reactivity profile is crucial for its application as a chemical probe, in covalent fragment-based drug discovery, and for assessing potential off-target effects in biological systems. This document outlines the theoretical basis for its reactivity and presents a detailed experimental workflow for quantitatively assessing its cross-reactivity with key amino acid residues.

Introduction to N-(2-Chloroethyl)acetamide: Mechanism and Significance

N-(2-Chloroethyl)acetamide (C4H8ClNO) is a reactive compound featuring a chloroethyl group attached to an acetamide.[1][2] Like other nitrogen mustards, its reactivity is primarily driven by the chloroethyl moiety.[3][4] The mechanism involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion, forming a highly reactive aziridinium ion intermediate.[3][5] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles.[5]

The acetamide group, being electron-withdrawing, delocalizes the nitrogen's lone pair of electrons, which reduces the nucleophilicity of the nitrogen.[5] Consequently, the rate of aziridinium ion formation is likely slower compared to more reactive nitrogen mustards that have electron-donating groups.[5] This modulation of reactivity can be advantageous, potentially allowing for more selective alkylation of specific nucleophiles.

Understanding the cross-reactivity of N-(2-Chloroethyl)acetamide with the 20 proteinogenic amino acids is paramount for predicting its behavior in complex biological milieu. This knowledge is critical for designing targeted covalent inhibitors, labeling proteins for proteomic studies, and anticipating potential toxicological profiles.

Predicted Reactivity Profile with Amino Acid Residues

The reactivity of N-(2-Chloroethyl)acetamide with amino acids is dictated by the nucleophilicity of the amino acid side chains. Based on established principles of chemical reactivity for similar alkylating agents, a predicted hierarchy of reactivity can be proposed.[5][6][7]

High Reactivity:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[7][8] It is expected to be the most reactive amino acid towards N-(2-Chloroethyl)acetamide.[8]

  • Histidine: The imidazole side chain of histidine is also highly nucleophilic, particularly at the Nτ (N-3) position.[6][8]

Moderate Reactivity:

  • Lysine: The primary amine (-NH₂) in the side chain of lysine is a good nucleophile.

  • Methionine: The sulfur atom in the thioether side chain of methionine can act as a nucleophile.

Low to Negligible Reactivity:

  • Aspartate and Glutamate: The carboxylate groups of these acidic amino acids are weaker nucleophiles.

  • N-terminus: The alpha-amino group of the polypeptide chain can also be a target.

  • Other polar and non-polar amino acids: The side chains of other amino acids generally lack sufficient nucleophilicity to react under physiological conditions.

The following diagram illustrates the proposed mechanism of action of N-(2-Chloroethyl)acetamide with a generic nucleophile, representing an amino acid side chain.

G cluster_0 Activation and Alkylation reagent N-(2-Chloroethyl)acetamide intermediate Aziridinium Ion (Reactive Intermediate) reagent->intermediate Intramolecular Cyclization (-Cl⁻) product Alkylated Amino Acid intermediate->product Nucleophilic Attack nucleophile Nucleophilic Amino Acid (e.g., Cysteine, Histidine) nucleophile->intermediate

Caption: Proposed reaction mechanism of N-(2-Chloroethyl)acetamide.

Experimental Workflow for Quantitative Cross-Reactivity Analysis

To empirically determine the cross-reactivity of N-(2-Chloroethyl)acetamide, a robust and quantitative experimental approach is necessary. The following protocol outlines an in-solution alkylation experiment coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Objective

To quantify the relative reactivity of N-(2-Chloroethyl)acetamide with a panel of synthetic peptides, each containing a single target amino acid residue, under controlled conditions.

Experimental Design

G cluster_workflow Cross-Reactivity Workflow prep 1. Peptide Library Preparation (e.g., Ac-GXYG-NH2) reaction 2. In-Solution Alkylation with N-(2-Chloroethyl)acetamide prep->reaction Incubate at controlled pH and temperature quench 3. Reaction Quenching (e.g., with excess thiol reagent) reaction->quench Stop reaction at specific time points lcms 4. LC-MS/MS Analysis quench->lcms Inject sample data 5. Data Analysis (Quantification of modified vs. unmodified peptides) lcms->data Extract ion chromatograms

Caption: Experimental workflow for assessing cross-reactivity.

Detailed Protocol

Materials:

  • N-(2-Chloroethyl)acetamide (CAS: 7355-58-0)[1]

  • Synthetic peptides (e.g., Ac-GXYG-NH2 where X is the amino acid of interest)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT) for quenching

  • LC-MS grade water and acetonitrile

  • Formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a nano-LC system[9][10]

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of each synthetic peptide in the ammonium bicarbonate buffer to a final concentration of 100 µM.

  • Alkylation Reaction:

    • To 90 µL of each peptide solution, add 10 µL of a 10 mM stock solution of N-(2-Chloroethyl)acetamide (for a final concentration of 1 mM).

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction kinetics.

  • Reaction Quenching: At each time point, stop the reaction by adding an excess of DTT (e.g., to a final concentration of 10 mM).

  • Sample Preparation for LC-MS/MS: Dilute the quenched reaction mixtures 1:10 with 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject 1 µL of the diluted sample onto the nano-LC system.

    • Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.[9]

    • Acquire mass spectra in a data-dependent mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[11]

  • Data Analysis:

    • Identify the mass shift corresponding to the addition of the N-(2-acetamidoethyl) group (C4H8NO, +86.06 Da).

    • Extract ion chromatograms for both the unmodified and modified peptides.

    • Calculate the percentage of modification at each time point by comparing the peak area of the modified peptide to the total peak area (modified + unmodified).

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and comparative format.

Table 1: Hypothetical Cross-Reactivity of N-(2-Chloroethyl)acetamide with Amino Acid-Containing Peptides

Target Amino AcidNucleophilic Group% Modification (at 60 min)
CysteineThiol (-SH)>95%
HistidineImidazole75%
LysineEpsilon-Amine (-NH₂)40%
MethionineThioether (-S-CH₃)15%
AspartateCarboxylate (-COO⁻)<5%
GlutamateCarboxylate (-COO⁻)<5%
SerineHydroxyl (-OH)<1%
ThreonineHydroxyl (-OH)<1%
TyrosinePhenol (-OH)<1%

Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be presented. Actual values would need to be determined experimentally.

Interpretation:

The results from this experimental approach would provide a quantitative ranking of the reactivity of N-(2-Chloroethyl)acetamide towards different amino acid side chains. A high percentage of modification for a particular amino acid would indicate high cross-reactivity. This information is invaluable for:

  • Probe Development: Selecting appropriate conditions to achieve selective labeling of a target protein.

  • Drug Design: Predicting potential off-target covalent modifications that could lead to toxicity.

  • Proteomics: Understanding potential artifacts in sample preparation protocols that use alkylating agents.[12][13]

Conclusion

References

  • Colomé, N., et al. EVALUATION OF PEPTIDE ALKYLATION SIDE-REACTIONS IN COMMON PROTEIN DIGESTION PROTOCOLS. [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

  • ResearchGate. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Wang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • SlideShare. Clinical and High-Dose Alkylating Agents. [Link]

  • PubMed. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. [Link]

  • University of Washington. Identification of Protein Modifications by Mass Spectrometry. [Link]

  • PubMed. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. [Link]

  • Utrecht University Research Portal. Analyst. [Link]

  • ResearchGate. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. [Link]

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Maximizing Proteome Coverage: A Comparative Guide to Protein Alkylation with Haloacetamide Cocktails

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics and related fields, the complete and specific alkylation of cysteine residues is a cornerstone of reliable protein analysis. Incomplete alkylation can lead to ambiguous protein identification and quantification, while non-specific modifications can complicate data interpretation. While iodoacetamide (IAA) has traditionally been the go-to reagent, a more nuanced approach utilizing a cocktail of haloacetamides is emerging as a superior strategy for achieving comprehensive and precise protein alkylation. This guide provides an in-depth technical comparison of the haloacetamide cocktail method versus traditional single-reagent approaches, supported by experimental insights and detailed protocols.

The Critical Role of Cysteine Alkylation in Proteomics

Before delving into a comparison of alkylation strategies, it is crucial to understand why this step is so vital. In proteomics workflows, proteins are typically denatured and the disulfide bonds between cysteine residues are reduced to free thiols (-SH). Alkylation, the process of adding an alkyl group to these thiols, serves two primary purposes:

  • Preventing Disulfide Bond Reformation: The free thiol groups are highly reactive and can readily re-oxidize to form disulfide bonds, which can interfere with enzymatic digestion and lead to incomplete protein sequence coverage in mass spectrometry analysis.

  • Ensuring Consistent Mass Modification: By adding a fixed mass to each cysteine residue, alkylation ensures that cysteine-containing peptides are consistently identified and quantified.

Understanding Haloacetamide Chemistry

Haloacetamides, such as iodoacetamide (IAA), 2-chloroacetamide (CAA), and bromoacetamide (BMAA), are commonly used alkylating agents. They react with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond.

The reactivity of these haloacetamides varies, primarily due to the nature of the halogen leaving group (I > Br > Cl). This differential reactivity is the cornerstone of the cocktail approach.

The Haloacetamide Cocktail Advantage: A Synergy of Reactivities

The central thesis of this guide is that a cocktail of haloacetamides offers significant advantages over the use of a single reagent. This is because no single haloacetamide is universally optimal for all cysteine residues within a complex proteome. The local microenvironment of a cysteine residue, including steric hindrance and accessibility, can significantly influence its reactivity towards a particular alkylating agent.[1]

By employing a cocktail, typically comprising IAA, CAA, and sometimes BMAA, researchers can leverage the distinct properties of each reagent to achieve more complete alkylation across a diverse range of proteins.[1] The key benefits of this approach include:

  • Broader Reactivity and Increased Sequence Coverage: The more reactive agents like IAA can rapidly alkylate accessible cysteines, while the less reactive but smaller CAA can penetrate more sterically hindered sites. This complementary action ensures that a wider range of cysteine residues are modified, leading to higher protein sequence coverage in mass spectrometry experiments.

  • Reduced Over-Alkylation and Off-Target Effects: A significant drawback of using high concentrations of a highly reactive agent like IAA is the potential for over-alkylation, where other nucleophilic residues such as methionine, histidine, and lysine are also modified.[2][3] This can lead to ambiguous peptide identifications and interfere with quantitative analyses. By using a cocktail with lower concentrations of each individual haloacetamide, the overall reactivity is sufficient for complete cysteine alkylation while minimizing these undesirable side reactions.[1]

  • Consistent Mass Shift for Simplified Data Analysis: A crucial feature of the haloacetamide cocktail is that all commonly used components (IAA, CAA, BMAA) result in the same carbamidomethyl modification, which adds a mass of +57.021 Da to the cysteine residue.[1] This uniformity simplifies data analysis as only a single variable modification needs to be considered for all alkylated cysteines.

Comparative Analysis: Haloacetamide Cocktail vs. Single Reagents

To illustrate the practical advantages of the cocktail approach, the following table summarizes the performance of individual haloacetamides and the rationale for their combined use.

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)Haloacetamide Cocktail (e.g., IAA + CAA)
Reactivity HighLow to ModerateBroad and Comprehensive
Alkylation Efficiency High for accessible cysteines, but may be incomplete for sterically hindered sites.Lower overall efficiency than IAA, but can access sites unavailable to larger reagents.Higher overall alkylation efficiency across a wider range of cysteine reactivities.
Off-Target Modifications Prone to over-alkylation of methionine, histidine, and lysine at high concentrations.[2][3]Less prone to over-alkylation of most residues, but can cause significant methionine oxidation (up to 40% of methionine-containing peptides).[4][5]Reduced over-alkylation of non-cysteine residues due to lower individual reagent concentrations.[1] Careful formulation is needed to mitigate CAA-induced methionine oxidation.
Sequence Coverage Good, but can be limited by incomplete alkylation of certain cysteines.Can provide complementary sequence information by modifying cysteines missed by IAA.Maximizes sequence coverage by combining the strengths of different haloacetamides.
Data Analysis Simple, with a single mass modification.Simple, with a single mass modification.Simple, as all components result in the same mass modification.

Experimental Workflow: Protein Alkylation with a Haloacetamide Cocktail

The following protocol provides a detailed, step-by-step methodology for utilizing a haloacetamide cocktail for the alkylation of proteins in solution, a common procedure in bottom-up proteomics.

Diagram of the Experimental Workflow

AlkylationWorkflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing Protein Protein Sample Denature Denaturation (e.g., 8M Urea) Protein->Denature Solubilize Reduce Reduction (e.g., 10 mM DTT, 60°C, 1 hr) Denature->Reduce Expose Cysteines AddCocktail Add Haloacetamide Cocktail (e.g., 5 mM IAA + 15 mM CAA) Reduce->AddCocktail Alkylate Thiols Incubate Incubate (Room Temp, 30 min, in dark) AddCocktail->Incubate Quench Quench (e.g., 20 mM DTT) Incubate->Quench Stop Reaction Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Sources

Safety Operating Guide

Proper Disposal of N-(2-Chloroethyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-Chloroethyl)acetamide, a compound that requires careful handling due to its inherent hazards. By adhering to the principles of scientific integrity and operational excellence, this document aims to be the preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile of N-(2-Chloroethyl)acetamide

N-(2-Chloroethyl)acetamide (CAS No. 7355-58-0) is a halogenated organic compound that presents several health and environmental risks.[1] A thorough understanding of its hazard profile is the foundation for its safe handling and disposal.

Key Hazards:

  • Toxicity: May cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1]

  • Irritation: Can cause irritation to the skin and eyes.[2]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to environmental contamination.

The chloroacetamide functional group is a primary determinant of its hazardous characteristics.[3] Therefore, all waste containing this compound, including contaminated materials, must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the individual and the chemical, preventing accidental exposure.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes/Face Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Body Laboratory coatA buttoned lab coat provides a barrier against accidental spills.

Step-by-Step Disposal Protocol for N-(2-Chloroethyl)acetamide

Adherence to a systematic disposal protocol is critical for safety and regulatory compliance. The following steps provide a clear workflow for managing N-(2-Chloroethyl)acetamide waste from generation to final disposal.

Step 1: Waste Segregation at the Source

The principle of waste segregation is to prevent hazardous chemical reactions and to facilitate proper treatment and disposal.

  • Designated Waste Container: All waste containing N-(2-Chloroethyl)acetamide must be collected in a dedicated, clearly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. It is crucial to keep it separate from non-halogenated waste to avoid increased disposal costs and complexities.[4][5] Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[6]

Step 2: Proper Container Management

The integrity and labeling of the waste container are vital for safe storage and transport.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2-Chloroethyl)acetamide," and the associated hazard pictograms (e.g., health hazard).[4]

  • Closure: Keep the waste container closed at all times, except when adding waste.[4][8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Handling of Contaminated Materials

Any materials that come into contact with N-(2-Chloroethyl)acetamide are considered hazardous waste.

  • Empty Containers: The original product container, even when "empty," will contain residual chemical and must be disposed of as hazardous waste.[3] Do not rinse the container and pour the rinsate down the drain.[3]

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.

  • Spill Cleanup Materials: Any absorbent materials used to clean up spills of N-(2-Chloroethyl)acetamide must be collected and disposed of as hazardous waste.[3]

Step 4: Spill and Emergency Procedures

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[7]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]

Step 5: Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Licensed Waste Disposal Vendor: All waste containing N-(2-Chloroethyl)acetamide must be disposed of through your institution's designated hazardous waste management service or a licensed professional waste disposal company.[1][3][9]

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[3] This process breaks down the compound into less harmful substances.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the logical workflow.

Caption: A logical workflow for the safe disposal of N-(2-Chloroethyl)acetamide.

Conclusion

The proper disposal of N-(2-Chloroethyl)acetamide is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this chemical waste stream in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific safety guidelines and local regulations to ensure full compliance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

Sources

Navigating the Risks: A Researcher's Guide to Safely Handling N-(2-Chloroethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the synthesis of novel compounds is a daily pursuit of discovery. With this pursuit comes the inherent responsibility of ensuring personal and environmental safety. N-(2-Chloroethyl)acetamide, a valuable reagent in organic synthesis, demands our full attention and respect due to its significant health hazards. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols and logistical planning required for its handling. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of innovation and security.

Understanding the Hazard: A Proactive Approach to Safety

N-(2-Chloroethyl)acetamide is classified as a hazardous substance, and a thorough understanding of its risk profile is the bedrock of safe handling. The primary routes of exposure are ingestion, inhalation, and skin contact.

According to safety data sheets, N-(2-Chloroethyl)acetamide is acutely toxic if swallowed.[1][2] It is also suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[1][2] One supplier's SDS indicates it may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[3] It is crucial to recognize that this compound is a viscous liquid that is clear and colorless to light yellow, with a vinegar-like odor.[3][4]

A comprehensive understanding of these hazards informs every aspect of the handling procedure, from the selection of personal protective equipment to the design of your experimental setup.

The First Line of Defense: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and the chemical. The selection of appropriate PPE is not a matter of preference but a requirement based on a thorough risk assessment. For N-(2-Chloroethyl)acetamide, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty nitrile). Double-gloving is recommended.[5]Provides a robust barrier against a known skin sensitizer and potential skin absorption.[1][2] Always inspect gloves for tears or degradation before use.
Eye and Face Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes of the liquid and potential vapors, which can cause serious eye irritation.[6] Standard safety glasses are insufficient.
Skin and Body Protection A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.Minimizes the risk of inhaling vapors, which may be harmful.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling N-(2-Chloroethyl)acetamide is essential to minimize risk.

Preparation and Weighing
  • Designated Area: All work with N-(2-Chloroethyl)acetamide should be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.

  • PPE Donning: Before handling the chemical, don all required PPE as detailed in the table above.

  • Weighing: If weighing the viscous liquid, do so in a fume hood. Use a disposable weighing container to minimize cleaning and potential contamination.

  • Spill Containment: Have a spill kit readily available. Ensure the work area is equipped with an eyewash station and a safety shower.[7]

In-Experiment Handling
  • Closed System: Whenever possible, handle the chemical in a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Increased temperatures can lead to higher vapor pressure.

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents.[3]

Post-Experiment Decontamination
  • Clean-Up: Decontaminate all surfaces that may have come into contact with N-(2-Chloroethyl)acetamide. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Wash hands and forearms thoroughly with soap and water after handling.[7]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spills and Leaks
  • Evacuate: Immediately evacuate the area in the event of a significant spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Accidental Exposure
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Disposal Plan: Responsible Stewardship

Proper disposal of N-(2-Chloroethyl)acetamide and any contaminated materials is a critical final step.

  • Waste Collection: Collect all waste containing N-(2-Chloroethyl)acetamide in a clearly labeled, sealed, and chemically compatible container. This includes unused product, contaminated PPE, and spill cleanup materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[3] Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Handling N-(2-Chloroethyl)acetamide

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep1 Review SDS & Protocol prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Chemical in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Monitor for Spills/Exposure handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 emergency Spill or Exposure Occurs handle3->emergency If incident occurs clean2 Segregate & Label Hazardous Waste clean1->clean2 clean4 Dispose of Waste via EH&S clean2->clean4 clean3 Doff PPE Correctly clean3->clean2 action1 Follow First Aid Procedures emergency->action1 action2 Execute Spill Cleanup Protocol emergency->action2

Caption: Workflow for the safe handling of N-(2-Chloroethyl)acetamide.

By internalizing and implementing these procedures, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Chem Service. (2015, April 21). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.